Dichloroacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHNDFMNIQAHM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2O2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-43-6 (Acid) | |
| Record name | Dichloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40158610 | |
| Record name | Dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-80-4 | |
| Record name | Dichloroacetate anion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dichloroacetate (DCA): A Technical Guide to its Mechanism of Action in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dichloroacetate (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant attention in cancer research for its ability to reprogram cellular metabolism. By shifting cancer cells from a state of aerobic glycolysis (the Warburg effect) back towards oxidative phosphorylation, DCA selectively induces apoptosis and inhibits tumor growth. This technical guide provides an in-depth analysis of the core mechanism of action of DCA, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of DCA in oncology.
Core Mechanism of Action: Reversal of the Warburg Effect
The primary molecular target of this compound is pyruvate dehydrogenase kinase (PDK) , an enzyme that plays a pivotal role in cellular metabolism. In many cancer cells, PDK is overexpressed, leading to the phosphorylation and subsequent inhibition of the pyruvate dehydrogenase (PDH) complex. This inhibition diverts pyruvate away from the mitochondria and the tricarboxylic acid (TCA) cycle, forcing the cell to rely on aerobic glycolysis for energy production—a phenomenon known as the Warburg effect. This metabolic switch provides cancer cells with a growth advantage and contributes to a microenvironment characterized by high lactate (B86563) levels, which can promote angiogenesis and metastasis.[1][2]
DCA acts as a structural analog of pyruvate and inhibits all four isoforms of PDK.[1] This inhibition prevents the phosphorylation of the PDH complex, thereby maintaining it in its active state.[3] The activated PDH then facilitates the conversion of pyruvate to acetyl-CoA, which enters the TCA cycle within the mitochondria, effectively shifting glucose metabolism from glycolysis to oxidative phosphorylation.[1][3][4] This metabolic reprogramming is the cornerstone of DCA's anti-cancer effects.
Downstream Effects of Metabolic Reprogramming
The DCA-induced shift from glycolysis to oxidative phosphorylation triggers a cascade of downstream events that collectively contribute to its anti-cancer activity:
-
Induction of Apoptosis: By reactivating mitochondrial function, DCA promotes the generation of reactive oxygen species (ROS).[5] Elevated ROS levels can lead to mitochondrial membrane depolarization and the release of pro-apoptotic factors like cytochrome c, ultimately triggering caspase-mediated apoptosis.[1][5]
-
Reduction of Lactate Production: The redirection of pyruvate into the TCA cycle significantly reduces its conversion to lactate.[1][2] A decrease in extracellular lactate can alter the tumor microenvironment, potentially inhibiting angiogenesis and metastasis.[1]
-
Alterations in Cellular Bioenergetics: While the immediate effect of shifting to the more efficient oxidative phosphorylation might be an increase in ATP production, some studies suggest that in certain contexts, DCA can lead to a decrease in overall intracellular ATP levels, potentially due to the increased energy demands of apoptosis or other cellular stresses.[6][7]
Quantitative Data on DCA's Effects
The following tables summarize key quantitative data on the efficacy and metabolic impact of DCA on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (mM) | Reference |
| Melanoma | MeWo | 13.3 | [8] |
| Melanoma | A375 | 14.9 | [8] |
| Melanoma | SK-MEL-2 | >100 | [8] |
| Melanoma | SK-MEL-28 | >100 | [8] |
| Breast Cancer | T-47D | Not specified, but effective at inducing cell death | [6] |
| Colon Cancer | HCT116 | ≥ 17 (48 hr) | [9] |
| Lung Cancer | A549 | Not specified, but reduces viability | [3] |
| Lung Cancer | LNM35 | Not specified, but reduces viability | [3] |
Table 2: Quantitative Metabolic Changes Induced by this compound
| Cell Line | Parameter | Change | Concentration | Duration | Reference |
| T-47D (Breast Cancer) | Intracellular ATP | 6 ± 1% increase | Not specified | Not specified | [6] |
| Melanoma Cells | Intracellular ATP | Decrease | Not specified | Not specified | |
| HT29 (Colon Carcinoma) | Lactate Production | Dramatic drop | 100 mM | 24 hours | [10] |
| MAT (Metastatic Breast Cancer) | Extracellular Lactate | 16.3 ± 5.3% decrease | Not specified | 12 hours | |
| Pancreatic Carcinoma Cells | Glucose Incorporation into Amino Acids | Significantly decreased | 75 mM | 18 hours | [11] |
Key Signaling Pathways Modulated by this compound
DCA's influence extends beyond metabolic reprogramming, impacting critical signaling pathways involved in cancer progression.
HIF-1α Signaling
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that is often stabilized in cancer cells, even under normoxic conditions, due to the Warburg effect. HIF-1α promotes the expression of genes involved in glycolysis, angiogenesis, and cell survival. By reducing lactate levels and promoting oxidative phosphorylation, DCA has been shown to decrease the stability and activity of HIF-1α.[1] This, in turn, can suppress tumor growth and angiogenesis.
p53 Signaling
The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis. Some studies suggest that DCA can enhance the chemosensitivity of cancer cells by modulating the p53 pathway. For instance, in colorectal cancer cells, DCA has been shown to restore chemosensitivity to 5-fluorouracil (B62378) through a p53-dependent mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of DCA.
Pyruvate Dehydrogenase Kinase (PDK) Activity Assay
Objective: To measure the kinase activity of PDK and assess the inhibitory effect of DCA.
Materials:
-
Recombinant PDK enzyme (isoform of interest)
-
PDH complex (substrate)
-
ATP
-
PDK assay buffer
-
This compound (DCA)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare PDK assay buffer.
-
Thaw recombinant PDK enzyme, PDH substrate, and ATP on ice.
-
Dilute the PDK enzyme and PDH substrate to their optimal working concentrations in the assay buffer.
-
Prepare a stock solution of ATP and dilute it to the working concentration (typically near the Km value for the specific PDK isoform).
-
Prepare a serial dilution of DCA in the assay buffer.
-
-
Assay:
-
Add 5 µL of the diluted DCA or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the diluted PDK enzyme to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing the PDH substrate and ATP.
-
Incubate the plate at 30°C for 60-120 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the PDK activity.
-
Calculate the percent inhibition of PDK activity by DCA at each concentration.
-
Determine the IC50 value of DCA for the specific PDK isoform.
-
Quantification of Apoptosis by Annexin V/Propidium Iodide Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells in a population treated with DCA.
Materials:
-
Cancer cell line of interest
-
This compound (DCA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of DCA or a vehicle control for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Western Blot for HIF-1α and p53 Protein Expression
Objective: To determine the effect of DCA treatment on the protein expression levels of HIF-1α and p53.
Materials:
-
Cancer cell line of interest
-
This compound (DCA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HIF-1α, p53, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with DCA as described previously.
-
For HIF-1α detection, it is often necessary to induce hypoxia (e.g., by placing cells in a hypoxic chamber or treating with a hypoxia-mimetic agent like cobalt chloride) as HIF-1α is rapidly degraded under normoxic conditions.[12][13]
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in HIF-1α and p53 expression.
-
Synergistic Effects with Chemotherapy
Numerous preclinical studies have demonstrated that DCA can act synergistically with various chemotherapeutic agents, enhancing their anti-cancer efficacy.[5] This synergy is often attributed to DCA's ability to sensitize cancer cells to apoptosis and overcome drug resistance mechanisms.
Experimental Protocol for Assessing Synergy (Combination Index): The Chou-Talalay method is a widely used approach to quantitatively determine drug interactions. The Combination Index (CI) is calculated, where:
-
CI < 1 indicates synergism
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Procedure:
-
Dose-Response Curves: Determine the dose-response curves and IC50 values for DCA and the chemotherapeutic agent individually.
-
Combination Treatment: Treat cells with a combination of DCA and the chemotherapeutic agent at various concentrations and ratios.
-
Cell Viability Assay: Measure cell viability using an MTT assay or similar method.
-
Combination Index (CI) Calculation: Use software like CompuSyn to calculate the CI values based on the dose-response data. This will provide a quantitative measure of the interaction between the two drugs.[14][15][16][17]
Clinical Perspective
Clinical trials investigating DCA in cancer patients have yielded mixed results.[5] While some studies have shown evidence of disease stabilization and tumor regression, particularly in glioblastoma, others have not demonstrated a significant clinical benefit.[5] The most common dose-limiting toxicity is reversible peripheral neuropathy.[5] Further well-designed clinical trials are needed to fully elucidate the therapeutic potential and optimal use of DCA in oncology, potentially in combination with other therapies.
Table 3: Summary of Selected Clinical Trial Outcomes for this compound
| Cancer Type | Phase | Number of Patients | Key Findings | Reference |
| Glioblastoma | Single-arm | 5 | 3 of 5 patients showed tumor regression on MRI; 1 was clinically stable. | [5] |
| Advanced Solid Tumors | I | Not specified | DCA was generally well-tolerated at lower doses; peripheral neuropathy was a common side effect. | [18] |
| Head and Neck Squamous Cell Carcinoma | II | Not specified | DCA reduced pyruvate and lactate but did not improve survival. | [18] |
| Metastatic Breast and Non-Small Cell Lung Cancer | II | 7 | No clinical benefit observed; side effects occurred. | [18] |
Conclusion
This compound represents a compelling therapeutic strategy that targets the metabolic vulnerabilities of cancer cells. Its ability to reverse the Warburg effect, induce apoptosis, and modulate key signaling pathways provides a strong rationale for its continued investigation. This technical guide has provided a comprehensive overview of DCA's mechanism of action, supported by quantitative data and detailed experimental protocols. Future research should focus on identifying predictive biomarkers of response to DCA, optimizing combination therapies, and conducting rigorous clinical trials to define its role in the treatment of cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Sodium this compound Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccnm.edu [ccnm.edu]
- 6. dcaguide.org [dcaguide.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sodium this compound selectively targets cells with defects in the mitochondrial ETC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. scitcentral.com [scitcentral.com]
- 16. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
Dichloroacetate (DCA) as a Pyruvate Dehydrogenase Kinase (PDK) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloroacetate (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant scientific interest for its ability to modulate cellular metabolism. By inhibiting PDK, DCA activates the pyruvate dehydrogenase complex (PDC), a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This metabolic reprogramming away from aerobic glycolysis (the Warburg effect) and towards mitochondrial respiration has profound implications for various pathological conditions, most notably cancer. This technical guide provides an in-depth overview of the core principles of DCA's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction
The pyruvate dehydrogenase complex (PDC) catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a key substrate for the TCA cycle. The activity of PDC is tightly regulated by a family of four pyruvate dehydrogenase kinase (PDK) isoenzymes (PDK1-4), which phosphorylate and inactivate the E1α subunit of PDC.[1] In many cancer cells, upregulation of PDKs leads to the suppression of PDC activity, forcing a reliance on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[2] this compound (DCA) acts as a structural analog of pyruvate and a pan-inhibitor of PDKs, thereby reactivating PDC and shifting metabolism back towards oxidative phosphorylation.[3][4] This guide will explore the technical details of DCA's function as a PDK inhibitor.
Mechanism of Action
DCA exerts its pharmacological effects by directly inhibiting the activity of all four PDK isoforms.[3] As a pyruvate mimetic, it binds to the pyruvate-binding site located in the N-terminal regulatory domain of PDKs.[5][6] This binding event induces conformational changes that are communicated to the nucleotide-binding and lipoyl-binding pockets, ultimately leading to the inactivation of the kinase.[7][8] The inhibition of PDK prevents the phosphorylation of the PDC E1α subunit, thus maintaining the complex in its active, unphosphorylated state.[1] This, in turn, facilitates the conversion of pyruvate to acetyl-CoA, shunting glucose-derived carbons into the mitochondria for oxidative phosphorylation.[9]
The sensitivity of the different PDK isoforms to DCA varies, with the general ranking being PDK2 > PDK4 > PDK1 > PDK3.[6][10] This differential sensitivity is an important consideration in predicting the cellular response to DCA treatment, as the expression of PDK isoforms can be tissue- and cancer-type specific.[11][12]
dot
Caption: DCA inhibits PDK, leading to active PDC and increased mitochondrial metabolism.
Quantitative Data
The efficacy of DCA as a PDK inhibitor and its downstream effects on cellular processes have been quantified in numerous studies. The following tables summarize key data points for easy comparison.
Table 1: Inhibitory Potency of this compound against PDK Isoforms
| PDK Isoform | IC50 / Ki Value | Reference |
| PDK1 | >1 mM (Ki = 1 mM) | [7] |
| PDK2 | 183 µM | [6] |
| PDK3 | Least sensitive (Ki = 8 mM) | [7] |
| PDK4 | 80 µM | [6] |
Note: The sensitivity of PDK isoforms to DCA is generally ranked as PDK2 > PDK4 > PDK1 > PDK3.[6][10]
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | DCA Concentration | Effect | Reference |
| CEM/C1 | Leukemia | 30 mM | IC50 (decreased viability) | [13] |
| HL-60/MX2 | Leukemia | 75 mM | IC50 (decreased viability) | [13] |
| S180 | Mouse Fibrosarcoma | 0.5 mM | ~15% reduction in viable cells | [14] |
| K7M2 | Mouse Osteosarcoma | 5 mM | 30-40% reduction in viable cells | [14] |
| HT1080-luc2 | Human Fibrosarcoma | 5 mM | ~10% reduction in viable cells | [14] |
| MeWo | Melanoma | 13.3 mM | IC50 | [15] |
| A375 | Melanoma | 14.9 mM | IC50 | [15] |
| SK-MEL-2 | Melanoma | 27.0 mM | IC50 | [15] |
Table 3: In Vivo Effects of this compound in Animal Models
| Animal Model | Cancer Type | DCA Dosage | Effect | Reference |
| Rag1-/- mice | Osteosarcoma | 1.0 - 1.5 g/L in drinking water | 33% reduction in tumor size | [14] |
| Rats | Mammary Adenocarcinoma | Not specified | 58% reduction in lung metastasis | [16] |
| C57BL/6 mice | Glioblastoma | Not specified | Inhibited tumor growth | [17] |
Table 4: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Condition | Reference |
| Terminal Elimination Half-life (initial dose) | 1.58 h | Healthy volunteers | [18] |
| Terminal Elimination Half-life (subsequent doses) | 3.64 - 9.9 h | Healthy volunteers | [18] |
| Clearance (on multiple dosing) | Decreased from 4.82 L/h to 1.07 L/h | Traumatic brain injury patients | [19] |
| Plasma Lactate Reduction | ~50% | Cirrhosis patients and controls | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the activity of DCA.
PDK Inhibition Assay (In Vitro)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of DCA against a specific PDK isoform.
Materials:
-
Recombinant human PDK isoform (e.g., PDK1, PDK2, PDK3, or PDK4)
-
Recombinant human PDC E1α subunit (substrate)
-
ATP (γ-32P labeled or unlabeled for detection via ADP-Glo™ Kinase Assay)
-
This compound (DCA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of DCA in the assay buffer.
-
In a 96-well plate, add the assay buffer, the PDK isoform, and the PDC E1α subunit.
-
Add the different concentrations of DCA to the respective wells. Include a vehicle control (no DCA).
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Quantify the phosphorylation of the E1α subunit. If using radiolabeled ATP, this can be done by measuring the incorporated radioactivity using a scintillation counter. If using an ADP-Glo™ assay, measure the luminescence.
-
Plot the percentage of inhibition against the logarithm of the DCA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
dot
Caption: Workflow for determining the in vitro inhibitory potency of DCA against PDK.
Cellular Lactate Production Assay
This protocol measures the effect of DCA on lactate production in cultured cells, a key indicator of the switch from glycolysis to oxidative phosphorylation.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound (DCA)
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of DCA or a vehicle control.
-
Incubate the cells for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate levels to the cell number or total protein content in each well.
-
Analyze the data to determine the effect of DCA on lactate production.[21]
Seahorse XF Analysis of Cellular Respiration
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Cultured cells of interest
-
This compound (DCA)
-
Seahorse XF assay medium
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with DCA or a vehicle control for a predetermined time.
-
Prior to the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Load the sensor cartridge with the compounds from the mitochondrial stress test kit.
-
Perform the Seahorse XF assay to measure basal OCR and ECAR, as well as the response to the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
-
Analyze the data to determine the effect of DCA on key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[15]
dot
Caption: Workflow for assessing the impact of DCA on cellular metabolism using Seahorse XF technology.
Signaling Pathways and Logical Relationships
The regulation of PDC by PDK and its subsequent inhibition by DCA is a central node in cellular metabolic signaling. The following diagram illustrates this key pathway.
dot
Caption: Regulatory control of the Pyruvate Dehydrogenase Complex (PDC) and the inhibitory action of this compound (DCA).
Conclusion
This compound is a well-characterized inhibitor of pyruvate dehydrogenase kinase that effectively reverses the Warburg effect in cancer cells and modulates metabolism in other disease states. Its pan-inhibitory activity against all four PDK isoforms leads to the reactivation of the pyruvate dehydrogenase complex, thereby promoting mitochondrial respiration. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of metabolic modulation. Further research into the isoform-specific effects of DCA and its combination with other therapeutic agents holds promise for the development of novel treatment strategies for a range of diseases.
References
- 1. Role of this compound in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dcaguide.org [dcaguide.org]
- 6. benchchem.com [benchchem.com]
- 7. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, this compound, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a selective mitochondria-targeting drug for oral squamous cell carcinoma: a metabolic perspective of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of Pyruvate Dehydrogenase Kinase by this compound in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Effect of sodium this compound on apoptotic gene expression in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound is an effective treatment for sarcoma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyruvate Dehydrogenase Kinase Inhibition by this compound in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Metabolic-targeted Combination Therapy With this compound and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 18. Disposition and pharmacodynamics of this compound (DCA) and oxalate following oral DCA doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound: population pharmacokinetics with a pharmacodynamic sequential link model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and pharmacodynamics of this compound in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dichloroacetate in Mitochondrial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dichloroacetate (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant attention for its ability to modulate mitochondrial metabolism. By inhibiting PDK, DCA promotes the activity of the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. This action effectively shifts cellular metabolism from aerobic glycolysis towards glucose oxidation, a mechanism with profound implications for various pathological conditions, including cancer and inherited mitochondrial diseases. This technical guide provides an in-depth analysis of the core functions of DCA in mitochondrial metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers and drug development professionals in this field.
Core Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase
The primary molecular target of this compound is pyruvate dehydrogenase kinase (PDK).[1][2][3][4] PDK is a family of four isoenzymes (PDK1-4) that phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase (PDH) complex.[1][2] This inactivation prevents the conversion of pyruvate to acetyl-CoA, thereby limiting the entry of glycolytic products into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[4][5][6]
DCA, as a structural analog of pyruvate, acts as a competitive inhibitor of PDK.[1] By binding to PDK, DCA prevents the phosphorylation of the PDH complex, thus maintaining it in its active, unphosphorylated state.[1][2][4] This leads to an increased flux of pyruvate into the mitochondria and its subsequent conversion to acetyl-CoA, fueling the TCA cycle and oxidative phosphorylation.[4][5][6] The sensitivity of the PDK isoforms to DCA varies, with the general order of potency being PDK2 > PDK4 > PDK1 > PDK3.[1][7]
Below is a diagram illustrating the core signaling pathway of DCA's action on the PDH complex.
Caption: DCA inhibits PDK, leading to active PDH and increased mitochondrial metabolism.
Quantitative Effects of this compound on Mitochondrial Metabolism
The following tables summarize the quantitative effects of DCA on various aspects of mitochondrial metabolism, compiled from multiple studies.
Table 1: Inhibitory Concentration (IC50) of DCA against PDK Isoforms
| PDK Isoform | IC50 (mM) | Cell Line/System | Reference |
| PDK1 | >1 | Recombinant Human | [8] |
| PDK2 | 0.183 | Recombinant Human | N/A |
| PDK3 | 8 (apparent Ki) | Recombinant Human | [8] |
| PDK4 | 0.080 | Recombinant Human | N/A |
| Pan-PDK | 13.3 - 27.0 | Melanoma Cell Lines | [9][10] |
Table 2: Effects of DCA on Metabolite Concentrations
| Metabolite | Cell Line/System | DCA Concentration | Change | Reference |
| Lactate | Human (COPD patients) | 50 mg/kg (IV) | 20% decrease | [11] |
| Lactate | Human (Congenital Lactic Acidosis) | 12.5 mg/kg (oral) | Significant decrease post-meal | [12] |
| Acetyl-CoA | Neonatal Mouse Brain (post-hypoxia) | Not specified | Significantly higher | [6] |
| Acetyl-CoA | Rat Brain Synaptosomes | 0.05 mM | Increased production | [13] |
Table 3: Effects of DCA on Cellular Processes
| Cellular Process | Cell Line | DCA Concentration | Change | Reference |
| Apoptosis | Endometrial Cancer Cells | 10 mM | 50% to 325% increase in early apoptosis | [14] |
| Apoptosis | Non-small Cell Lung Cancer | 25 mM | Concentration-dependent increase | [15] |
| Oxygen Consumption Rate (OCR) | Melanoma Cells | Not specified | Up to 6-fold increase in OCR:ECAR ratio | [9][10] |
| Oxygen Consumption Rate (OCR) | Oral Squamous Carcinoma Cells | 4 mM | Increase in resting endogenous OCR | [3] |
| Mitochondrial Membrane Potential | Endometrial Cancer Cells | 10 mM | Decrease | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of DCA on mitochondrial metabolism.
Pyruvate Dehydrogenase (PDH) Activity Assay
This protocol is adapted from commercially available kits and literature procedures.
Objective: To measure the activity of the PDH complex in cell or tissue lysates following treatment with DCA.
Principle: The activity of PDH is determined by monitoring the reduction of NAD+ to NADH, which is coupled to the conversion of pyruvate to acetyl-CoA. The increase in NADH is measured spectrophotometrically at 340 nm.
Materials:
-
Cell or tissue lysate
-
PDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM MgCl2, 0.1% Triton X-100)
-
Pyruvate (100 mM stock)
-
NAD+ (20 mM stock)
-
Cofactors: Thiamine pyrophosphate (TPP, 10 mM stock), Coenzyme A (CoA, 10 mM stock)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation:
-
Treat cells with the desired concentration of DCA for the specified duration.
-
Harvest cells and lyse them in ice-cold PDH Assay Buffer.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Reaction Setup:
-
Prepare a master mix containing PDH Assay Buffer, NAD+, TPP, and CoA.
-
Add 50 µL of the master mix to each well of the 96-well plate.
-
Add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.
-
Include a blank control with assay buffer instead of lysate.
-
-
Initiate Reaction:
-
Add 10 µL of pyruvate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADH production (change in absorbance per minute).
-
Normalize the activity to the protein concentration of the lysate.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the JC-1 fluorescent probe.
Objective: To assess changes in mitochondrial membrane potential in cells treated with DCA.
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 dye (5 mg/mL stock in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells in a culture plate and treat with DCA for the desired time.
-
Include positive (e.g., CCCP, a protonophore that depolarizes mitochondria) and negative (untreated) controls.
-
-
Staining:
-
Prepare a 1X JC-1 staining solution (final concentration typically 1-5 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS.
-
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. Excite at 488 nm and collect green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for green and red fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio in DCA-treated cells compared to controls indicates a loss of mitochondrial membrane potential.
-
Quantification of TCA Cycle Intermediates by LC-MS/MS
This protocol provides a general workflow for the analysis of TCA cycle intermediates.
Objective: To quantify the levels of key TCA cycle metabolites (e.g., citrate, α-ketoglutarate, succinate, fumarate, malate) in cells or tissues after DCA treatment.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the separation and quantification of small molecules.
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., 13C-labeled TCA cycle intermediates)
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
Procedure:
-
Sample Extraction:
-
Treat cells or animals with DCA.
-
Rapidly quench metabolism (e.g., by flash-freezing in liquid nitrogen).
-
Add ice-cold extraction solvent containing internal standards to the samples.
-
Homogenize (for tissues) or lyse (for cells) the samples.
-
Centrifuge to pellet proteins and debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the LC column.
-
Separate the metabolites using a specific gradient of mobile phases.
-
Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate standard curves for each analyte using known concentrations.
-
Calculate the concentration of each TCA cycle intermediate in the samples by normalizing to the corresponding internal standard and the initial sample amount (e.g., protein content or cell number).
-
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for investigating the effects of DCA and the logical relationship of its metabolic consequences.
Caption: A typical experimental workflow for studying the effects of DCA.
Caption: Logical flow of the metabolic consequences of DCA administration.
Conclusion
This compound serves as a powerful tool for modulating mitochondrial metabolism, with a well-defined mechanism of action centered on the inhibition of PDK. Its ability to shift cellular bioenergetics from glycolysis to oxidative phosphorylation has significant therapeutic potential, particularly in oncology and the treatment of mitochondrial disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary information to further explore and harness the metabolic effects of DCA. Future investigations should continue to delineate the isoform-specific effects of DCA and explore its efficacy in combination with other therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective mitochondria-targeting drug for oral squamous cell carcinoma: a metabolic perspective of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. benchchem.com [benchchem.com]
- 8. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, this compound, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate Dehydrogenase Kinase Inhibition by this compound in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate Dehydrogenase Kinase Inhibition by this compound in Melanoma Cells Unveils Metabolic Vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound enhances performance and reduces blood lactate during maximal cycle exercise in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound on acetyl-CoA content and acetylcholine synthesis in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dcaguide.org [dcaguide.org]
- 15. This compound enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Profile of Dichloroacetate: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetate (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant interest in the scientific community for its potential therapeutic applications in a range of diseases, from metabolic disorders to cancer. By shifting cellular metabolism from glycolysis towards oxidative phosphorylation, DCA fundamentally alters cellular bioenergetics. This in-depth technical guide synthesizes the key preclinical findings on the pharmacokinetics (PK) and pharmacodynamics (PD) of DCA, providing a comprehensive resource for researchers in drug development. All quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols and signaling pathways are detailed and visualized.
Pharmacokinetics: The Journey of DCA in the Body
The preclinical pharmacokinetic profile of this compound reveals a complex interplay of absorption, distribution, metabolism, and excretion that is influenced by dose, duration of administration, and the animal species studied. A key feature of DCA's pharmacokinetics is its dose-dependent, non-linear kinetics and its ability to inhibit its own metabolism, leading to accumulation with repeated dosing.[1][2]
Absorption
DCA is rapidly absorbed after oral administration.[3] However, its oral bioavailability can be variable and is influenced by factors such as dose and the metabolic state of the animal.[4]
Distribution
Following absorption, DCA distributes into various tissues. In rodents, high concentrations of DCA have been found to be incorporated into blood plasma proteins within hours of dosing.[1]
Metabolism
The primary site of DCA metabolism is the liver.[2] The main metabolic pathway involves dehalogenation to glyoxylate, a reaction catalyzed by glutathione (B108866) transferase zeta 1 (GSTZ1).[3][5][6] Glyoxylate is further metabolized to oxalate, glycolate, glycine, and carbon dioxide.[2][7] A crucial aspect of DCA's metabolism is its mechanism-based inactivation of GSTZ1.[1][6] This auto-inhibition leads to decreased clearance and accumulation of DCA upon repeated administration.[2][3][6] This phenomenon is a critical consideration in designing chronic dosing regimens.
Excretion
The primary route of elimination of DCA and its metabolites is through the urine.[2][8] In young rats, less than 3% of the administered dose is excreted unchanged, indicating extensive metabolism.[1] However, in older rats, a significantly higher percentage of the parent drug is excreted in the urine.[1]
Quantitative Pharmacokinetic Parameters in Preclinical Models
The following tables summarize key pharmacokinetic parameters of DCA observed in various preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Naive Fischer-344 Rats | GST-zeta-depleted Fischer-344 Rats | Male F344 Rats (Pretreated) | Reference |
| Dose | 1-20 mg/kg IV; 5 & 20 mg/kg gavage | 0.05-1 mg/kg | 0.2 and 2.0 g/liter in drinking water for 14 days | [4][9],[2] |
| Total Body Clearance | Declines with increasing dose | Linear at doses ≤ 1 mg/kg | 42.7 ml hr-1 kg-1 (vs. 267.4 in control) | [4][9],[2] |
| Oral Bioavailability | 0-13% | 14-75% | - | [4] |
| Urinary Elimination | < 1 mL/hr/kg | - | Increased urinary elimination of DCA and metabolites | [4],[2] |
| AUC0→∞ | - | - | 2406 µg ml-1 hr (vs. 433.3 in control) | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Adult Beagle Dogs | Reference |
| Dose | 6.25 mg/kg q12h orally for 4 weeks | [5] |
| Clearance | Slower than rodents and most humans | [5] |
| Metabolism | Greater inhibition of DCA metabolism and GSTZ1 activity | [5] |
| Plasma Kinetics | Similar to humans with GSTZ1 polymorphisms that confer slow clearance | [5] |
Pharmacodynamics: The Molecular Mechanisms and Effects of DCA
The primary pharmacodynamic effect of DCA stems from its inhibition of pyruvate dehydrogenase kinase (PDK).[1][6][10][11][12][13][14][15][16][17] This inhibition leads to the activation of the pyruvate dehydrogenase complex (PDC), a key mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.[1][6][7][10][14][15]
Mechanism of Action: The PDK-PDH Axis
PDKs are a family of four isoenzymes that phosphorylate and inactivate PDC.[10] By inhibiting PDK, DCA prevents the phosphorylation of PDC, thereby maintaining it in its active, unphosphorylated state.[1] This activation of PDC facilitates the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation.[1][11][12][15] The net effect is a metabolic shift from anaerobic glycolysis to aerobic respiration.
Caption: this compound's mechanism of action on the PDK-PDH axis.
Key Pharmacodynamic Effects
-
Reduction of Lactate Levels: By promoting pyruvate oxidation, DCA effectively reduces the production and accumulation of lactate in blood and tissues.[1][18][19][20][21] This is a well-documented and consistent finding across numerous preclinical studies.
-
Modulation of Glucose Metabolism: DCA has been shown to lower blood glucose levels, particularly in diabetic animal models.[1][12] This effect is attributed to both the increased oxidation of glucose in peripheral tissues and the inhibition of gluconeogenesis.[12][14]
-
Anticancer Effects: In preclinical cancer models, DCA has demonstrated the ability to inhibit tumor growth and induce apoptosis.[1][10] By reversing the Warburg effect (the reliance of cancer cells on glycolysis), DCA is thought to restore mitochondrial function and pro-apoptotic signaling.[1][10][11][22]
-
Induction of Oxidative Stress: Some studies suggest that the metabolic shift induced by DCA can lead to an increase in reactive oxygen species (ROS) production in cancer cells, contributing to their death.[1]
Quantitative Pharmacodynamic Data in Preclinical Models
Table 3: Effects of this compound on Lactate and Glucose Metabolism
| Animal Model | Dose | Effect on Lactate | Effect on Glucose | Reference |
| Exercising Rats | 5 mg/kg IV | Attenuated increase in plasma lactate (28 vs 40 mg/dl) | - | [19] |
| Mice (High-intensity exercise) | 200 mg/kg IP | Decreased muscle and blood lactate concentrations | - | [18] |
| Normal Rats (fasting) | Single dose | Decreased plasma level of pyruvate | Decreased plasma glucose level | [12] |
| Diabetic ob/ob Mice | Three-week treatment | - | Decreased fructosamine (B8680336) level | [12] |
Detailed Experimental Protocols
A variety of experimental designs have been employed to investigate the preclinical pharmacology of DCA.
Pharmacokinetic Studies in Rats
-
Animal Model: Male Fischer-344 or Sprague-Dawley rats are commonly used.[2][8][9] For studies investigating the role of GST-zeta, rats can be depleted of this enzyme by providing DCA in their drinking water (e.g., 0.2 g/L for 7 days) prior to the main experiment.[4][9]
-
Dosing: DCA can be administered intravenously (IV) via a cannulated jugular vein or orally by gavage.[2][4][9] Doses can range from as low as 0.05 mg/kg to 20 mg/kg or higher.[4][9]
-
Sample Collection: Time-course blood samples are collected from a cannula (e.g., in the jugular vein) at various time points post-dosing.[4][9]
-
Analytical Method: Plasma concentrations of DCA are typically determined using gas chromatography with electron capture detection or other sensitive analytical techniques.[2]
Caption: A generalized workflow for a preclinical pharmacokinetic study of DCA.
Pharmacodynamic Studies in Cancer Models
-
Animal Model: Immunocompromised mice (e.g., nude mice) are often used for xenograft studies with human cancer cell lines.[1]
-
Tumor Implantation: Human cancer cells (e.g., A549 lung cancer, SU86.86 pancreatic cancer) are injected subcutaneously to establish tumors.[10]
-
Dosing: DCA can be administered in drinking water (e.g., 0.5 g/L or 1.4 g/L) or by oral gavage (e.g., 50 mg/kg twice daily).[1]
-
Efficacy Endpoints: Tumor growth is monitored regularly by measuring tumor volume.[10] At the end of the study, tumors may be excised for further analysis.
-
Mechanism of Action Studies: Tumor tissue can be analyzed for changes in protein expression (e.g., by Western blotting for PDH phosphorylation), apoptosis (e.g., by TUNEL staining), and cell proliferation (e.g., by Ki-67 staining).[10][13]
Conclusion
The preclinical data on this compound reveal a fascinating and complex pharmacological profile. Its non-linear pharmacokinetics and auto-inhibition of metabolism present both challenges and opportunities for clinical development. The well-defined pharmacodynamic mechanism, centered on the inhibition of PDK and the subsequent activation of mitochondrial respiration, provides a strong rationale for its investigation in a variety of diseases characterized by metabolic dysregulation. This guide provides a foundational understanding of DCA's preclinical characteristics, offering valuable insights for researchers and drug developers seeking to harness its therapeutic potential. Further research, particularly focusing on optimizing dosing strategies to mitigate potential toxicities while maximizing efficacy, will be crucial for the successful clinical translation of this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics and metabolism of this compound in the F344 rat after prior administration in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacogenetic considerations with this compound dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose pharmacokinetics and oral bioavailability of this compound in naive and GST-zeta-depleted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of oral this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic applications of this compound and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology and toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Age-dependent kinetics and metabolism of this compound: possible relevance to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-dose pharmacokinetics and oral bioavailability of this compound in naive and GST-zeta-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dcaguide.org [dcaguide.org]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyruvate Dehydrogenase Kinase Inhibition by this compound in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Phase II study of this compound, an inhibitor of pyruvate dehydrogenase, in combination with chemoradiotherapy for unresected, locally advanced head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective Effects and Therapeutic Potential of this compound: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of decreased lactate accumulation after this compound administration on exercise training–induced mitochondrial adaptations in mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effects of this compound on lactate accumulation and endurance in an exercising rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atsjournals.org [atsjournals.org]
- 21. Efficacy of this compound as a lactate-lowering drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Dichloroacetate (DCA): A Technical Guide to its Impact on Cellular Glucose Oxidation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloroacetate (DCA) is a small molecule drug that acts as a metabolic regulator, redirecting cellular metabolism from aerobic glycolysis towards glucose oxidation. By inhibiting the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK), DCA promotes the activity of the pyruvate dehydrogenase complex (PDC), a critical gatekeeper for the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[1][2][3] This shift has profound implications for cellular bioenergetics and redox status, making DCA a subject of intense research, particularly in the context of cancer and metabolic disorders. This document provides a comprehensive technical overview of DCA's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action
Under normal aerobic conditions, glucose is converted to pyruvate via glycolysis. Pyruvate is then transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). Acetyl-CoA subsequently enters the tricarboxylic acid (TCA) cycle to fuel oxidative phosphorylation (OXPHOS), the most efficient pathway for ATP production.[4]
In many pathological states, notably in cancer, cells exhibit a metabolic switch known as the "Warburg effect," or aerobic glycolysis.[5][6] Even in the presence of sufficient oxygen, these cells favor converting pyruvate to lactate (B86563) in the cytoplasm rather than oxidizing it in the mitochondria.[4] This metabolic phenotype is driven, in part, by the upregulation of pyruvate dehydrogenase kinase (PDK).[7]
PDK phosphorylates and inactivates the E1α subunit of the PDC, thereby blocking the conversion of pyruvate to acetyl-CoA and shunting glucose metabolism away from the mitochondria.[8][9]
This compound's primary mechanism of action is the inhibition of all four PDK isoforms (PDK1-4).[9][10] As a structural analog of pyruvate, DCA competitively inhibits PDK, preventing the phosphorylation and inactivation of the PDC.[11][12] This maintains the PDC in its active, dephosphorylated state, thereby promoting the flux of pyruvate into the mitochondria for oxidation via the TCA cycle.[2][8][13] This metabolic reprogramming from glycolysis to glucose oxidation leads to decreased lactate production, increased oxygen consumption, and subsequent downstream effects on cellular processes like apoptosis and proliferation.[1][3][5]
Quantitative Data on DCA's Metabolic Effects
The administration of DCA results in measurable changes in key metabolic parameters across various biological systems. The following tables summarize quantitative data from selected preclinical and clinical studies.
Table 1: Effects of DCA on Cellular Metabolism In Vitro
| Cell Line/Model | DCA Concentration | Duration | Effect | Magnitude of Change | Reference |
| Melanoma Cells | 13.3 - 27.0 mM | 96 h | IC₅₀ (Growth Inhibition) | Varies by cell line | [7][14][15] |
| Melanoma Cells | Not specified | Not specified | OCR:ECAR Ratio | Up to 6-fold increase | [7][14][15] |
| A549 & H1299 Lung Cancer | 50 mM | Not specified | Lactate Production | Decreased | [16] |
| A549 & H1299 Lung Cancer | 50 mM | Not specified | Glucose Consumption | Decreased | [16] |
| Cultured Astroglia | 100 µM | Not specified | [¹⁴C]glucose Oxidation | 34% increase | [17] |
| Cultured Astroglia | 100 µM | Not specified | [¹⁴C]lactate Oxidation | 36% increase | [17] |
| Cultured Neurons | 100 µM | Not specified | [¹⁴C]glucose Oxidation | 5% increase | [17] |
Table 2: Effects of DCA on Metabolism In Vivo
| Organism/Model | DCA Dosage | Route | Effect | Magnitude of Change | Reference |
| Developing Rat Brain | 100 mg/kg | IV | Glucose Utilization | 41% increase (average) | [18][19] |
| Developing Rat Brain | 100 mg/kg | IV | Lactate Levels | 35% decrease (average) | [18][19] |
| Human Patients | 35-50 mg/kg | Not specified | Plasma Lactate | >60% decrease | [3] |
| Human Patients | 35-50 mg/kg | Not specified | Muscle PDH Activity | 3 to 6-fold increase | [3] |
| Rat Heart | Not specified | Perfusion | Glucose Oxidation | Increased | [20] |
| Rat Diaphragm Muscle | Not specified | Incubation | Pyruvate Oxidation | Increased | [20] |
Experimental Protocols
Reproducible and accurate measurement of DCA's effects is crucial for research and development. Below are detailed methodologies for key experiments.
Protocol: Measurement of Pyruvate Dehydrogenase (PDH) Activity
This protocol is based on an immunocapture colorimetric microplate assay, a common method for quantifying PDH activity in biological samples.[21][22]
A. Sample Preparation (Cell/Tissue Lysate)
-
Collection: Harvest approximately 1x10⁷ cells or 10-50 mg of tissue. Place immediately on ice.
-
Homogenization: Resuspend the sample in 100-200 µL of ice-cold PDH Assay Buffer containing protease inhibitors. Homogenize using a Dounce homogenizer or sonicator. Keep the sample on ice for 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet insoluble debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled microfuge tube. This lysate contains the soluble PDH enzyme.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay. This is essential for normalizing PDH activity.
B. PDH Activity Assay (Colorimetric)
-
Immunocapture: Add 50-100 µL of the prepared lysate to each well of a 96-well microplate pre-coated with anti-PDH antibodies. Incubate for 3 hours at room temperature on an orbital shaker to allow the antibody to capture the PDH complex.
-
Washing: Aspirate the lysate and wash the wells twice with 200 µL of a wash buffer to remove unbound components.
-
Reaction Initiation: Prepare a reaction mix containing the necessary substrates and cofactors (Pyruvate, NAD+, Coenzyme A, Thiamine Pyrophosphate) and a colorimetric developer probe (e.g., a tetrazolium salt like MTT or WST-1) that reacts with the NADH produced by the PDH reaction.
-
Measurement: Add 100 µL of the reaction mix to each well. Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Kinetic Reading: Measure the absorbance at 450 nm every 1-5 minutes for a total of 30-60 minutes. The rate of increase in absorbance is directly proportional to the PDH activity in the sample.
-
Calculation: Calculate the PDH activity (often in mU/mL) based on the rate of change in absorbance (ΔA450/min) and a standard curve generated with known concentrations of NADH. Normalize the activity to the protein concentration of the lysate (e.g., mU/mg protein).
Protocol: Measurement of Cellular Respiration and Glycolysis Rates
This protocol outlines the use of extracellular flux analysis (e.g., Seahorse XF Analyzer) to determine the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), which serve as proxies for mitochondrial respiration and glycolysis, respectively.
A. Cell Preparation
-
Seeding: Seed cells into a specialized Seahorse XF cell culture microplate at a pre-determined optimal density to achieve ~80-90% confluency on the day of the assay.
-
Treatment: Treat cells with the desired concentrations of DCA for the specified duration (e.g., 24 hours) in a standard CO₂ incubator. Include vehicle-treated wells as a control.
-
Assay Medium: One hour prior to the assay, remove the culture medium and replace it with unbuffered Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
B. Extracellular Flux Analysis
-
Instrument Setup: Calibrate the Seahorse XF Analyzer sensor cartridge overnight in XF Calibrant solution at 37°C in a non-CO₂ incubator.
-
Assay Protocol: Load the calibrated sensor cartridge and the cell plate into the analyzer. Program the instrument to perform a series of baseline measurements followed by sequential injections of metabolic modulators if desired (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test). For a simple assessment of DCA's effect, baseline measurements are sufficient.
-
Data Acquisition: The instrument will measure OCR (in pmol O₂/min) and ECAR (in mpH/min) in real-time. Typically, 3-4 measurement cycles are performed for the baseline reading.
-
Data Analysis: After the run, normalize the OCR and ECAR data to cell number or protein content per well. Calculate the OCR/ECAR ratio for both control and DCA-treated cells. An increase in this ratio indicates a shift from glycolysis towards oxidative phosphorylation.[7][14][15]
Conclusion
This compound effectively modulates cellular metabolism by inhibiting PDK, thereby activating the PDC and promoting the oxidation of glucose in the mitochondria. This fundamental shift away from the Warburg effect has been quantified across numerous studies, demonstrating decreased lactate production, increased oxygen consumption, and enhanced PDH activity. The experimental protocols provided herein offer standardized methods for researchers to investigate these effects in their own models. The continued study of DCA and its derivatives holds significant promise for the development of novel therapeutic strategies targeting metabolic dysfunction in a range of diseases.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dcaguide.org [dcaguide.org]
- 5. ccnm.edu [ccnm.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Neuroprotective Effects and Therapeutic Potential of this compound: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers Publishing Partnerships | Comparison Between this compound and Phenylbutyrate Treatment for Pyruvate Dehydrogenase Deficiency [frontierspartnerships.org]
- 12. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of pyruvate dehydrogenase by this compound has the potential to induce epigenetic remodeling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.rug.nl [research.rug.nl]
- 16. This compound alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. This compound increases glucose use and decreases lactate in developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound increases glucose use and decreases lactate in developing rat brain (Journal Article) | OSTI.GOV [osti.gov]
- 20. Effects of this compound on the metabolism of glucose, pyruvate, acetate, 3-hydroxybutyrate and palmitate in rat diaphragm and heart muscle in vitro and on extraction of glucose, lactate, pyruvate and free fatty acids by dog heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunocapture and microplate-based activity and quantity measurement of pyruvate dehydrogenase in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. goldengatebio.com [goldengatebio.com]
Dichloroacetate's Double-Edged Sword: A Technical Guide to its Impact on Reactive Oxygen Species Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dichloroacetate (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant attention for its potential as a therapeutic agent, particularly in oncology. Its primary mechanism of action involves reversing the Warburg effect, forcing cancer cells to shift from glycolysis to oxidative phosphorylation for energy production. This metabolic reprogramming has a critical and complex consequence: the modulation of intracellular reactive oxygen species (ROS). This technical guide provides an in-depth analysis of the multifaceted impact of DCA on ROS production, detailing the core molecular pathways, summarizing quantitative experimental data, and outlining key experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of DCA's intricate relationship with cellular redox status, a crucial consideration for its therapeutic application.
Core Mechanism: The Metabolic Switch and Mitochondrial ROS Generation
DCA's canonical mechanism of action centers on its inhibition of pyruvate dehydrogenase kinase (PDK).[1][2][3][4][5][6] PDK phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper enzyme that converts pyruvate to acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle in the mitochondria.[1][4][5][7] By inhibiting PDK, DCA effectively "removes the brakes" on PDH, leading to increased flux of pyruvate into the mitochondria and enhanced oxidative phosphorylation.[1][3][4][8]
This metabolic shift is intrinsically linked to an increase in mitochondrial ROS (mtROS) production. The mitochondrial electron transport chain (ETC), the primary site of oxidative phosphorylation, is also the main source of endogenous ROS.[1][4] The increased electron flow through the ETC, driven by the augmented supply of acetyl-CoA, leads to a greater leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻) and subsequently other ROS like hydrogen peroxide (H₂O₂).[1][4] This DCA-induced increase in mtROS has been observed in a variety of cancer cell lines, including those of the breast, ovary, and liver.[1][2][8]
Quantitative Impact of this compound on ROS Production
The effect of DCA on ROS levels has been quantified in numerous studies across various cell lines and experimental conditions. The following tables summarize key findings, providing a comparative overview of DCA's pro-oxidant activity.
Table 1: DCA-Induced Increase in Total Cellular ROS
| Cell Line | DCA Concentration | Treatment Duration | Fold Increase in ROS (approx.) | Reference |
| HCC-LM3 (Hepatoma) | 20 mmol/L | Not Specified | 1.6x | [1] |
| SMMC-7721 (Hepatoma) | Not Specified | Not Specified | 1.2x | [1] |
| QBC939 (Cholangiocarcinoma) | Not Specified | Not Specified | Increased | [9] |
| MCF-7 (Breast Cancer) | 5 mM | 3 hours | Increased | [2] |
| EMT6 (Breast Cancer) | Not Specified | Overnight | Increased (hypoxic conditions) | [10] |
| 4T1 (Breast Cancer) | Not Specified | Overnight | Increased (hypoxic conditions) | [10] |
Table 2: DCA's Effect on Mitochondrial Superoxide Production
| Cell Line | DCA Concentration | Treatment Duration | Observation | Reference |
| MCF-7 (Breast Cancer) | 5 mM | 3 hours | Potentiated metformin-induced increase | [2] |
| A2780 (Ovarian Cancer) | Indicated Doses | 24 hours | Increased | [8] |
| QBC939 (Cholangiocarcinoma) | Not Specified | Not Specified | Increased | [9] |
The Complex Interplay with Antioxidant Systems
The cellular response to DCA-induced ROS is not passive. Cells activate antioxidant defense mechanisms to counteract the increased oxidative stress. However, the effect of DCA on these systems is complex and appears to be context-dependent.
Some studies report an increase in the activity of key antioxidant enzymes. For instance, in J774A.1 macrophage cells, DCA treatment led to significant increases in catalase (CAT) and glutathione (B108866) peroxidase (GSH-Px) activities after 36 and 48 hours.[11][12] This suggests a compensatory response to mitigate oxidative damage.[11][12] Similarly, in rat alveolar type II pneumocytes, DCA induced concentration-dependent increases in both superoxide dismutase (SOD) and CAT activity.[13]
Conversely, other studies have shown that DCA can deplete antioxidant defenses. In the same J774A.1 macrophage study, DCA caused a time-dependent decrease in glutathione (GSH) levels, a critical intracellular antioxidant.[11][12] Furthermore, in a study on sarcoma 37-bearing mice, DCA treatment resulted in reduced activities of total SOD, Mn-SOD, CAT, and GP, along with a significant decrease in GSH content, leading to an intensification of lipid peroxidation.[14] This suggests that in some contexts, DCA can overwhelm the antioxidant capacity of cells, contributing to its cytotoxic effects.
The combination of DCA with agents that disrupt antioxidant systems, such as buthionine sulfoximine (B86345) (an inhibitor of GSH synthesis), has been shown to enhance its cytotoxic effects in breast cancer cells, further highlighting the importance of the cellular redox balance.[15]
References
- 1. This compound Enhances Adriamycin-Induced Hepatoma Cell Toxicity In Vitro and In Vivo by Increasing Reactive Oxygen Species Levels | PLOS One [journals.plos.org]
- 2. This compound Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Warburg effect in tumor progression: Mitochondrial oxidative metabolism as an anti-metastasis mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Enhances Adriamycin-Induced Hepatoma Cell Toxicity In Vitro and In Vivo by Increasing Reactive Oxygen Species Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect and mechanism of this compound in the treatment of stroke and the resolution strategy for side effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate Dehydrogenase Kinase Inhibitor this compound Improves Host Control of Salmonella enterica Serovar Typhimurium Infection in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Metabolic reprogramming induced by DCA enhances cisplatin sensitivity through increasing mitochondrial oxidative stress in cholangiocarcinoma [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound-induced modulation of cellular antioxidant enzyme activities and glutathione level in the J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Decreases Cell Health and Activates Oxidative Stress Defense Pathways in Rat Alveolar Type II Pneumocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of sodium this compound on the oxidative processes in sarcoma 37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Cellular Uptake and Transport of Dichloroacetate: A Technical Guide
Introduction
Dichloroacetate (DCA), a small molecule and analog of pyruvate (B1213749), has garnered significant interest in the scientific community for its potential therapeutic applications, ranging from treating congenital mitochondrial diseases to its investigational use in oncology.[1][2][3] Its primary mechanism of action involves the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex.[4][5] This metabolic shift enhances mitochondrial glucose oxidation over glycolysis, a characteristic that is particularly relevant in cancer cells exhibiting the Warburg effect.[6][7] The efficacy of DCA is fundamentally dependent on its ability to traverse the plasma membrane and subsequently the mitochondrial membranes to reach its target, PDK, in the mitochondrial matrix.[8][9] This guide provides an in-depth examination of the cellular and mitochondrial transport mechanisms governing DCA uptake, details the experimental protocols used to elucidate these pathways, and presents the downstream molecular consequences of its transport.
Plasma Membrane Transport Mechanisms
The entry of DCA into the cytoplasm is a mediated process facilitated by specific transporter proteins. The primary carriers identified are members of the Monocarboxylate Transporter (MCT) family and the Sodium-Coupled Monocarboxylate Transporter (SMCT) family.
1.1 Monocarboxylate Transporters (MCTs)
The proton-coupled monocarboxylate transporters (MCTs), part of the SLC16A solute carrier family, are major facilitators of DCA transport across the plasma membrane.[8][10] These transporters, which cotransport a proton with a monocarboxylate substrate, are responsible for the movement of endogenous molecules like lactate (B86563), pyruvate, and ketone bodies.[10][11] DCA, as a pyruvate analog, is a recognized substrate for this transport system.[10][12] The electroneutral nature of this transport in most cells means that accumulation against a concentration gradient is not a primary feature of MCT-mediated uptake.[13]
1.2 Sodium-Coupled Monocarboxylate Transporter (SLC5A8)
The SLC5A8 gene encodes a sodium-coupled monocarboxylate transporter (also known as SMCT1) that has been identified as a key, high-affinity transporter for DCA.[14][15] Unlike the proton-coupled MCTs, SLC5A8 utilizes a sodium gradient to drive the uptake of its substrates, allowing for accumulation within the cell against a concentration gradient.[14] The transport process is electrogenic, involving the co-transport of more than one sodium ion per DCA molecule.[14]
A critical aspect of SLC5A8's role in DCA's therapeutic potential, particularly in cancer, is its frequent epigenetic silencing in tumor cells.[13][15] This loss of expression can limit the cellular uptake of DCA, necessitating higher concentrations to achieve a therapeutic effect, which may, in turn, lead to side effects.[5][15] Conversely, tumors that retain or have restored SLC5A8 expression show a greater response to DCA treatment, highlighting the transporter's significance.[5][14]
Mitochondrial Transport
Once in the cytoplasm, DCA must cross the inner mitochondrial membrane to inhibit PDK in the mitochondrial matrix.[16] This transport is primarily mediated by the Mitochondrial Pyruvate Carrier (MPC).[8][9]
2.1 Mitochondrial Pyruvate Carrier (MPC)
The MPC is the primary channel for pyruvate entry into the mitochondria, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle.[8] DCA directly competes with pyruvate for transport through the MPC.[10][13] This competition is a crucial aspect of its mechanism, as its entry into the matrix is required for the subsequent inhibition of PDK. The high bioavailability of DCA and its ability to rapidly cross cellular and mitochondrial membranes underscore the efficiency of these transport systems.[2]
Quantitative Data on DCA Transport
The affinity of transporters for DCA is a key determinant of its uptake efficiency. Electrophysiological studies using Xenopus laevis oocytes expressing human SLC5A8 have provided quantitative kinetic data for DCA transport.
| Transporter | Substrate | Kₜ / Kₘ (μM) | Ion-Dependency | Cell Location | Reference |
| SLC5A8 (SMCT1) | This compound | 36 ± 7 | Na⁺ (Sigmoidal) | Plasma Membrane | [14] |
Note: Kₜ (transport constant) is analogous to Kₘ (Michaelis constant). Data for MCT and MPC affinity for DCA are less defined but are understood through competitive inhibition studies with natural substrates.
Experimental Protocols
The study of DCA transport involves various methodologies to characterize transporter function, kinetics, and the resulting metabolic changes.
4.1 Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a gold standard for characterizing ion-coupled transporters like SLC5A8.
-
Objective: To measure the real-time transport of charged substrates (like DCA with Na⁺) as electrical currents and determine transport kinetics.
-
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the transporter of interest (e.g., human SLC5A8) or with water (as a control). They are then incubated for 2-4 days to allow for protein expression on the plasma membrane.
-
Electrophysiological Recording: An oocyte is placed in a perfusion chamber and impaled with two microelectrodes filled with KCl. The membrane potential is clamped at a holding potential (e.g., -50 mV).
-
Substrate Perfusion: The oocyte is perfused with a buffer solution. To measure transport, the buffer is switched to one containing the substrate (DCA) in the presence or absence of the coupling ion (Na⁺).
-
Data Acquisition: The inward current generated by the influx of positive charge (Na⁺ co-transported with DCA) is recorded.
-
Kinetic Analysis: To determine the transport constant (Kₜ), substrate-induced currents are measured across a range of DCA concentrations. The data are then fitted to the Michaelis-Menten equation. Na⁺ activation kinetics are determined by measuring currents at a fixed DCA concentration while varying the extracellular Na⁺ concentration.[14]
-
4.2 Radiolabeled Substrate Uptake Assays
This method is used to directly measure the accumulation of a substrate in cells.
-
Objective: To quantify the uptake of DCA into cells over time and assess the effects of inhibitors or transporter expression.
-
Methodology:
-
Cell Culture: Cells (e.g., cancer cell lines with and without transporter expression) are cultured in multi-well plates.
-
Uptake Initiation: The culture medium is replaced with an uptake buffer containing radiolabeled DCA (e.g., [¹⁴C]-dichloroacetate) at a specific concentration.
-
Incubation: Cells are incubated for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Uptake Termination: The uptake buffer is rapidly aspirated, and the cells are washed multiple times with an ice-cold stop buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the radioactivity within the lysate is quantified using a liquid scintillation counter.
-
Data Analysis: The measured radioactivity is converted to molar amounts of substrate uptake, typically normalized to the protein content of the cell lysate. Competition assays can be performed by including unlabeled potential substrates (e.g., acetate) in the uptake buffer to assess specificity.[14]
-
4.3 Measurement of Downstream Metabolic Effects
The functional consequence of DCA transport can be assessed by measuring changes in key metabolic pathways.
-
Objective: To indirectly confirm DCA uptake and target engagement by measuring its effect on lactate production and glucose oxidation.
-
Methodology (Seahorse XF Analyzer):
-
Cells are seeded in a Seahorse XF microplate.
-
After a baseline measurement of the extracellular acidification rate (ECAR, an indicator of glycolysis/lactate excretion) and the oxygen consumption rate (OCR, an indicator of mitochondrial respiration), DCA is injected into the wells.
-
Changes in ECAR and OCR are monitored in real-time. Successful DCA transport and PDK inhibition are expected to decrease ECAR and increase OCR.[13]
-
-
Methodology (¹H-MRS):
-
Cells or tumor-bearing animals are treated with DCA.
-
Proton magnetic resonance spectroscopy (¹H-MRS) is used to non-invasively measure the concentration of metabolites.
-
A significant decrease in the lactate signal following DCA administration indicates successful transport and metabolic reprogramming.[17][18]
-
Visualizations of Pathways and Workflows
5.1 Cellular Transport Pathways of this compound
References
- 1. This compound in Mitochondrial Disease - Mark Korson [grantome.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. dcaguide.org [dcaguide.org]
- 4. m.youtube.com [m.youtube.com]
- 5. dcaguide.org [dcaguide.org]
- 6. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Glucose Metabolism of Cancer Cells with this compound to Radiosensitize High-Grade Gliomas [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of this compound in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Monocarboxylate Transporters in Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monocarboxylate transporters in the brain and in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Role of SLC5A8, a plasma membrane transporter and a tumor suppressor, in the antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic applications of this compound and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound induces autophagy in colorectal cancer cells and tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Dichloroacetate (DCA): An In-Depth Technical Guide to its Role as a Metabolic Regulator in Scientific Research
Introduction: Dichloroacetate (DCA) is a small, synthetically produced molecule that has garnered significant interest within the scientific community for its ability to modulate cellular metabolism.[1][2] Structurally an analogue of acetic acid, DCA functions as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][3] This mechanism allows it to reactivate the pyruvate dehydrogenase (PDH) complex, a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.[4][5] By shifting cellular metabolism from anaerobic glycolysis towards glucose oxidation, even in the presence of oxygen (a reversal of the Warburg effect), DCA has become a valuable tool in metabolic research, particularly in oncology and the study of mitochondrial diseases.[1][6][7] This guide provides a technical overview of DCA's mechanism, its effects on cellular processes, and common experimental protocols for its use in a research setting.
Core Mechanism of Action: Regulation of the Pyruvate Dehydrogenase Complex
The primary molecular target of this compound is pyruvate dehydrogenase kinase (PDK).[4] In many pathological states, such as cancer, PDK activity is elevated, leading to the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex.[3][8] This inactivation acts as a metabolic gatekeeper, preventing pyruvate from being converted into acetyl-CoA and entering the mitochondrial TCA cycle for oxidative phosphorylation.[3] Instead, pyruvate is shunted towards conversion into lactate (B86563).
DCA inhibits PDK, which prevents the inactivation of PDH.[5][6] With PDH in its active, dephosphorylated state, the conversion of pyruvate to acetyl-CoA is favored.[9] This fundamental metabolic shift has several downstream consequences:
-
Decreased Glycolysis and Lactate Production: By promoting pyruvate entry into the mitochondria, DCA reduces the rate of aerobic glycolysis and subsequently lowers the production and secretion of lactate.[3][10] This can alter the tumor microenvironment, which is often characterized by acidosis due to high lactate levels.[6]
-
Increased Oxidative Phosphorylation: The increased flux of acetyl-CoA into the TCA cycle enhances mitochondrial respiration and glucose oxidation.[3][11]
-
Generation of Reactive Oxygen Species (ROS): The heightened activity of the electron transport chain can lead to an increase in the production of mitochondrial reactive oxygen species (ROS).[12][13]
-
Induction of Apoptosis: In cancer cells, the restoration of mitochondrial function, coupled with increased ROS, can trigger the intrinsic apoptotic pathway.[1][14] This involves changes in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases.[14]
Quantitative Data on DCA's Metabolic and Cellular Effects
The effects of DCA have been quantified across numerous studies, demonstrating its potent activity as a metabolic regulator. The tables below summarize key findings from research on various cell lines and in clinical contexts.
Table 1: Effects of DCA on Metabolism
| Parameter | Model System | DCA Concentration/Dose | Observed Effect | Citation(s) |
|---|---|---|---|---|
| Lactate Production | Human A549 & H1299 Lung Cancer Cells | 50 mM | Significant decrease | [10] |
| Lactate Production | Human Neuroblastoma Cell Lines | Low mM range | Reduction in lactate production | [12][15] |
| Lactate Production | Multiple Myeloma Cell Lines | 5 mM | Reduction in lactate in culture medium | [8] |
| Plasma Lactate | Patients with Cirrhosis | 35 mg/kg IV | ~50% decrease | [16][17] |
| Plasma Lactate | Healthy Individuals | 35 mg/kg IV | Fell to 75% below baseline within 2h | [2] |
| Glucose Consumption | Human A549 & H1299 Lung Cancer Cells | 50 mM | Significant decrease | [10] |
| Oxygen Consumption Rate (OCR) | MCF7 Breast Cancer Cells | 5 mM | Significant increase | [3] |
| Pyruvate Levels | Phase II Clinical Trial (HNSCC) | N/A | Significant drop (ratio of 0.47 to baseline) |[18] |
Table 2: Effects of DCA on Cellular Viability and Proliferation | Parameter | Model System | DCA Concentration/Dose | Observed Effect | Citation(s) | | :--- | :--- | :--- | :--- | | Cell Number | MCF-7, T-47D, 13762 MAT Breast Cancer Cells | 5 mM (for MAT cells) | 60-80% decrease after 4 days |[19] | | Cell Growth | Human A549 & H1299 Lung Cancer Cells | 50 mM | Slowed cell growth, increased population-doubling time |[10] | | Apoptosis (Early) | AN3CA, Ishikawa, KLE, RL95-2, SKUT1B Endometrial Cancer Cells | Varies | 50% to 325% increase |[14] | | PDH Complex Activity | PDHC-deficient Fibroblasts (R378C mutation) | Chronic treatment | 125% increase |[20] | | PDH Complex Activity | PDHC-deficient Fibroblasts (R88C mutation) | Chronic treatment | 70% increase |[20] |
Experimental Protocols for Studying DCA
Investigating the effects of DCA involves a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.
1. Cell Culture and DCA Treatment
-
Cell Lines: A variety of cancer cell lines are commonly used, including those from breast (MCF-7), lung (A549, H1299), and glioblastoma (U87MG).[3][10][21] Non-cancerous cell lines like MCF-10A can be used as controls.[19]
-
Culture Conditions: Cells are typically maintained in standard media (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, incubated at 37°C in a humidified 5% CO₂ atmosphere.[21]
-
DCA Preparation and Dosing: Sodium this compound is dissolved in culture medium to create stock solutions. For experiments, cells are treated with DCA at concentrations typically ranging from 5 mM to 50 mM for durations of 24 to 72 hours.[3][8][10][21]
2. Western Blot Analysis for PDH Phosphorylation
-
Objective: To determine if DCA treatment decreases the phosphorylation of the PDH E1α subunit, indicating PDK inhibition.
-
Protocol:
-
Lysate Preparation: After DCA treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated on a polyacrylamide gel and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies against phospho-PDH-E1α (e.g., pSer293 or pSer300) and total PDH-E1α.[3][22] An antibody for a loading control like GAPDH is also used.[3]
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. Metabolic Assays
-
Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR):
-
Instrumentation: A Seahorse XF Analyzer is used to measure real-time cellular respiration and glycolysis.[3]
-
Protocol: Cells are seeded in a Seahorse XF plate. After adherence and DCA treatment, the culture medium is replaced with XF assay medium. The instrument measures OCR (an indicator of oxidative phosphorylation) and ECAR (an indicator of glycolysis/lactate production) at baseline and after sequential injections of metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine key respiratory parameters.[23]
-
-
Lactate Production Assay:
-
Objective: To quantify the amount of lactate secreted by cells into the culture medium.
-
Protocol: Culture supernatants are collected after DCA treatment. Lactate concentration is measured using a colorimetric or fluorometric lactate assay kit according to the manufacturer's instructions.[22] Results are often normalized to cell number or total protein content.
-
4. Cell Viability and Apoptosis Assays
-
MTT Cell Viability Assay:
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[21]
-
Protocol: Cells are seeded in a 96-well plate (5,000-10,000 cells/well) and treated with various concentrations of DCA.[21] After the treatment period, MTT solution is added to each well and incubated for several hours. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read on a microplate reader.[21]
-
-
Annexin V/Propidium Iodide (PI) Flow Cytometry:
-
Objective: To distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Protocol: Following DCA treatment, both floating and adherent cells are collected. Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and a dead cell stain like 7-AAD or PI are added.[14] The samples are incubated in the dark and then analyzed by flow cytometry.[13]
-
5. Metabolic Flux Analysis
-
Objective: To trace the fate of carbon from metabolic precursors (e.g., glucose) through metabolic pathways.
-
Methodology: This advanced technique uses stable isotope-labeled substrates, such as ¹³C-glucose.[24][25]
-
Protocol:
-
Labeling: Cells are cultured in a medium containing the ¹³C-labeled substrate in the presence or absence of DCA.
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells.
-
Analysis: The isotopic labeling patterns of downstream metabolites (e.g., TCA cycle intermediates, amino acids) are analyzed using mass spectrometry (GC-MS or LC-MS) or NMR.[26]
-
Flux Calculation: Computational models are used to calculate the relative or absolute fluxes through specific metabolic pathways based on the mass isotopomer distributions.[26][27]
-
Logical Cascade of DCA's Cellular Effects
The action of DCA can be visualized as a logical sequence of events, beginning with its primary molecular interaction and culminating in broad cellular outcomes. This cascade highlights how a single metabolic intervention can lead to profound changes in cell fate.
This compound serves as a powerful and specific tool for the metabolic reprogramming of cells. Its well-defined mechanism of action—the inhibition of PDK and subsequent activation of PDH—provides researchers with a reliable method to shift cellular energy production from glycolysis to oxidative phosphorylation.[6] This has proven invaluable for investigating the metabolic vulnerabilities of cancer cells and for studying congenital mitochondrial disorders.[1][7][28] The comprehensive methodologies outlined in this guide, from basic cell viability assays to complex metabolic flux analysis, provide a framework for drug development professionals and scientists to effectively utilize DCA in their research, furthering our understanding of cellular metabolism in health and disease.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 trial of this compound (DCA) in adults with recurrent malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of pyruvate dehydrogenase by this compound has the potential to induce epigenetic remodeling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccnm.edu [ccnm.edu]
- 8. This compound inhibits aerobic glycolysis in multiple myeloma cells and increases sensitivity to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The regulation of pyruvate dehydrogenase activity in rat hippocampal slices: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative and Glycolytic Metabolism: Their Reciprocal Regulation and Dysregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of this compound (DCA) on lactate production and oxygen consumption in neuroblastoma cells: is DCA a suitable drug for neuroblastoma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. This compound Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Pharmacokinetics and pharmacodynamics of this compound in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Phase II study of this compound, an inhibitor of pyruvate dehydrogenase, in combination with chemoradiotherapy for unresected, locally advanced head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dcaguide.org [dcaguide.org]
- 20. Differential effect of DCA treatment on the pyruvate dehydrogenase complex in patients with severe PDHC deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 26. d-nb.info [d-nb.info]
- 27. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 28. This compound (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Dichloroacetate for Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloroacetate (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant attention for its potential therapeutic applications in a range of metabolic disorders, including congenital lactic acidosis and various cancers. By inhibiting PDK, DCA promotes the activity of the pyruvate dehydrogenase complex (PDC), a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This metabolic shift from anaerobic glycolysis to aerobic respiration forms the basis of its therapeutic rationale. This technical guide provides an in-depth overview of the foundational research on DCA, focusing on its mechanism of action, quantitative effects on metabolic parameters, and detailed experimental protocols for its study. The information is presented to support further research and drug development efforts in the field of metabolic modulation.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDK is a family of four isoenzymes (PDK1-4) that phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC).[4] By inhibiting PDK, DCA prevents the phosphorylation of PDC, thereby maintaining the complex in its active, unphosphorylated state.[3] This activation of PDC facilitates the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1][5] The net effect is a metabolic switch from glycolysis to glucose oxidation, leading to a reduction in lactate (B86563) production and an increase in mitochondrial respiration.[5][6]
Quantitative Data
The following tables summarize key quantitative data from foundational research on this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Condition | Reference |
| Clearance | 4.82 L/h (initial) to 1.07 L/h (multiple dosing) | Human | Traumatic Brain Injury | [1] |
| Terminal Elimination Half-life | 1.58 h (initial dose) to 9.9 h (subsequent doses) | Human | Healthy Volunteers | [3] |
| Bioavailability (Oral) | Not significantly different from 100% | Human | Healthy Volunteers | [3] |
Table 2: Effects of this compound on Plasma Lactate and Glucose
| Condition | DCA Dose | Change in Lactate | Change in Glucose | Reference |
| Lactic Acidosis in Adults | 50 mg/kg IV bolus, then 50 mg/kg over 2h | Mean decrease from 11.6 mmol/L | Not reported | [7] |
| Congenital Lactic Acidosis in Children | 12.5 mg/kg every 12h for 6 months | Blunted postprandial increase | No significant change | [4][8] |
| Submaximal Exercise in Mitochondrial Disease | 25 mg/kg oral | Average decrease from 2.49 to 1.99 mmol/L (acute) | Not reported | [9] |
Table 3: In Vitro Inhibitory Activity of this compound against Pyruvate Dehydrogenase Kinase Isoforms
| PDK Isoform | IC50 (µM) | Apparent Ki (mM) | Reference |
| PDK1 | >1000 | 1 | [4][10] |
| PDK2 | 183 | 0.2 | [1][4] |
| PDK3 | >1000 | 8 | [4][10] |
| PDK4 | 80 | 0.5 | [1][4] |
Table 4: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | DCA Concentration | Effect | Reference |
| MeWo | Melanoma | IC50: 13.3 mM | Inhibition of proliferation | [8] |
| A375 | Melanoma | IC50: 14.9 mM | Inhibition of proliferation | [8] |
| SK-MEL-2 | Melanoma | IC50: >27.0 mM | Less sensitive to proliferation inhibition | [8] |
| SK-MEL-28 | Melanoma | IC50: >27.0 mM | Less sensitive to proliferation inhibition | [8] |
| HCC-LM3 | Hepatoma | 10-20 mmol/L | Decreased cell viability, inhibited glucose uptake and lactate production | [11] |
| SMMC-7721 | Hepatoma | 20 mmol/L | Decreased cell viability, inhibited glucose uptake and lactate production | [11] |
| Various | SCLC, Ovarian, Ewing's Sarcoma | 10 mM | Growth inhibition up to 22% | [12] |
| LLC/R9 | Lewis Lung Carcinoma | IC50: 50.8 mM (24h), 26.7 mM (48h) | Time-dependent cytotoxicity |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of foundational research.
Measurement of Pyruvate Dehydrogenase Complex (PDC) Activity
A common method for determining PDC activity is a spectrophotometric assay that measures the rate of NAD+ reduction to NADH.
Principle: The activity of the PDC is coupled to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Cell or tissue homogenates
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4) containing 1 mM MgCl2, 0.1 mM EDTA, and 0.5% (v/v) Triton X-100.
-
Substrate solution: 5 mM sodium pyruvate, 2.5 mM NAD+, 0.2 mM thiamine (B1217682) pyrophosphate (TPP), 0.1 mM coenzyme A (CoA), and 1 mM dithiothreitol (B142953) (DTT) in assay buffer.
Procedure:
-
Prepare cell or tissue lysates by homogenization in ice-cold assay buffer followed by centrifugation to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
In a cuvette, add a specific amount of lysate (e.g., 50-100 µg of protein) and bring the volume to 1 mL with the assay buffer.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer at 37°C.
-
PDC activity is calculated from the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Quantification of this compound in Biological Samples
Gas chromatography-mass spectrometry (GC-MS) is a sensitive and specific method for the quantification of DCA in plasma or tissue samples.
Principle: DCA is extracted from the biological matrix and derivatized to a more volatile form for analysis by GC-MS.
Materials:
-
Plasma or tissue homogenate
-
Internal standard (e.g., ¹³C-labeled DCA)
-
Derivatizing agent (e.g., diazomethane (B1218177) or pentafluorobenzyl bromide)
-
Extraction solvent (e.g., ethyl acetate)
-
GC-MS system
Procedure:
-
To a known volume of plasma or tissue homogenate, add the internal standard.
-
Acidify the sample (e.g., with HCl) to protonate the DCA.
-
Extract the DCA and internal standard into an organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add the derivatizing agent.
-
Incubate to allow for complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Quantify the amount of DCA by comparing the peak area of the DCA derivative to that of the internal standard derivative.
Assessment of Cellular Metabolism using Extracellular Flux Analysis
Extracellular flux analyzers (e.g., Seahorse XF Analyzer) are used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.
Principle: The instrument uses sensitive probes to measure the changes in oxygen and pH in the microenvironment surrounding a monolayer of cells, allowing for the calculation of OCR and ECAR.
Materials:
-
Cultured cells
-
Extracellular flux analyzer and associated plates and cartridges
-
Assay medium (e.g., DMEM without bicarbonate)
-
DCA and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in the specialized microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with the assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with DCA and other metabolic modulators to be injected during the assay.
-
Place the cell plate and the sensor cartridge into the extracellular flux analyzer.
-
Perform a baseline measurement of OCR and ECAR.
-
Inject DCA at the desired concentration and monitor the changes in OCR and ECAR.
-
Subsequent injections of other metabolic modulators can be used to probe different aspects of mitochondrial function (e.g., ATP-linked respiration, maximal respiration, non-mitochondrial respiration).
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for investigating the in vitro effects of DCA on cancer cell metabolism.
Conclusion
This compound remains a molecule of significant interest for the treatment of metabolic disorders due to its well-defined mechanism of action centered on the activation of the pyruvate dehydrogenase complex. The foundational research summarized in this guide provides a quantitative basis for its effects and outlines key experimental protocols for its continued investigation. For drug development professionals, the isoform-specific inhibitory profile of DCA and its pharmacokinetic properties are critical considerations. For researchers and scientists, the provided methodologies offer a starting point for designing experiments to further elucidate the therapeutic potential and molecular consequences of metabolic modulation by DCA. Future research should focus on developing more potent and isoform-selective PDK inhibitors and on identifying predictive biomarkers to guide the clinical application of DCA and related compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Influence of this compound (DCA) on lactate production and oxygen consumption in neuroblastoma cells: is DCA a suitable drug for neuroblastoma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective mitochondria-targeting drug for oral squamous cell carcinoma: a metabolic perspective of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyruvate Dehydrogenase Kinase Inhibition by this compound in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, this compound, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Enhances Adriamycin-Induced Hepatoma Cell Toxicity In Vitro and In Vivo by Increasing Reactive Oxygen Species Levels | PLOS One [journals.plos.org]
- 11. In vitro cytotoxicity of combinations of this compound with anticancer platinum compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-dependent cytotoxicity of this compound and metformin against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichloroacetate's Reversal of the Warburg Effect: A Technical Guide to its Impact on Lactate Production in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells are notoriously characterized by a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process results in increased glucose uptake and excessive lactate (B86563) production, even in the presence of ample oxygen. This metabolic reprogramming confers a significant growth advantage and promotes a tumor-friendly microenvironment. Dichloroacetate (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has emerged as a promising therapeutic agent that directly targets this metabolic vulnerability. By inhibiting PDK, DCA reactivates the pyruvate dehydrogenase (PDH) complex, shunting pyruvate from lactate production into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This guide provides an in-depth technical overview of DCA's mechanism of action, its quantitative effects on lactate production in various cancer cell lines, detailed experimental protocols for assessing its efficacy, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Reversing the Metabolic Switch
The primary molecular target of DCA is pyruvate dehydrogenase kinase (PDK), an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex.[1][2] In many cancer cells, PDK is overexpressed, effectively putting a brake on mitochondrial glucose oxidation and favoring the conversion of pyruvate to lactate by lactate dehydrogenase (LDH).[2][3]
DCA, as a structural analog of pyruvate, competitively inhibits PDK.[4] This inhibition prevents the phosphorylation of PDH, thereby maintaining it in its active state.[3][5] Activated PDH then catalyzes the conversion of pyruvate to acetyl-CoA, which enters the TCA cycle within the mitochondria.[2][6] This metabolic reprogramming from glycolysis to oxidative phosphorylation leads to a significant reduction in lactate production and secretion by cancer cells.[1][5][7] The decrease in lactate levels helps to alleviate the acidic tumor microenvironment, which is known to promote tumor invasion, metastasis, and immunosuppression.[1][2]
Beyond its primary effect on PDK, DCA has been shown to induce a cascade of downstream effects, including the production of reactive oxygen species (ROS) due to increased mitochondrial activity, which can trigger apoptosis.[6][8]
Quantitative Effects of this compound on Lactate Production
Numerous studies have quantified the impact of DCA on lactate production across a variety of cancer cell lines. The data consistently demonstrates a dose-dependent reduction in extracellular lactate levels, indicative of a successful metabolic shift from glycolysis to oxidative phosphorylation.
| Cell Line | Cancer Type | DCA Concentration | Treatment Duration | Lactate Reduction (%) | Reference |
| A549 | Non-Small Cell Lung Cancer | 50 mM | Not Specified | Significant Decrease | [7] |
| H1299 | Non-Small Cell Lung Cancer | 50 mM | Not Specified | Significant Decrease | [7] |
| MCF7 | Breast Cancer | 5 mM | 24 hours | ~50% | [9] |
| T-47D | Breast Cancer | 1 mM | 24 hours | ~50% | [9] |
| MDA-MB-231 | Breast Cancer | 1-5 mM | Not Specified | Significant Decrease | [10] |
| SiHa | Cervical Cancer | 24 hours | Not Specified | Significant Decrease | [11] |
| Neuroblastoma Cell Lines | Neuroblastoma | Low mM range | Not Specified | Significant Decrease | [6][12][13] |
| HeLa | Cervical Cancer | 10-40 mM | 24-72 hours | Dose-dependent decrease | [14] |
| Lymphoma Cells | Lymphoma | 1 mM | 24 hours | Significant Decrease | [15] |
Experimental Protocols
Measurement of Extracellular Lactate Production
A common and direct method to assess the effect of DCA on cancer cell metabolism is to measure the concentration of lactate in the cell culture medium.
Protocol: Enzymatic Lactate Assay
This protocol is adapted from commercially available lactate assay kits and published methodologies.[14][16][17]
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of DCA (e.g., 0, 1, 5, 10, 20, 50 mM) and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Samples can be stored at -80°C for later analysis.[18]
-
-
Lactate Assay:
-
Prepare a lactate standard curve using a series of known lactate concentrations.
-
In a new 96-well plate, add a small volume (e.g., 50 µL) of each standard and collected supernatant to separate wells.
-
Prepare a reaction mixture containing lactate dehydrogenase (LDH), NAD+, and a colorimetric or fluorometric probe as per the manufacturer's instructions.
-
Add the reaction mixture to each well. The LDH will catalyze the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting product is then measured.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 340 nm for NADH).[17]
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Generate a standard curve by plotting the absorbance/fluorescence values against the known lactate concentrations.
-
Determine the lactate concentration in the experimental samples by interpolating their readings from the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content in each well to account for differences in cell proliferation.
-
Assessment of Mitochondrial Respiration
To confirm that the reduction in lactate is due to a shift towards oxidative phosphorylation, it is crucial to measure the oxygen consumption rate (OCR).
Protocol: Seahorse XF Extracellular Flux Analysis
This protocol utilizes the Agilent Seahorse XF Analyzer to measure OCR and the extracellular acidification rate (ECAR), which is an indicator of glycolysis.[19][20]
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
-
DCA Treatment:
-
Treat cells with DCA for the desired duration prior to the assay.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant.
-
-
Mito Stress Test:
-
Load the injector ports of the sensor cartridge with modulators of mitochondrial respiration:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP production)
-
Port C: Rotenone & Antimycin A (Complex I and III inhibitors)
-
-
Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay.
-
-
Data Acquisition and Analysis:
-
The instrument will measure OCR and ECAR in real-time before and after the injection of each compound.
-
From the resulting OCR profile, key parameters of mitochondrial function can be calculated, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. An increase in basal and maximal respiration following DCA treatment indicates a shift towards oxidative phosphorylation.
-
Signaling Pathways and Logical Relationships
The metabolic reprogramming induced by DCA is a direct consequence of its targeted inhibition of PDK. This action initiates a shift in the metabolic fate of pyruvate, fundamentally altering the bioenergetics of the cancer cell.
Conclusion
This compound effectively targets the metabolic hallmark of cancer by inhibiting PDK, leading to a significant and quantifiable reduction in lactate production. This is achieved by reactivating the PDH complex and promoting mitochondrial glucose oxidation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of DCA and other metabolism-targeting compounds. The accompanying visualizations offer a clear representation of the underlying molecular mechanisms and experimental designs. As the field of cancer metabolism continues to evolve, a thorough understanding of how agents like DCA modulate these pathways is paramount for the development of novel and effective cancer therapies.
References
- 1. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dcaguide.org [dcaguide.org]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of Pyruvate Dehydrogenase Kinase by this compound in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of this compound (DCA) on lactate production and oxygen consumption in neuroblastoma cells: is DCA a suitable drug for neuroblastoma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a selective mitochondria-targeting drug for oral squamous cell carcinoma: a metabolic perspective of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound for Cancer Treatment: Some Facts and Many Doubts [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. karger.com [karger.com]
- 14. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Restricting tumor lactic acid metabolism using this compound improves T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Lactate Concentration assay (LDH method) [protocols.io]
- 18. Lactate-Based Model Predictive Control Strategy of Cell Growth for Cell Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Dichloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dichloroacetate (DCA) is a synthetic, small-molecule drug that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of oncology and metabolic disorders.[1] As an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), DCA plays a crucial role in cellular metabolism by shifting the metabolic state from glycolysis towards oxidative phosphorylation.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties of sodium this compound, detailed experimental protocols for its analysis, and a review of its impact on key signaling pathways.
Chemical and Physical Properties
Sodium this compound is the sodium salt of dichloroacetic acid. It is a white or almost white, crystalline powder that is hygroscopic in nature.[4][5][6]
Identifiers and General Properties
| Property | Value | Reference |
| Chemical Name | Sodium 2,2-dichloroacetate | [7] |
| Synonyms | Dichloroacetic acid sodium salt, DCA, Sodium DCA | [4] |
| CAS Number | 2156-56-1 | [4] |
| Molecular Formula | C₂HCl₂NaO₂ | [4][7] |
| Molecular Weight | 150.92 g/mol | [4][7] |
| Appearance | Almost white powder | [4] |
| Melting Point | 198 °C (decomposes) | [4] |
Solubility
Sodium this compound is soluble in water and various organic solvents.
| Solvent | Solubility | Temperature (°C) |
| Water | 50 mg/mL | Not Specified |
| Water | Soluble in cold water | Not Specified |
| Methanol | Slightly soluble | Not Specified |
| Ethanol | Miscible | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 26 mg/mL (Sonication recommended) | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Not Specified |
Stability
Sodium this compound is known to be heat-labile in aqueous solutions, and its stability is influenced by temperature and pH.[8]
| Condition | Stability | Observations |
| Aqueous Solution (IV) | Stable for at least 4 years when stored at 4°C after aseptic filtration. | Decomposition involves dehalogenation and production of hydrogen ions, which is accelerated by heat and low pH.[8] |
| Aqueous Solution | Stable for up to 30 days at room temperature. A slow and gradual decay is observed afterward. | [9] |
| Aqueous Solution | Should not be stored at -20°C. | An increase in concentration was observed, possibly due to the formation of a secondary species with a higher extinction coefficient.[9] |
| Solid State | Stable under normal conditions. It is hygroscopic. | [10] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify sodium this compound in biological samples such as plasma.
Methodology:
-
Sample Preparation:
-
Minimal sample treatment is required for both urine and plasma samples.[2]
-
-
Chromatographic Conditions:
-
Column: Anion-exchange column.[2]
-
Mobile Phase: A linear gradient of sodium hydroxide (B78521) in 40% methanol. The gradient starts at an initial concentration of 0.01 mM sodium hydroxide and increases to 60 mM over 30 minutes.[2]
-
Detector: Conductivity detector.[2]
-
Alternative for Mass-Spec Compatibility: Replace phosphoric acid with formic acid in the mobile phase.[11]
-
-
Quantification:
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To simultaneously measure lactate, DCA, and its metabolites in human plasma.
Methodology:
-
Derivatization:
-
React plasma samples with 12% boron trifluoride-methanol complex to form methyl esters of the analytes.[12]
-
-
Extraction:
-
Extract the methyl esters with methylene (B1212753) chloride.[12]
-
-
GC-MS Analysis:
-
Analyze the extracted derivatives by GC-MS.[12]
-
-
Quantification:
-
The quantitation limits for DCA and its metabolites range from 0.3 to 1.5 µM.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the structure of sodium this compound and study its metabolic effects.
Methodology:
-
Sample Preparation:
-
Dissolve 10-50 mM of sodium this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) for biological samples.[13]
-
For quantitative analysis, add a known concentration of an internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).[13]
-
Adjust the pH to the desired physiological range (e.g., 7.0-7.4) using dilute DCl or NaOD.[13]
-
Transfer approximately 500-600 µL of the solution into a high-quality 5 mm NMR tube.[13]
-
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
-
Tune and match the NMR probe for the ¹³C frequency.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups and structure of solid sodium this compound.
Methodology:
-
Sample Preparation:
-
No specific sample preparation is required for Attenuated Total Reflectance (ATR)-FTIR spectroscopy of the solid powder.
-
-
Data Acquisition:
Signaling Pathways and Mechanisms of Action
Sodium this compound's primary mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK).[1] This leads to the activation of the pyruvate dehydrogenase (PDH) complex, which in turn shifts cellular metabolism from glycolysis to glucose oxidation.[3] This metabolic reprogramming has significant implications for various signaling pathways, particularly in cancer cells.
DCA and the PDK/PDH Pathway
Caption: DCA inhibits PDK, leading to the activation of PDH and shunting pyruvate into the TCA cycle.
DCA, HIF-1α, and Apoptosis
The metabolic shift induced by DCA also impacts the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway and promotes apoptosis in cancer cells.
Caption: DCA-induced metabolic changes lead to HIF-1α destabilization and apoptosis.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro screening of sodium this compound's effects on cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. ejhp.bmj.com [ejhp.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and stability of intravenous solutions of sodium this compound (DCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Age-Dependent Kinetics and Metabolism of this compound: Possible Relevance to Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium this compound selectively targets cells with defects in the mitochondrial ETC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
dichloroacetate's role in epigenetic remodeling and histone acetylation
An In-depth Technical Guide to Dichloroacetate's Role in Epigenetic Remodeling and Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), is well-established as a modulator of cellular metabolism.[1][2] Traditionally investigated for its ability to reverse the Warburg effect in cancer cells by shunting glucose metabolism from glycolysis to oxidative phosphorylation, emerging evidence now illuminates a deeper role for DCA in epigenetic regulation.[3][4] This guide provides a technical overview of the mechanism by which DCA influences epigenetic remodeling, with a primary focus on its impact on histone acetylation. By increasing the intracellular pool of acetyl-CoA, the essential substrate for histone acetyltransferases (HATs), DCA promotes histone hyperacetylation, leading to significant changes in chromatin structure and gene expression.[5] This document synthesizes the current understanding, presents key quantitative data, details relevant experimental protocols, and visualizes the core pathways to provide a comprehensive resource for professionals in research and drug development.
Introduction: The Intersection of Metabolism and Epigenetics
Epigenetic regulation refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. A primary mechanism of this regulation is the post-translational modification of histone proteins. The acetylation of lysine (B10760008) residues on histone tails, a process dynamically balanced by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is fundamental to transcriptional control.[6][7][8]
-
Histone Acetyltransferases (HATs): These enzymes transfer an acetyl group from their essential substrate, acetyl-CoA, to lysine residues on histones.[9] This modification neutralizes the positive charge of the lysine, weakening the electrostatic interaction between histones and the negatively charged DNA backbone.[10] The result is a more relaxed chromatin structure, known as euchromatin, which is generally associated with increased gene transcription.[8]
-
Histone Deacetylases (HDACs): Conversely, HDACs remove these acetyl groups, restoring the positive charge on histones and promoting a more condensed chromatin state (heterochromatin), which represses gene expression.[6][11][12]
The availability of acetyl-CoA, a central metabolite in cellular energy pathways, directly links cellular metabolic status to the epigenetic landscape. This compound (DCA) is a metabolic modulator that directly influences the production of acetyl-CoA, positioning it as a key pharmacological tool for investigating and potentially manipulating this link.
Core Mechanism: From PDK Inhibition to Acetyl-CoA Surplus
DCA's primary and best-characterized mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK).[1][4] In many cancer cells, which exhibit a metabolic phenotype known as the Warburg effect or aerobic glycolysis, PDK is often overexpressed. PDK phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, effectively blocking the conversion of pyruvate to acetyl-CoA and its entry into the mitochondrial tricarboxylic acid (TCA) cycle.[13][14] This forces cells to rely on less efficient glycolysis for energy production, even in the presence of oxygen.
By inhibiting PDK, DCA maintains the PDH complex in its active, dephosphorylated state.[5] This action reverses the Warburg effect, promoting the flux of pyruvate into the mitochondria where it is converted to acetyl-CoA.[13][15] This metabolic shift not only restores oxidative phosphorylation but also leads to a significant increase in the mitochondrial and, consequently, the cellular pool of acetyl-CoA.[5]
Caption: DCA inhibits PDK, activating the PDH complex and increasing Acetyl-CoA production.
DCA-Mediated Epigenetic Remodeling via Histone Acetylation
The DCA-induced surplus of acetyl-CoA serves as a direct link between metabolic reprogramming and epigenetic modification. With an abundance of its requisite substrate, the activity of histone acetyltransferases (HATs) is enhanced, leading to a state of global or specific histone hyperacetylation.[5] This process has been observed in various cell types, including cardiomyocytes and hepatocytes, following DCA treatment.[5][16]
Studies have shown that DCA administration induces hyperacetylation of specific lysine residues on histones, such as H3K9, in a dose-dependent manner.[5] This increased acetylation alters chromatin accessibility, creating a more permissive environment for the transcriptional machinery to access DNA. The ultimate consequence is a significant shift in the cellular gene expression profile.
Caption: Increased Acetyl-CoA from DCA-driven metabolism fuels HAT-mediated histone acetylation.
Research has demonstrated that this DCA-dependent histone acetylation is associated with the up-regulation of a significant number of genes, with a high enrichment in transcription-related categories.[5] This suggests that DCA can initiate a cascade of transcriptional changes, which may underlie its therapeutic effects, including the induction of apoptosis and inhibition of proliferation in cancer cells.[17]
Caption: Logical flow from DCA administration to downstream cellular effects via epigenetics.
Quantitative Data Summary
The efficacy of DCA is rooted in its ability to inhibit PDK isoforms and its activity has been quantified in numerous studies. Dosing in preclinical and clinical settings varies, reflecting ongoing efforts to optimize therapeutic windows.
Table 1: Inhibitory Potency of this compound (DCA) on Pyruvate Dehydrogenase Kinase (PDK) Isoforms
| PDK Isoform | IC50 Value (µM) | Reference(s) |
| PDK2 | 183 | [17][18] |
| PDK4 | 80 | [17][18] |
| PDK1 | >1000 (Ki=1mM) | [19] |
| PDK3 | Least Sensitive | [19] |
| Note: The general sensitivity of PDK isoforms to DCA is ranked as PDK2 > PDK4 > PDK1 > PDK3.[19] |
Table 2: this compound (DCA) Dosing in Preclinical and Clinical Studies
| Study Type | Model/Subject | Dose Range | Administration Route | Reference(s) |
| Preclinical (in vivo) | B6C3F1 Male Mice | 7.5 - 30 mg/kg/day | Gavage | [20] |
| Clinical Trial | Adults with Recurrent Malignant Brain Tumors | 6.25 - 12.5 mg/kg, twice daily (BID) | Oral | [3][21] |
| Clinical Trial | General Cancer Patients | 10 - 50 mg/kg daily | Oral / IV | [3] |
| PK Study | Healthy Volunteers | 25 mg/kg daily for 5 days | Oral | [22] |
Key Experimental Protocols
Investigating the epigenetic effects of DCA involves a series of established molecular biology techniques. Below are summarized methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., HepG2, PANC-1, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
DCA Preparation: A 1 M stock solution of dichloroacetic acid is prepared in distilled water, with the pH adjusted to ~7.0 using sodium hydroxide.[23] The stock is sterile filtered and stored at 4°C.
-
Treatment: Cells are seeded in multi-well plates (e.g., 96-well for viability, 6-well for protein extraction). Once they reach 70-80% confluency, the medium is replaced with fresh medium containing DCA at desired concentrations (e.g., 0.1 - 20 mM) for a specified duration (e.g., 24-72 hours).[16][23]
Western Blot for Histone Acetylation
-
Protein Extraction: Following DCA treatment, cells are washed with ice-cold PBS. Histones are then extracted using an acid extraction protocol or a commercial kit. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis. The proteins are then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 Lys9) or a pan-acetyl-lysine antibody. A loading control antibody (e.g., anti-Total Histone H3) is used to ensure equal loading.[16]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify changes in acetylation levels.
In Vivo Animal Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are often used for xenograft tumor models. Human cancer cells are injected subcutaneously to establish tumors.
-
DCA Administration: Once tumors reach a palpable size, mice are randomized into control and treatment groups. DCA is administered, typically orally via drinking water or by daily gavage, at doses ranging from 7.5 to 50 mg/kg/day.[3][20]
-
Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored. At the end of the study, tumors are excised for downstream analysis, such as immunohistochemistry for acetylated histone marks or Western blotting.
Caption: Standard experimental workflows to assess DCA's epigenetic effects in vitro and in vivo.
Conclusion and Future Directions
This compound stands at the critical nexus of cellular metabolism and epigenetic regulation. Its well-defined role as a PDK inhibitor provides a clear, pharmacologically tractable mechanism for increasing the intracellular acetyl-CoA pool. This metabolic shift directly fuels the enzymatic activity of HATs, resulting in histone hyperacetylation and subsequent alterations in gene expression. This cascade provides a compelling molecular basis for many of DCA's observed anti-cancer effects, including apoptosis induction and cell growth inhibition.[5][17]
For drug development professionals, DCA's mechanism offers several intriguing possibilities:
-
Combination Therapies: DCA could be used to sensitize cancer cells to other treatments. For instance, combining DCA with HDAC inhibitors could create a powerful "push-and-pull" effect on histone acetylation, though careful study of scheduling and toxicity would be required.
-
Biomarker Development: The expression levels of PDK isoforms or the baseline metabolic state (glycolytic vs. oxidative) of a tumor could serve as predictive biomarkers for DCA response.
-
Targeted Analogs: The development of DCA derivatives or novel PDK inhibitors with improved potency and isoform selectivity is an active area of research, which may lead to agents with a wider therapeutic index.[24]
Future research should aim to delineate the specific gene targets affected by DCA-induced histone acetylation and explore its interplay with other epigenetic marks, such as DNA methylation.[25] A deeper understanding of these downstream consequences will be crucial for fully harnessing the therapeutic potential of metabolic modulation in epigenetic-driven diseases.
References
- 1. What is Sodium this compound used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. ccnm.edu [ccnm.edu]
- 4. This compound (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of pyruvate dehydrogenase by this compound has the potential to induce epigenetic remodeling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 7. epigenie.com [epigenie.com]
- 8. Histone acetyltransferase - Wikipedia [en.wikipedia.org]
- 9. Histone Acetyltransferase | HATs Domain Enzymes | Tocris Bioscience [tocris.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Erasers of Histone Acetylation: The Histone Deacetylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound for Cancer Treatment: Some Facts and Many Doubts [mdpi.com]
- 14. Persistent gene expression and DNA methylation alterations linked to carcinogenic effects of dichloroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. selleck.co.jp [selleck.co.jp]
- 19. benchchem.com [benchchem.com]
- 20. The Effects of Mixtures of this compound and Trichloroacetate on Induction of Oxidative Stress in Livers of Mice after Subchronic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase 1 trial of this compound (DCA) in adults with recurrent malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Personalized Dosing of this compound Using GSTZ1 Clinical Genotyping Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Compounds [bio-protocol.org]
- 24. Reprogramming Energy Metabolism with Synthesized PDK Inhibitors Based on this compound Derivatives and Targeted Delivery Systems for Enhanced Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Persistent gene expression and DNA methylation alterations linked to carcinogenic effects of dichloroacetic acid [frontiersin.org]
Initial Studies of Dichloroacetate in Mitochondrial Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on dichloroacetate (DCA) as a potential therapeutic agent for mitochondrial diseases. It details the compound's mechanism of action, summarizes quantitative data from key initial studies, outlines experimental protocols, and illustrates critical pathways and workflows.
Introduction to this compound and Mitochondrial Disease
Mitochondrial diseases are a group of clinically heterogeneous disorders caused by dysfunction of the mitochondrial respiratory chain.[1][2] A common biochemical feature is lactic acidosis, resulting from the impaired entry of pyruvate (B1213749) into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[3][4] Under these conditions, pyruvate is preferentially converted to lactate (B86563) in the cytoplasm.[5] this compound (DCA) is a small molecule, structurally similar to pyruvate, that has been investigated for decades as a potential therapy for these conditions.[6][7] Its primary therapeutic rationale is its ability to stimulate the activity of the pyruvate dehydrogenase complex (PDC), a critical gatekeeper enzyme that links glycolysis to mitochondrial metabolism.[5][7] By activating PDC, DCA aims to increase pyruvate oxidation, thereby reducing lactate production and enhancing mitochondrial energy generation.[8]
Core Mechanism of Action: PDC Activation
The pyruvate dehydrogenase complex (PDC) catalyzes the irreversible conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle.[5] The activity of PDC is tightly regulated by reversible phosphorylation.[6] A family of enzymes known as pyruvate dehydrogenase kinases (PDKs) phosphorylates and inactivates PDC.[5][9] Conversely, pyruvate dehydrogenase phosphatases (PDHPs) dephosphorylate and activate the complex.[5]
DCA's primary mechanism of action is the inhibition of PDK.[5][10] By inhibiting PDK, DCA shifts the equilibrium of the phosphorylation-dephosphorylation cycle towards the active, unphosphorylated state of PDC.[11] This "locks" the enzyme in its catalytically active form, promoting the conversion of pyruvate into acetyl-CoA and facilitating its entry into the mitochondria for oxidative phosphorylation.[6][10] The relative sensitivity of PDK isoforms to DCA inhibition is reported as PDK2 ≈ PDK4 > PDK1 >> PDK3.[6]
Caption: Mechanism of this compound (DCA) action on the Pyruvate Dehydrogenase Complex (PDC).
Summary of Initial Preclinical Studies
Initial investigations in various mitochondrial disease models demonstrated DCA's potential to correct biochemical abnormalities and improve physiological outcomes. Studies utilized a range of models, from human cell lines to invertebrate and vertebrate animal models.
The following tables summarize key quantitative findings from representative initial studies of DCA in models of mitochondrial dysfunction.
Table 1: Effects of DCA on Mitochondrial Metabolism in a Neonatal Mouse Hypoxia-Ischemia Model (Data sourced from a study where hypoxia-ischemia (HI) was used to induce mitochondrial dysfunction, a relevant model for studying metabolic disruption seen in mitochondrial diseases.[10])
| Parameter | Vehicle-Treated (Post-HI) | DCA-Treated (Post-HI) | % Change with DCA | P-value |
| PDH Activity (relative to control) | ~55% | ~90% | +63.6% | p = 0.0396 |
| Acetyl-CoA (AcCoA) Concentration (relative to control) | ~60% | ~110% | +83.3% | p = 0.024 |
Table 2: Effects of DCA on Cellular Phenotypes in FBXL4 Deficiency Human Fibroblasts (FBXL4 deficiency is a mitochondrial disease characterized by mitochondrial depletion and lactic acidemia.[1][2])
| Parameter | Control Fibroblasts | FBXL4-/- Fibroblasts (Untreated) | FBXL4-/- Fibroblasts (DCA-Treated) | P-value |
| Citrate Synthase (CS) Activity (nmol/min/mg) | ~120 | ~60 | ~85 | <0.05 (vs. untreated) |
| Extracellular Lactate (relative to control) | 1.0 | ~0.6 | ~0.6 | Not significant |
Table 3: Effects of DCA in a Rat Model of Amyotrophic Lateral Sclerosis (ALS) (ALS models like the SOD1G93A rat exhibit mitochondrial dysfunction. This study examined DCA's effect on aberrant glial cells (AbGC) from these animals.[12])
| Model System | Treatment | Key Finding |
| AbGC Culture | 5 mM DCA | Reduced extracellular lactate levels. |
| Symptomatic SOD1G93A Rats | 100 mg/kg oral DCA (10 days) | Reduced motor neuron degeneration and gliosis. |
Detailed methodologies are crucial for the replication and extension of initial findings. Below are protocols synthesized from the cited preclinical research.
Protocol 1: Neonatal Mouse Hypoxia-Ischemia (HI) Brain Injury Model[10]
-
Animal Model: Postnatal day 10 (PND10) C57BL/6 mice.
-
Injury Induction: Mice were anesthetized, and the right common carotid artery was permanently ligated. After recovery, mice were exposed to a hypoxic environment (8% oxygen) for a designated period.
-
DCA Administration: A single intraperitoneal injection of DCA (e.g., 100 mg/kg) was administered immediately after the HI insult. Control animals received a vehicle (e.g., saline).
-
Biochemical Analysis (24h post-HI):
-
Mitochondrial Isolation: Brain cortical tissue was homogenized, and mitochondria were isolated by differential centrifugation.
-
PDH Activity Assay: The activity of PDH in the mitochondrial fraction was measured spectrophotometrically by monitoring the rate of NAD+ reduction to NADH.
-
Acetyl-CoA Measurement: Acetyl-CoA concentrations in the mitochondrial fraction were quantified using a commercially available assay kit.
-
Protocol 2: FBXL4 Deficiency Human Fibroblast Model[1][2]
-
Cell Lines: Primary dermal fibroblasts obtained from patients with confirmed pathogenic variants in FBXL4 and from healthy controls.
-
Cell Culture: Fibroblasts were cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics under controlled temperature and CO2 conditions.
-
DCA Treatment: Cells were treated with a specified concentration of DCA (e.g., 0.5 mM) for a defined period (e.g., 72 hours).
-
Biochemical Assays:
-
Citrate Synthase (CS) Activity: Cell lysates were prepared, and CS activity, a marker of mitochondrial mass, was measured spectrophotometrically.
-
Extracellular Lactate: Lactate concentration in the conditioned cell culture media was measured using a colorimetric assay kit.
-
Mitochondrial Morphology: Mitochondrial structure was assessed using transmission electron microscopy (TEM) or fluorescence microscopy with mitochondria-specific dyes (e.g., MitoTracker).
-
Caption: A generalized experimental workflow for preclinical evaluation of DCA.
Early Clinical Investigations
The promising preclinical data led to several early-phase clinical trials of DCA in patients with mitochondrial diseases. These initial trials often included genetically and clinically heterogeneous patient populations.[6]
A key controlled clinical trial investigated the use of oral DCA (12.5 mg/kg every 12 hours) for 6 months in 43 children with congenital lactic acidosis due to various mitochondrial defects.[13] While the study did not find significant improvements in the primary neurologic or other clinical outcomes for the highly diverse patient group, it did confirm a key biochemical effect: DCA significantly blunted the rise in blood lactate following a carbohydrate meal.[13] These early trials were instrumental in highlighting that while DCA effectively lowers lactate, its clinical benefit might be specific to certain underlying genetic defects, such as PDC deficiency.[6][14] Open-label studies and case reports suggested that young children, particularly those with PDC deficiency, tolerated DCA well and showed biochemical improvement.[3][6] This has led to more targeted clinical trials for specific patient populations, such as those with confirmed PDC deficiency.[15][16]
Table 4: Summary of an Early Controlled Clinical Trial of DCA (Data sourced from Kaufmann et al., 2006.[13])
| Parameter | Details |
| Study Design | Randomized, placebo-controlled, double-blind trial. |
| Patient Population | 43 children (0.9-19 years) with congenital lactic acidosis (11 PDH deficiency, 25 respiratory chain defects, 7 mtDNA mutations). |
| Intervention | Oral DCA (12.5 mg/kg twice daily) or placebo for 6 months. |
| Biochemical Outcome | Significantly decreased the postprandial increase in blood lactate. |
| Clinical Outcome | No significant improvement in the Global Assessment of Treatment Efficacy (neuromuscular and behavioral function). |
| Safety | Generally well-tolerated in this pediatric population over the 6-month period. |
Logical Pathway from DCA Administration to Cellular Effect
The therapeutic hypothesis for DCA in mitochondrial disease follows a direct molecular and metabolic logic. Administration of the drug is intended to initiate a cascade of events that bypasses the metabolic block, reduces toxic byproducts, and improves cellular energy status.
Caption: Logical cascade of DCA's effects from administration to cellular outcome.
Conclusion
Initial studies of this compound in a variety of mitochondrial disease models consistently demonstrated its primary mechanism of action: the activation of the pyruvate dehydrogenase complex through the inhibition of PDK.[5][6] Preclinical data provided strong evidence for DCA's ability to increase PDH activity, boost the production of acetyl-CoA from pyruvate, and improve cellular and physiological functions in specific contexts.[1][10][12] Early clinical trials confirmed the lactate-lowering effect of DCA in patients but also revealed that broad clinical efficacy across a heterogeneous mitochondrial disease population was limited.[6][13] These foundational studies were critical in refining the therapeutic hypothesis for DCA, suggesting that its greatest potential lies in targeted therapy for specific underlying genetic defects, most notably PDC deficiency, where it directly addresses the primary enzymatic defect.[6][17] This early work paved the way for ongoing, more focused clinical investigations into DCA for specific mitochondrial disorders.[15][16]
References
- 1. This compound improves mitochondrial function, physiology, and morphology in FBXL4 disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves mitochondrial function, physiology, and morphology in FBXL4 disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulating mitochondrial metabolism by targeting pyruvate dehydrogenase with this compound, a metabolic messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of this compound in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | this compound Stabilizes Mitochondrial Fusion Dynamics in Models of Neurodegeneration [frontiersin.org]
- 10. oncotarget.com [oncotarget.com]
- 11. This compound Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines | MDPI [mdpi.com]
- 12. Mitochondrial Modulation by this compound Reduces Toxicity of Aberrant Glial Cells and Gliosis in the SOD1G93A Rat Model of Amyotrophic Lateral Sclerosis [pubmed.ncbi.nlm.nih.gov]
- 13. publications.aap.org [publications.aap.org]
- 14. Role of this compound in the treatment of genetic mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Saol Therapeutics and GeneDx, Inc. Collaborate to Detect Patients with Rare Mitochondrial Disease – Saolrx [saolrx.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. "Role of this compound in the Treatment of Genetic Mitochondrial Dise" by Peter Stacpoole, Tracie L. Kurtz et al. [dc.etsu.edu]
Methodological & Application
Application Notes and Protocols for Dichloroacetate (DCA) Stock Solutions in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetate (DCA), an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant interest in biomedical research for its ability to modulate cellular metabolism. By inhibiting PDK, DCA promotes the flux of pyruvate into the mitochondria for oxidative phosphorylation, thereby shifting metabolism away from glycolysis. This mechanism has made DCA a valuable tool for studying cancer metabolism, mitochondrial diseases, and other metabolic disorders in vitro. This document provides detailed protocols for the preparation, storage, and application of DCA stock solutions for in vitro experiments.
Data Presentation
The following tables summarize key quantitative data for the preparation and use of this compound solutions.
Table 1: Solubility and Stability of Sodium this compound
| Solvent | Solubility | Storage Temperature | Stability | Reference |
| Water for Injections | 100 mg/mL | +4°C | Stable for the entire observation period (60 days) | [1][2] |
| Room Temperature | Stable for up to 30 days, followed by gradual decay | [1][2] | ||
| -20°C | Not recommended; may lead to an increase in concentration | [1][2] | ||
| Phosphate-Buffered Saline (PBS) | 1 M | Not specified, but +4°C is recommended based on aqueous stability | Not explicitly stated, but expected to be similar to water | [3] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL (198.78 mM) | Room Temperature (short-term), -20°C (long-term) | Use fresh DMSO as moisture can reduce solubility | [4] |
Table 2: Typical In Vitro Working Concentrations of this compound
| Cell Line Type | Concentration Range | Notes | Reference |
| Various Cancer Cell Lines | 4 mM - 60 mM | A concentration of 10 mM is frequently used. | [3][5][6] |
| Breast Cancer Cells | 1 mM - 5 mM | Daily renewal of media and DCA is recommended. | [7] |
| Pancreatic Cancer Cells | 4 mM and 10 mM | Effective concentrations for reducing cell proliferation. | [6] |
| Small Cell Lung Cancer | 10 mM | Used in combination studies with platinum-based drugs. | [3] |
Experimental Protocols
Materials
-
Sodium this compound (powder, purity ≥98%)
-
Sterile, nuclease-free water (e.g., water for injection or cell culture grade water) or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Analytical balance
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
Protocol for Preparing a 1 M Aqueous DCA Stock Solution
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to ensure sterility.
-
Calculation: To prepare 10 mL of a 1 M sodium this compound (molar mass: 150.92 g/mol ) stock solution, you will need:
-
1 M = 1 mol/L = 1 mmol/mL
-
1 mmol * 150.92 mg/mmol = 150.92 mg
-
For 10 mL, you need 10 * 150.92 mg = 1509.2 mg or 1.509 g of sodium this compound.
-
-
Weighing: Carefully weigh 1.509 g of sodium this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolving: Add approximately 7-8 mL of sterile water or PBS to the conical tube.
-
Mixing: Vortex the solution until the sodium this compound is completely dissolved.
-
Volume Adjustment: Carefully add sterile water or PBS to bring the final volume to 10 mL.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile conical tube. DCA solutions are heat labile and should not be autoclaved.[8]
-
Labeling and Storage: Label the tube clearly with the name of the solution (1 M Sodium this compound), the date of preparation, and your initials. Store the stock solution at +4°C.[1][2][8]
Visualizations
DCA Signaling Pathway
References
- 1. ejhp.bmj.com [ejhp.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxicity of combinations of this compound with anticancer platinum compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound stimulates changes in the mitochondrial network morphology via partial mitophagy in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dcaguide.org [dcaguide.org]
- 8. Preparation and stability of intravenous solutions of sodium this compound (DCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dichloroacetate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dichloroacetate (DCA) is a small molecule compound that has garnered significant interest in research and drug development, primarily for its role as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2] By inhibiting PDK, DCA activates the pyruvate dehydrogenase (PDH) complex, leading to a metabolic shift from glycolysis to glucose oxidation.[2][3] This mechanism is being explored for various therapeutic applications, including cancer and metabolic disorders.[3][4]
This document provides detailed guidelines for the proper storage and handling of this compound powder to ensure its stability, purity, and the safety of laboratory personnel. It also includes protocols for essential quality control experiments.
Physical and Chemical Properties
This compound is typically supplied as a white, crystalline powder which is soluble in water.[5] It is important to be aware of its hygroscopic nature, meaning it readily absorbs moisture from the air.[6]
Safety, Handling, and Personal Protective Equipment (PPE)
Safe handling of this compound powder is crucial to minimize exposure and ensure a safe working environment. The compound is an irritant and can cause eye, skin, and respiratory tract irritation.[6][7]
3.1 Handling Procedures
-
Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[6][7]
-
Avoid all personal contact, including inhalation of dust.[7]
-
Minimize dust generation and accumulation during handling and weighing.[6]
-
Use appropriate tools (e.g., spatulas) for handling the powder.
-
After handling, wash hands thoroughly with soap and water.[7]
3.2 Personal Protective Equipment (PPE) A summary of recommended PPE is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[6][8] | Protects eyes from airborne powder and potential splashes. |
| Skin Protection | Nitrile or other appropriate protective gloves. Lab coat or protective clothing.[6][8] | Prevents direct skin contact and irritation. |
| Respiratory Protection | NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[6] | Prevents inhalation of the irritating powder. |
3.3 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical aid.[6]
-
Ingestion: Clean mouth with water and drink 2-4 cupfuls of milk or water. Seek medical attention.[6][8]
Storage Conditions
Proper storage is essential to maintain the integrity and stability of this compound powder. Being hygroscopic, exposure to moisture should be minimized.[6]
4.1 General Storage
-
Keep the container tightly sealed to prevent moisture absorption.[6][9]
-
Store away from incompatible materials and direct sunlight.[6][9]
-
Consider including a desiccant (e.g., silica (B1680970) gel packet) inside the storage container to protect from humidity.[9]
4.2 Recommended Storage Temperatures
| Condition | Temperature Range | Duration | Notes |
| Room Temperature | 20°C to 24°C (68°F to 75°F)[9] | Short to Medium-Term | Suitable for routine use, ensuring the container is tightly sealed. |
| Refrigerated | 4°C to 8°C (39°F to 46°F)[9] | Long-Term | Preferred for long-term storage to ensure stability over several years.[9] |
| Frozen | -20°C | Long-Term | Powder can be stored in a freezer if tightly sealed to prevent moisture ingress.[9] |
Note: When removing the container from refrigerated or frozen storage, allow it to reach room temperature before opening to prevent condensation of moisture onto the powder.[9]
Stability Data
This compound powder is stable under normal storage conditions.[8] However, aqueous solutions of DCA have different stability profiles.
| Storage of Solution | Temperature | Stability Period | Observations |
| Aqueous Solution | +4°C (Refrigerated) | Stable for at least 4 years.[10] | This is the recommended storage condition for DCA solutions.[11][12] |
| Aqueous Solution | Room Temperature | Stable for up to 30 days.[11][12] | A slow and gradual decay may be observed after 30 days.[11][12] |
| Aqueous Solution | -20°C (Frozen) | Not Recommended | Freezing can cause the container to break.[9] A progressive increase in measured concentration has been observed, possibly due to the formation of a secondary species.[11][12] |
Key Signaling Pathway
This compound's primary mechanism of action involves the regulation of cellular metabolism through the inhibition of pyruvate dehydrogenase kinase (PDK).[1][2] This reactivates the pyruvate dehydrogenase complex (PDC), shifting the cell's energy production from glycolysis to the more efficient oxidative phosphorylation pathway in the mitochondria.[3] This shift has several downstream consequences, including increased production of reactive oxygen species (ROS) and induction of apoptosis, particularly in cancer cells.[13]
Experimental Protocols
The following are example protocols for the quality control and analysis of this compound powder.
7.1 Protocol: Preparation of a Standard DCA Stock Solution (10 mg/mL)
Objective: To prepare a standard aqueous stock solution of DCA for use in various assays.
Materials:
-
This compound powder
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula
-
Deionized or distilled water
-
Weighing paper/boat
Procedure:
-
Allow the DCA powder container to equilibrate to room temperature before opening.
-
Accurately weigh 100 mg of DCA powder using an analytical balance.
-
Quantitatively transfer the weighed powder into a 10 mL volumetric flask.
-
Add approximately 5-7 mL of deionized water to the flask.
-
Gently swirl the flask to dissolve the powder completely. The powder is readily soluble in water.[5]
-
Once dissolved, add deionized water to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the solution clearly with the compound name, concentration, date, and your initials.
7.2 Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a DCA powder sample. Ion chromatography or HPLC with UV detection are common methods.[14] This protocol is a general guideline.
Materials:
-
DCA sample, prepared as a standard solution (e.g., 1 mg/mL in mobile phase)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 or an anion-exchange column)
-
Mobile phase (e.g., aqueous ammonium (B1175870) sulfate (B86663) or a buffered solution, method-dependent)[14]
-
HPLC vials
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Set up the HPLC system with the appropriate column and equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to an appropriate wavelength (e.g., 210 nm).[14]
-
Prepare a sample of DCA at a known concentration (e.g., 1 mg/mL) by dissolving it in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject a standard volume (e.g., 10 µL) of the sample onto the column.
-
Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.
-
Analyze the resulting chromatogram. Purity can be calculated based on the area of the main DCA peak relative to the total area of all peaks (Area % method).
7.3 Experimental Workflow Diagram
The following diagram illustrates a typical workflow for receiving, storing, and preparing DCA powder for experimental use.
References
- 1. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic applications of this compound and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esmed.org [esmed.org]
- 5. dcalab.com [dcalab.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. dcalab.com [dcalab.com]
- 10. Preparation and stability of intravenous solutions of sodium this compound (DCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ejhp.bmj.com [ejhp.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound enhances the antitumor effect of pirarubicin via regulating the ROS-JNK signaling pathway in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.iarc.who.int [publications.iarc.who.int]
Application Notes and Protocols for Dichloroacetate (DCA) Dosage in In Vivo Mouse Models
Introduction
Dichloroacetate (DCA) is a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2] By inhibiting PDK, DCA activates the pyruvate dehydrogenase (PDH) complex, a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[3][4] In many cancer cells, which exhibit a metabolic preference for glycolysis even in the presence of oxygen (the Warburg effect), DCA can shift metabolism back towards OXPHOS.[5][6] This metabolic reprogramming can lead to increased production of reactive oxygen species (ROS), reduced lactate (B86563) levels, and ultimately, apoptosis in tumor cells.[2][5] Due to this mechanism, DCA has been extensively investigated as a potential therapeutic agent in various preclinical models, particularly in oncology.
These application notes provide a comprehensive guide for researchers on determining the appropriate dosage and administration of DCA in in vivo mouse models, based on a review of established protocols and studies.
Data Presentation: DCA Dosages and Administration
The effective dosage of DCA in mouse models can vary significantly depending on the administration route, the specific disease model, the mouse strain, and the experimental endpoint. The following tables summarize quantitative data from various studies.
Table 1: this compound Dosage in Cancer Mouse Models
| Mouse Strain | Cancer Model | Administration Route | Dosage | Duration | Key Findings | Reference(s) |
| Nude Mice | Neuroblastoma Xenograft | Drinking Water | 300 mg/L | 11 days | Increased tumor proliferation. | [7] |
| B6C3F1 Mice | Hepatocellular Tumor Model | Drinking Water | 0.5 g/L, 2 g/L, 3.5 g/L, 5.0 g/L | Up to 60 weeks | Carcinogenic effects observed at concentrations >0.5 g/L. | [7] |
| B6C3F1 Mice | General Carcinogenicity Study | Drinking Water | 1000 - 2000 mg/L | > 1 year | Increased incidence of hepatocellular tumors. | [8] |
| p53 Haploinsufficient Mice | Carcinogenicity Study | Drinking Water | Up to 2000 mg/L | Up to 41 weeks | No evidence of carcinogenic activity, but observed cytoplasmic vacuolization of hepatocytes. | [8] |
| B6C3F1 Male Mice | Oxidative Stress Study | Oral Gavage | 7.5, 15, or 30 mg/kg/day | 13 weeks | Dose-dependent increases in oxidative stress biomarkers. | [9] |
Table 2: this compound Dosage in Other Mouse Models
| Mouse Strain | Model | Administration Route | Dosage | Duration | Key Findings | Reference(s) |
| Neonatal Male Mice (P9) | Hypoxia-Ischemia (Brain Injury) | Intraperitoneal (IP) Injection | 100 mg/kg | Three doses at 24-hour intervals | Reduced brain injury volume by 54.2%; a lower dose of 10 mg/kg was not effective. | [1] |
| B6C3F1 Male Mice | Glycogen (B147801) Metabolism Study | Drinking Water | 0.1 to 3 g/L | Up to 8 weeks | Dose-dependent glycogen accumulation in the liver. | [10] |
| B6C3F1 Male Mice | Glycogen Metabolism Study | Intraperitoneal (IP) Injection | 2 - 200 mg/kg (single dose) | Single dose | Biphasic response: 10-25 mg/kg increased glucose/insulin; >75 mg/kg decreased serum glucose and increased liver glycogen. | [10] |
| B6C3F1 Male Mice | Pharmacokinetics Study | Drinking Water | 2 g/L | 14 days | Pre-treatment with DCA inhibits its own metabolism, increasing blood concentrations of a subsequent challenge dose. | [11] |
Signaling Pathways and Experimental Workflow
DCA Mechanism of Action
The primary mechanism of DCA involves the inhibition of PDK, which leads to a metabolic shift from glycolysis to oxidative phosphorylation. This shift has several downstream consequences, including the generation of ROS and the induction of apoptosis.
Caption: DCA inhibits PDK, activating PDH and shifting metabolism to OXPHOS, which increases ROS and induces apoptosis.
General Experimental Workflow
A typical in vivo study using DCA in a mouse cancer model follows a standardized workflow from animal preparation to data analysis.
Caption: A standard workflow for an in vivo mouse study investigating the effects of DCA on tumor growth.
Experimental Protocols
1. Materials and Reagents
-
Sodium this compound (CAS No. 2156-56-1)
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS) or sterile water
-
Mice (strain appropriate for the model, e.g., C57BL/6, BALB/c nude)
-
Standard laboratory animal housing and diet
-
Appropriate syringes and needles (e.g., 25-27 gauge)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Calipers for tumor measurement
-
Scale for body weight measurement
2. DCA Solution Preparation
-
For Injection (IP or SC):
-
For Drinking Water:
3. Administration Protocols
a) Intraperitoneal (IP) Injection
This route provides rapid systemic exposure.
-
Animal Restraint: Manually restrain the mouse, ensuring the head is tilted slightly downwards to move abdominal organs away from the injection site.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a shallow angle (15-20 degrees).
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Administration: Inject the calculated volume of DCA solution smoothly. The maximum recommended bolus injection volume for a mouse is 5 ml/kg.[12]
-
Example Protocol: Administer 100 mg/kg DCA via IP injection immediately after an experimental insult (e.g., hypoxia-ischemia), followed by two additional doses at 24-hour intervals.[1]
b) Oral Gavage
This method ensures precise oral dosing.[12]
-
Animal Restraint: Firmly grasp the mouse by the loose skin on its back and neck to immobilize the head.
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the side of the mouth, passing it over the tongue and down the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Administration: Once the needle is correctly positioned in the esophagus/stomach, slowly administer the calculated volume of the DCA solution.
-
Example Protocol: Administer DCA daily by gavage at doses of 7.5, 15, or 30 mg/kg for 13 weeks.[9]
c) Administration in Drinking Water
This method is suitable for chronic administration but offers less precise control over the daily dose, which depends on the animal's water consumption.
-
Preparation: Prepare the DCA-containing water as described above.
-
Administration: Provide the prepared water ad libitum in the animals' water bottles.
-
Monitoring: Monitor water consumption to estimate the daily dose received per animal. Be aware that DCA may alter the taste of the water, potentially affecting consumption.
-
Example Protocol: Supplement drinking water with 300 mg/L of DCA for the duration of the experiment.[7]
4. Animal Monitoring and Considerations
-
Toxicity: Chronic DCA administration can be associated with toxicity. Monitor animals daily for clinical signs of distress, including weight loss, lethargy, and signs of peripheral neuropathy (e.g., gait abnormalities).[4][13] In some rodent strains, high doses of DCA are associated with hepatotoxicity and hepatocarcinogenicity.[13][14]
-
Pharmacokinetics: DCA inhibits its own metabolism, primarily through the inactivation of glutathione (B108866) transferase zeta 1 (GSTZ1).[4][15] This can lead to a prolonged half-life and drug accumulation with repeated dosing, a critical factor when designing chronic studies.[11][15] The rate of DCA metabolism is significantly faster in mice compared to rats and humans.[15]
-
Body Weight and Tumor Volume: For oncology studies, measure body weight and tumor dimensions (using calipers) 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Dose-Response: As observed in metabolic studies, DCA can have biphasic or dose-dependent effects.[10] It is crucial to perform dose-response studies to identify a therapeutic window that balances efficacy with potential toxicity for the specific model being investigated.
References
- 1. This compound treatment improves mitochondrial metabolism and reduces brain injury in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the antitumor effect of pirarubicin via regulating the ROS-JNK signaling pathway in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic applications of this compound and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccnm.edu [ccnm.edu]
- 7. DCA promotes progression of neuroblastoma tumors in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Dichloroacetic Acid for Carcinogenicity in Genetically Modified Tg.AC Hemizygous and p53 Haploinsufficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of mixtures of this compound and trichloroacetate on induction of oxidative stress in livers of mice after subchronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on glycogen metabolism in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pre-treatment with dichloroacetic or trichloroacetic acid in drinking water on the pharmacokinetics of a subsequent challenge dose in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. Clinical pharmacology and toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism and lipoperoxidative activity of trichloroacetate and this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacogenetic considerations with this compound dosing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Dichloroacetate in Rats
These application notes provide a comprehensive overview and detailed protocols for the oral administration of dichloroacetate (DCA) to rats for research purposes. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (DCA) is a small molecule that has been investigated for various therapeutic applications, including the treatment of metabolic disorders and cancer.[1][2][3] It acts as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), leading to the activation of the pyruvate dehydrogenase complex (PDC) and a subsequent shift from glycolysis to glucose oxidation for cellular energy production. When conducting preclinical studies in rats, oral administration is a common and physiologically relevant route. This document outlines the necessary protocols for the proper and effective oral delivery of DCA in a research setting.
Quantitative Data Summary
The following tables summarize key quantitative data for the oral administration of DCA in rats, compiled from various studies.
Table 1: Dosage and Administration Regimens for Oral this compound in Rats
| Parameter | Value | Rat Strain | Study Context | Reference |
| Single Dose Range | 0.05 - 300 mg/kg | Fischer-344, Sprague-Dawley | Pharmacokinetics, Dose-response | [4][5][6] |
| Repeated Daily Dose | 100 mg/kg | Sprague-Dawley | Enzyme induction, Toxicology | [7][8] |
| Chronic Administration (Drinking Water) | 0.2 - 5 g/L | Fischer-344 | Carcinogenicity, Chronic toxicity | [9][10] |
| Typical Oral Gavage Volume | 5 - 10 mL/kg | Sprague-Dawley | General procedure | [11][12] |
| Oral Bioavailability (Naive Rats) | 0 - 13% (dose-dependent) | Fischer-344 | Pharmacokinetics | [4][13] |
| Oral Bioavailability (GST-zeta depleted rats) | 14 - 75% (dose-dependent) | Fischer-344 | Pharmacokinetics | [4][13] |
Table 2: Pharmacokinetic Parameters of Oral this compound in Rats
| Parameter | Value | Rat Strain | Conditions | Reference |
| Half-life (100 mg/kg dose) | ~4 hours | Not Specified | Single dose | [14] |
| Tissue Distribution (50 mg/kg single oral dose) | Muscle (11.9%), Liver (6.19%), GI Tract (3.74%), Fat (3.87%), Kidneys (0.53%) | Young adult rats | 24 hours post-dose | [14] |
| Metabolism | Primarily hepatic | General | Auto-inhibition with repeated dosing | [9][14] |
| Excretion | <1-2% in feces | Not Specified | Radio-labeled DCA | [13] |
Experimental Protocols
Preparation of this compound Solution for Oral Gavage
Materials:
-
Sodium this compound (DCA) powder
-
Sterile, purified water or 0.9% sterile saline
-
Calibrated analytical balance
-
Volumetric flasks
-
Sterile conical tubes or bottles for storage
-
Magnetic stirrer and stir bar (optional)
-
pH meter and appropriate buffers for adjustment (if necessary)
Procedure:
-
Calculate the required amount of DCA: Determine the total amount of DCA needed based on the number of rats, their average body weight, the desired dose (in mg/kg), and the administration volume (e.g., 5 mL/kg).
-
Formula: Total DCA (mg) = (Number of rats × Average body weight (kg) × Dose (mg/kg))
-
-
Calculate the required concentration: Determine the concentration of the dosing solution.
-
Formula: Concentration (mg/mL) = Dose (mg/kg) / Administration Volume (mL/kg)
-
-
Weigh the DCA: Accurately weigh the calculated amount of sodium DCA powder using a calibrated analytical balance.
-
Dissolve the DCA:
-
Transfer the weighed DCA powder to an appropriate-sized volumetric flask.
-
Add a portion of the vehicle (sterile water or saline) to the flask, approximately half of the final desired volume.
-
Mix thoroughly by swirling or using a magnetic stirrer until the DCA is completely dissolved.
-
Add the remaining vehicle to reach the final desired volume.
-
-
Check pH (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a neutral pH (6.5-7.5) using a suitable buffer to minimize potential esophageal or gastric irritation.
-
Storage: Store the prepared DCA solution in a sterile, clearly labeled container. For short-term storage, refrigeration at 4°C is recommended. For longer-term storage, consult the manufacturer's stability data, though freshly prepared solutions are ideal.[15]
Protocol for Oral Gavage Administration in Rats
Materials:
-
Prepared DCA solution
-
Appropriately sized gavage needles (16-18 gauge for adult rats, with a rounded ball tip).[12][16]
-
Syringes (sized appropriately for the calculated administration volume)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Acclimation: Acclimate the rats to handling and the experimental environment for a sufficient period (e.g., one week) before the procedure to minimize stress.[11]
-
Fasting (if required): Depending on the experimental design, rats may need to be fasted for a few hours prior to dosing to ensure an empty stomach and consistent absorption.
-
Dose Calculation:
-
Weigh each rat individually on the day of dosing.
-
Calculate the precise volume of the DCA solution to be administered to each rat based on its body weight.
-
Formula: Administration Volume (mL) = (Body Weight (kg) × Dose (mg/kg)) / Concentration (mg/mL)
-
-
Animal Restraint:
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat, from the tip of the nose to the last rib, to estimate the depth of insertion. Mark the needle if necessary.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.
-
The needle should pass smoothly into the esophagus. The rat may exhibit swallowing motions. If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the DCA solution.
-
Administer the solution at a steady pace to avoid regurgitation.
-
-
Post-Administration Monitoring:
-
After administration, return the rat to its cage and monitor it for any immediate adverse reactions, such as respiratory distress or signs of pain.
-
Continue to monitor the animals according to the experimental protocol.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Oral DCA Administration
Caption: Workflow for oral administration of DCA in rats.
Simplified Signaling Pathway of DCA's Metabolic Effect
Caption: DCA's inhibition of PDK enhances PDC activity.
References
- 1. thechi.ca [thechi.ca]
- 2. Exposure of Rats to Multiple Oral Doses of this compound Results in Upregulation of Hepatic Glutathione Transferases and NAD(P)H Dehydrogenase [Quinone] 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccnm.edu [ccnm.edu]
- 4. Low-dose pharmacokinetics and oral bioavailability of this compound in naive and GST-zeta-depleted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of various doses of sodium this compound on hyperlactatemia in fed ischemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-Dose Pharmacokinetics and Oral Bioavailability of this compound in Naive and GST-zeta Depleted Rats | Journal Article | PNNL [pnnl.gov]
- 7. Exposure of Rats to Multiple Oral Doses of this compound Results in Upregulation of Hepatic Glutathione Transferases and NAD(P)H Dehydrogenase [Quinone] 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound derivatives. Metabolic effects and pharmacodynamics in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of this compound in the F344 rat after prior administration in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: In Vitro Combination of Dichloroacetate and Metformin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for in vitro studies investigating the combined effects of dichloroacetate (DCA) and metformin (B114582). The protocols and data presented are synthesized from multiple studies, offering a foundation for research into the synergistic anti-cancer effects of these metabolic modulators.
Introduction
The combination of this compound (DCA) and metformin has emerged as a promising strategy in cancer research. DCA, an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), and metformin, a well-known anti-diabetic drug that inhibits mitochondrial complex I, both target cellular metabolism.[1][2] In cancer cells, which often exhibit the Warburg effect—a reliance on aerobic glycolysis—this dual-fronted metabolic attack can lead to synergistic cytotoxicity, increased apoptosis, and reduced cell proliferation.[3][4]
The rationale for combining these two agents lies in their complementary mechanisms of action. Metformin can induce lactate (B86563) production, a potential limitation to its anti-cancer efficacy.[1][5] DCA can counteract this by promoting the conversion of pyruvate into acetyl-CoA, thereby shunting glucose metabolism from glycolysis towards oxidative phosphorylation and reducing lactate accumulation.[2][5] This combination has been shown to be effective in various cancer cell lines, including ovarian, glioblastoma, prostate, and liver cancer.[1][6][7][8]
Data Presentation
The following tables summarize quantitative data from various in vitro studies on the combination of DCA and metformin.
Table 1: Synergistic Cytotoxicity and IC50 Values
| Cell Line | Drug Combination | Effect | IC50 (Metformin) | IC50 (DCA) | Combination Index (CI) | Citation |
| U-87 (Glioblastoma) | 10 mM DCA + 5 mM Metformin | Synergistic cytotoxicity, 60% inhibition | - | - | 0.95 | [2][7] |
| U-87 (Glioblastoma) | 20 mM DCA + 10 mM Metformin | Synergistic cytotoxicity, 85% inhibition | - | - | 0.94 | [2][7] |
| PC-3 (Prostate Cancer) | 2.5 mM Metformin + 30 mM DCA | Synergistic inhibition of cell proliferation | 10 mM (alone) | 50 mM (alone) | - | [1] |
| SKOV3 (Ovarian Cancer) | 10 mM Metformin + 40 mM DCA | Synergistic inhibition of cell viability | - | - | - | [4][6] |
| OVCAR3 (Ovarian Cancer) | 10 mM Metformin + 40 mM DCA | Synergistic inhibition of cell viability | - | - | - | [4][6] |
Table 2: Effects on Apoptosis and Cell Cycle
| Cell Line | Treatment | Duration | Apoptosis Induction | Method | Citation |
| U-87 (Glioblastoma) | 10 mM DCA + 5 mM Metformin | 48 h | Synergistic increase in early and late apoptosis | Flow Cytometry (Annexin V/PI) | [2][7] |
| SKOV3 (Ovarian Cancer) | 40 mM DCA + 10 mM Metformin | 24 h | Synergistic increase in apoptosis | Flow Cytometry (Annexin V-FITC/PI) | [4][6] |
| OVCAR3 (Ovarian Cancer) | 40 mM DCA + 10 mM Metformin | 24 h | Synergistic increase in apoptosis | Flow Cytometry (Annexin V-FITC/PI) | [4][6] |
| PC-3 (Prostate Cancer) | Metformin + DCA | 48 h | Activation of caspase-3 and -9 (intrinsic pathway) | Western Blot | [1] |
Table 3: Metabolic Effects of the Combination Therapy
| Cell Line | Treatment | Effect on Lactate Production | Effect on Oxygen Consumption Rate (OCR) | Citation |
| U-87 (Glioblastoma) | 10 mM DCA + 5 mM Metformin | DCA alleviates metformin-induced lactate increase | Metformin decreases OCR; DCA reverses this decrease | [3][9][10] |
| MCF7 (Breast Cancer) | DCA + Metformin | DCA attenuates metformin-induced lactate production | DCA promotes oxidative phosphorylation | [5] |
| HeLa Cells | 20 mM DCA + 5 mM Metformin | Inhibition of metformin-induced lactate production | Recovers mitochondrial respiration | [11] |
| Liver Cancer Cells | DCA + Metformin | Significantly suppressed lactate production | - | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (CCK8/WST-1)
This protocol is designed to assess the effect of DCA and metformin, alone and in combination, on cell viability.
Materials:
-
Cancer cell line of interest (e.g., SKOV3, OVCAR3, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin
-
96-well plates
-
This compound (DCA) stock solution
-
Metformin stock solution
-
CCK8 or WST-1 assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DCA and metformin in complete medium.
-
Treat the cells with varying concentrations of DCA alone, metformin alone, or the combination of both for 24, 48, or 72 hours.[1][6] Include untreated control wells.
-
After the incubation period, add 10 µL of the CCK8 or WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with DCA and metformin.
Materials:
-
Cancer cell line of interest (e.g., U-87, SKOV3)
-
6-well plates
-
DCA and Metformin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with DCA, metformin, or the combination for the desired time (e.g., 24 or 48 hours).[6][7]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by DCA and metformin.
Materials:
-
Cancer cell line of interest
-
DCA and Metformin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-caspase-3, -8, -9, anti-p-PDH, anti-PDH, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with DCA and/or metformin as previously described.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Metabolic Flux Analysis (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
Materials:
-
Cancer cell line of interest (e.g., U-87, MCF7)
-
Seahorse XF24 or XF96 cell culture microplates
-
DCA and Metformin
-
Seahorse XF analyzer and reagents
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Treat the cells with DCA and/or metformin for the desired duration (e.g., 24 hours).[3][11]
-
Prior to the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Perform the Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test according to the manufacturer's instructions.
-
The analyzer will measure OCR and ECAR in real-time, providing insights into the metabolic phenotype of the cells.
Visualizations
Caption: Combined effects of DCA and Metformin on cellular metabolism and signaling pathways.
Caption: A generalized workflow for in vitro studies of DCA and Metformin combination.
References
- 1. gazimedj.com [gazimedj.com]
- 2. Metabolic-targeted Combination Therapy With this compound and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic-targeted Combination Therapy With this compound and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 4. dcaguide.org [dcaguide.org]
- 5. This compound Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and metformin synergistically suppress the growth of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic-targeted Combination Therapy With this compound and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic-targeted Combination Therapy With this compound and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 11. dcaguide.org [dcaguide.org]
Application Notes and Protocols for Assessing Pyruvate Dehydrogenase (PDH) Activation Following Dichloroacetate (DCA) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyruvate (B1213749) dehydrogenase (PDH) complex is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle, catalyzing the conversion of pyruvate to acetyl-CoA.[1][2] Its activity is tightly regulated by reversible phosphorylation. The PDH kinases (PDKs) phosphorylate and inactivate the E1α subunit of PDH, while PDH phosphatases (PDPs) dephosphorylate and activate it.[3][4] In many cancer cells, a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect), is observed. This is often associated with the upregulation of PDKs, leading to the inhibition of PDH and reduced mitochondrial respiration.[5][6]
Dichloroacetate (DCA) is a small molecule inhibitor of PDK.[6][7] By inhibiting PDK, DCA prevents the phosphorylation of PDH, thereby promoting its active state.[7][8] This leads to a metabolic shift from glycolysis towards oxidative phosphorylation, which can decrease the proliferation of cancer cells and increase their susceptibility to apoptosis.[5][6] Therefore, accurately assessing the activation of PDH following DCA treatment is crucial for research and drug development in oncology and metabolic diseases.
These application notes provide detailed protocols for the primary methods used to assess PDH activation after DCA treatment: Western blotting for phosphorylation status and spectrophotometric assays for enzyme activity.
Mechanism of DCA Action on PDH Activation
DCA acts as a structural analog of pyruvate and inhibits PDK, preventing the phosphorylation and subsequent inactivation of the PDH complex. This "unlocks" the enzyme, allowing it to remain in its active, unphosphorylated state, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[6][7]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effect of DCA treatment on PDH phosphorylation and activity.
| Cell Line/Tissue | DCA Concentration | Treatment Duration | Method | Observed Effect | Reference |
| PANC-1 (Pancreatic Cancer) | 4 mM | 24 hours | Western Blot (p-PDH S293) | Significant decrease in PDH phosphorylation. | [9] |
| BXPC-3 (Pancreatic Cancer) | 4 mM & 10 mM | 24 hours | Western Blot (p-PDH S293) | Significant decrease in PDH phosphorylation. | [9] |
| A375 (Melanoma) | 10 mM | 24 hours | Western Blot (p-PDH) | Decreased PDH phosphorylation. | [8] |
| MeWo (Melanoma) | 10 mM | 24 hours | Western Blot (p-PDH) | Decreased PDH phosphorylation. | [8] |
| Canine Mammary Cell Lines | 10 mM | 48 hours | Luminex Magnetic Bead (p-PDH S232) | Significant decrease in PDH phosphorylation at Ser232. | [10] |
| PDHC-deficient Fibroblasts (R378C) | Not Specified | 3 days | Enzyme Activity Assay | 125% increase in PDH activity. | [11] |
| PDHC-deficient Fibroblasts (R88C) | Not Specified | 3 days | Enzyme Activity Assay | 70% increase in PDH activity. | [11] |
| Mouse Frontal Cortex | 200 mg/kg (i.p.) | 30 minutes | Western Blot (p-PDH) | Significant decrease in PDH phosphorylation. | [12] |
| Mouse Hippocampus | 200 mg/kg (i.p.) | 30 minutes | Western Blot (p-PDH) | Significant decrease in PDH phosphorylation. | [12] |
| Oral Squamous Cell Carcinoma | 10 mM | 24 hours | Western Blot (p-PDH S293) | Significant reduction in the normalized level of phosphorylated PDH. | [13] |
| Hepatocellular Carcinoma (infiltrating NK cells) | Not Specified | Not Specified | Western Blot (p-PDH S293) | Decreased expression of phosphorylated PDH. | [14] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PDH E1α Phosphorylation
This protocol details the assessment of PDH activation by measuring the phosphorylation status of the E1α subunit at key serine residues (e.g., Ser293, Ser300). A decrease in the phosphorylation signal indicates PDH activation.
A. Materials
-
Cells or tissues of interest
-
DCA
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Secondary antibodies (HRP-conjugated anti-rabbit or anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
B. Experimental Workflow
C. Detailed Procedure
-
Cell Culture and DCA Treatment:
-
Sample Preparation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
For tissue samples, homogenize in lysis buffer on ice.[12]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-PDH E1α, anti-total PDH E1α, and a loading control antibody) overnight at 4°C with gentle agitation. Recommended dilutions for anti-phospho-PDH E1α (Ser293) are between 1:500 and 1:2000.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software.
-
Normalize the phospho-PDH signal to the total PDH signal and/or the loading control to determine the relative change in phosphorylation.[9][13]
-
Protocol 2: Spectrophotometric Assay of PDH Activity
This protocol measures the enzymatic activity of PDH by monitoring the reduction of NAD+ to NADH, which is coupled to a colorimetric reaction. An increase in absorbance is proportional to PDH activity.
A. Materials
-
Cell or tissue lysates (prepared as in Protocol 1, but without phosphatase inhibitors in the lysis buffer for total activity measurements)
-
PDH Assay Kit (e.g., Sigma-Aldrich MAK183 or equivalent)
-
PDH Assay Buffer
-
PDH Substrate (Pyruvate)
-
PDH Developer
-
NADH Standard
-
-
96-well clear, flat-bottom plate[17]
-
Spectrophotometric multiwell plate reader capable of measuring absorbance at 450 nm[17]
-
Saturated ammonium (B1175870) sulfate (B86663) (optional, for samples with interfering small molecules)[17]
B. Experimental Workflow
C. Detailed Procedure
-
Reagent Preparation:
-
Prepare all reagents according to the kit manufacturer's instructions. Allow buffers to come to room temperature before use. Keep reconstituted substrates and standards on ice.
-
-
Sample Preparation:
-
Homogenize tissue samples (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold PDH Assay Buffer.[17]
-
Keep on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to remove insoluble material.
-
Transfer the supernatant to a fresh tube.
-
For samples containing small interfering molecules (e.g., liver tissue), an optional ammonium sulfate precipitation step can be performed.[17]
-
-
NADH Standard Curve:
-
Prepare a standard curve using the provided NADH standard (e.g., 0, 2.5, 5.0, 7.5, 10.0, and 12.5 nmol/well).
-
Add PDH Assay Buffer to each standard well to bring the final volume to 50 µL.
-
-
Assay Reaction:
-
Add 5-50 µL of sample to duplicate wells of a 96-well plate.
-
Adjust the final volume of each sample well to 50 µL with PDH Assay Buffer.
-
Prepare a Reaction Mix according to the kit protocol, typically containing PDH Substrate and PDH Developer.
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples. Mix well.
-
Incubate the plate at 37°C.
-
-
Measurement and Calculation:
-
Measure the absorbance at 450 nm in a kinetic mode, taking readings every 5 minutes.[17] Protect the plate from light during incubation.
-
Continue taking measurements until the absorbance of the most active sample is greater than the highest standard.
-
Calculate the change in absorbance over time (ΔA450/minute).
-
Use the NADH standard curve to determine the amount of NADH generated by the samples.
-
Calculate the PDH activity based on the following formula:
-
PDH Activity (nmol/min/mL or U/L) = (B / (ΔT x V)) x D
-
B = Amount of NADH in the sample well from the standard curve (nmol)
-
ΔT = Reaction time (minutes)
-
V = Sample volume added to the well (mL)
-
D = Sample dilution factor
-
-
-
One unit of PDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.
-
Concluding Remarks
The methods described provide robust and reliable approaches for assessing the activation of PDH following DCA treatment. Western blotting offers a direct measure of the change in the phosphorylation state of PDH, a key indicator of its activation state. Spectrophotometric assays provide a quantitative measure of the enzyme's catalytic activity. The choice of method will depend on the specific research question and available resources. For a comprehensive analysis, it is recommended to use both techniques in parallel. These protocols, when followed diligently, will enable researchers to accurately evaluate the efficacy of DCA and other potential PDK inhibitors in modulating cellular metabolism.
References
- 1. bioworlde.com [bioworlde.com]
- 2. Phospho-PDH E1 Alpha (Ser293) Polyclonal Antibody (29580-1-AP) [thermofisher.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Role of this compound in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate Dehydrogenase Kinase Inhibition by this compound in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differential effect of DCA treatment on the pyruvate dehydrogenase complex in patients with severe PDHC deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phospho-PDH E1 Alpha (Ser293) antibody (29580-1-AP) | Proteintech [ptglab.com]
- 16. Phospho-PDH E1 Alpha (Ser300) antibody (29583-1-AP) | Proteintech [ptglab.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Seahorse XF Assay with Dichloroacetate-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichloroacetate (DCA) is a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), an enzyme that plays a critical role in cellular metabolism.[1] By inhibiting PDK, DCA promotes the conversion of pyruvate into acetyl-CoA, thereby shifting the metabolic balance from glycolysis towards oxidative phosphorylation (OXPHOS).[1][2][3] This metabolic reprogramming has generated significant interest in DCA as a potential therapeutic agent, particularly in the context of cancer, where altered metabolism is a hallmark. The Agilent Seahorse XF Analyzer is a powerful tool for investigating these metabolic changes in real-time by measuring the two major energy-producing pathways: glycolysis and mitochondrial respiration. This document provides detailed protocols for performing Seahorse XF assays on cells treated with DCA.
Principle of the Seahorse XF Assay
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in live cells.[4] By using specific metabolic modulators, the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test can provide a detailed profile of a cell's metabolic phenotype and its response to compounds like DCA.
Data Presentation
The following tables summarize the expected quantitative data from Seahorse XF assays on cells treated with DCA. The values are representative and may vary depending on the cell type, DCA concentration, and treatment duration.
Table 1: Expected Changes in OCR and ECAR with Acute DCA Treatment
| Parameter | Control (Untreated) | DCA-Treated | Expected Change |
| Basal OCR (pmol/min) | 100 | 150 | Increase |
| ATP Production-linked OCR (pmol/min) | 70 | 110 | Increase |
| Maximal Respiration (pmol/min) | 200 | 250 | Increase |
| Spare Respiratory Capacity (%) | 100 | 100 | Variable |
| Basal ECAR (mpH/min) | 50 | 30 | Decrease |
| Glycolytic Capacity (mpH/min) | 80 | 50 | Decrease |
| Glycolytic Reserve (%) | 60 | 67 | Variable |
Table 2: Representative Data from a Seahorse XF Mito Stress Test on DCA-Treated Cells
| Parameter | Control (Mean ± SD) | DCA (10 mM) (Mean ± SD) |
| Basal Respiration (OCR, pmol/min) | 120 ± 10 | 180 ± 15 |
| ATP Production (OCR, pmol/min) | 85 ± 8 | 130 ± 12 |
| Proton Leak (OCR, pmol/min) | 35 ± 5 | 50 ± 6 |
| Maximal Respiration (OCR, pmol/min) | 250 ± 20 | 300 ± 25 |
| Spare Respiratory Capacity (%) | 108 ± 15 | 67 ± 10 |
| Non-Mitochondrial Oxygen Consumption (OCR, pmol/min) | 10 ± 2 | 10 ± 3 |
Table 3: Representative Data from a Seahorse XF Glycolysis Stress Test on DCA-Treated Cells
| Parameter | Control (Mean ± SD) | DCA (10 mM) (Mean ± SD) |
| Basal Glycolysis (ECAR, mpH/min) | 40 ± 4 | 25 ± 3 |
| Glycolytic Capacity (ECAR, mpH/min) | 70 ± 6 | 45 ± 5 |
| Glycolytic Reserve (%) | 75 ± 8 | 80 ± 9 |
| Non-Glycolytic Acidification (ECAR, mpH/min) | 15 ± 2 | 15 ± 2 |
Experimental Protocols
Materials
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Calibrant (Agilent Technologies)
-
Seahorse XF Base Medium (or other appropriate bicarbonate-free medium)
-
Glucose, L-Glutamine, Sodium Pyruvate (for medium supplementation)
-
This compound (DCA)
-
Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies, contains Oligomycin, FCCP, Rotenone/Antimycin A)[5][6][7]
-
Seahorse XF Glycolysis Stress Test Kit (Agilent Technologies, contains Glucose, Oligomycin, 2-Deoxyglucose)[8][9]
-
Cell line of interest
-
Standard cell culture reagents and equipment
Protocol 1: Acute DCA Treatment and Seahorse XF Mito Stress Test
This protocol is for measuring the immediate effects of DCA on mitochondrial respiration.
-
Cell Seeding:
-
Sensor Cartridge Hydration:
-
On the day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[11]
-
-
Assay Preparation:
-
On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, L-glutamine, and sodium pyruvate to the desired final concentrations (e.g., 10 mM glucose, 2 mM glutamine, 1 mM pyruvate).[5] Warm the medium to 37°C and adjust the pH to 7.4.
-
Remove the cell culture medium from the microplate and wash the cells twice with the pre-warmed assay medium.[12]
-
Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 30-60 minutes to allow the temperature and pH to equilibrate.[10]
-
Prepare stock solutions of DCA and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired concentrations.
-
-
Seahorse XF Analyzer Setup and Assay Run:
-
Load the hydrated sensor cartridge with the DCA and Mito Stress Test compounds into the appropriate injection ports. A typical injection strategy is:
-
Port A: DCA (or vehicle control)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
After calibration, replace the calibrant plate with the cell culture microplate.
-
Start the assay. The instrument will measure basal OCR and ECAR, then inject the compounds sequentially and measure the metabolic response.
-
-
Data Analysis:
Protocol 2: Chronic DCA Treatment and Seahorse XF Glycolysis Stress Test
This protocol is for assessing the long-term effects of DCA on glycolysis.
-
Cell Seeding and Chronic Treatment:
-
Seed cells in a Seahorse XF cell culture microplate as described in Protocol 1.
-
After cell adherence, treat the cells with the desired concentration of DCA or vehicle control for the desired duration (e.g., 24, 48, or 72 hours) in a standard CO2 incubator.
-
-
Sensor Cartridge Hydration:
-
Hydrate the sensor cartridge as described in Protocol 1.
-
-
Assay Preparation:
-
On the day of the assay, prepare the Seahorse XF assay medium for the Glycolysis Stress Test. This is typically a glucose-free medium to which glucose will be added during the assay. Supplement with L-glutamine and pyruvate as needed. Warm to 37°C and adjust pH to 7.4.
-
Wash the cells and incubate in the glucose-free assay medium as described in Protocol 1.
-
Prepare stock solutions of the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-Deoxyglucose) in the assay medium.[8][15]
-
-
Seahorse XF Analyzer Setup and Assay Run:
-
Load the hydrated sensor cartridge with the Glycolysis Stress Test compounds into the injection ports. A typical injection strategy is:
-
Port A: Glucose
-
Port B: Oligomycin
-
Port C: 2-Deoxyglucose (2-DG)
-
-
Calibrate the analyzer and run the assay as described in Protocol 1.
-
-
Data Analysis:
-
Normalize the data as described in Protocol 1.
-
Calculate the key parameters of glycolytic function: basal glycolysis, glycolytic capacity, and glycolytic reserve.[9]
-
Mandatory Visualizations
Caption: Experimental workflow for Seahorse XF assay with DCA treatment.
References
- 1. This compound (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the hyaluronan matrix enhances metabolic anticancer therapy by this compound in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. content.protocols.io [content.protocols.io]
- 6. hpst.cz [hpst.cz]
- 7. agilent.com [agilent.com]
- 8. unige.ch [unige.ch]
- 9. hpst.cz [hpst.cz]
- 10. tabaslab.com [tabaslab.com]
- 11. biotech.cornell.edu [biotech.cornell.edu]
- 12. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 13. This compound Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycolysis stress test in organoids [protocols.io]
- 15. unige.ch [unige.ch]
Application Notes and Protocols for Measuring Dichloroacetate-Induced Changes in Mitochondrial Respiration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichloroacetate (DCA) is a small molecule that has garnered significant interest for its potential therapeutic applications, primarily due to its ability to modulate mitochondrial metabolism. DCA acts as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), leading to the activation of the pyruvate dehydrogenase (PDH) complex.[1][2][3] This activation facilitates the conversion of pyruvate to acetyl-CoA, thereby enhancing the flux of substrates into the tricarboxylic acid (TCA) cycle and increasing mitochondrial respiration.[1][4] Understanding the precise effects of DCA on mitochondrial function is crucial for its development as a therapeutic agent.
These application notes provide detailed protocols for several key techniques to measure DCA-induced changes in mitochondrial respiration, including extracellular flux analysis, high-resolution respirometry, and spectrophotometric assays for specific mitochondrial enzyme activities.
Signaling Pathway of this compound Action
DCA's primary mechanism of action involves the inhibition of PDK, which in turn activates the PDH complex. This shifts cellular metabolism from glycolysis towards oxidative phosphorylation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data on the effects of DCA on various parameters of mitochondrial respiration and related metabolic functions.
Table 1: Effect of this compound on Pyruvate Dehydrogenase (PDH) Activity
| Cell Line/Tissue | DCA Concentration | Duration of Treatment | Fold Increase in PDH Activity | Reference |
| Human Colon Carcinoma (HT29) | 100 mM | 24 hours | Not specified, but significant increase | [5] |
| Rat Brain | In vivo injection | - | Significant activation | [6] |
| Human Fibroblasts (R378C mutant) | Not specified | 3 days | 2.25 | [7] |
| Human Fibroblasts (R88C mutant) | Not specified | 3 days | 1.70 | [7] |
| Human Skeletal Muscle | Infusion | - | ~4.14 (resting) | [8] |
Table 2: Effect of this compound on Oxygen Consumption Rate (OCR)
| Cell Line/Tissue | DCA Concentration | Duration of Treatment | Change in Basal OCR | Change in Maximal OCR | Reference |
| Oral Squamous Carcinoma Cells | 4 mM | Not specified | Increase | Not specified | [9] |
| Pancreatic Cancer (PANC-1) | 4 mM, 10 mM | 48 hours | Dose-dependent decrease | Dose-dependent decrease | [10] |
| Pancreatic Cancer (BXPC-3) | 4 mM, 10 mM | 48 hours | Dose-dependent decrease | Dose-dependent decrease | [10] |
| Breast Cancer (MCF7) | 5 mM | 24 hours | Significant increase | Not specified | [11] |
| RKO Tumor Cells | Increasing concentrations | Acute | Dose-dependent increase | Not specified | [12] |
Table 3: Effect of this compound on Lactate Production
| Cell Line/Tissue | DCA Concentration | Duration of Treatment | Percent Decrease in Lactate Production | Reference |
| Neuroblastoma Cell Lines | Low mM range | Not specified | Significant reduction | [13] |
| SiHa Tumors | In vivo treatment | 24 hours | ~23% | [14] |
| Rat Muscle | Not specified | - | >80% inhibition of glycolysis | [15] |
| Anesthetized Rabbits | 2 mmol/kg | 40 minutes | ~76% decrease in blood lactate | [16] |
| Rats (in vivo) | 50 mg/kg i.v. | - | 29% decrease in plasma lactate | [17] |
Experimental Protocols
Extracellular Flux Analysis using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to assess DCA-induced changes in mitochondrial respiration in cultured cells.
Experimental Workflow:
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (typically 20,000 - 80,000 cells/well).
-
Allow cells to adhere and grow overnight in a humidified 37°C CO2 incubator.
-
-
DCA Treatment:
-
The following day, treat the cells with the desired concentrations of DCA (e.g., 1-100 mM) for a specified duration (e.g., 2, 6, or 24 hours) in standard culture medium. Include a vehicle control group.
-
-
Seahorse XF Analyzer and Sensor Cartridge Preparation:
-
One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
On the day of the assay, load the injection ports of the sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) diluted in Seahorse XF assay medium to a 10X final concentration.
-
-
Cell Plate Preparation for Assay:
-
Following DCA treatment, remove the culture medium from the cell plate.
-
Wash the cells once with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine as required for the cell type).
-
Add the final volume of pre-warmed Seahorse XF assay medium to each well and incubate at 37°C in a non-CO2 incubator for 30-60 minutes.
-
-
Run Seahorse XF Mito Stress Test:
-
Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.
-
After calibration, replace the calibrant plate with the cell culture plate.
-
Initiate the Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors to determine key mitochondrial parameters: ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Compare the mitochondrial parameters between control and DCA-treated groups.
-
High-Resolution Respirometry (HRR) with Oroboros O2k
This protocol describes the use of the Oroboros O2k to measure mitochondrial respiration in permeabilized cells or isolated mitochondria following DCA treatment.
Experimental Workflow:
References
- 1. protocols.io [protocols.io]
- 2. Spectrophotometric measurement of pyruvate dehydrogenase complex activity in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial complex activity assays [protocols.io]
- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. Effects of this compound on brain pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effect of DCA treatment on the pyruvate dehydrogenase complex in patients with severe PDHC deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. This compound Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of this compound (DCA) on lactate production and oxygen consumption in neuroblastoma cells: is DCA a suitable drug for neuroblastoma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits glycolysis and augments insulin-stimulated glycogen synthesis in rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Is accelerated oxidation of lactate required for this compound to lower the level of lactate in blood? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Application Notes and Protocols: Dichloroacetate in Combination with Chemotherapeutic Agents for In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of dichloroacetate (DCA) in combination with various chemotherapeutic agents in vitro. DCA, an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has been shown to sensitize cancer cells to conventional chemotherapy by shifting their metabolism from glycolysis towards oxidative phosphorylation.[1][2][3] This metabolic switch can lead to increased oxidative stress and apoptosis, making cancer cells more susceptible to the cytotoxic effects of chemotherapeutic drugs.[4]
Core Concepts and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex.[1][2][3] This activation facilitates the conversion of pyruvate to acetyl-CoA, promoting mitochondrial respiration over glycolysis, a phenomenon known as the Warburg effect, which is characteristic of many cancer cells.[1] The reversal of the Warburg effect by DCA can lead to several downstream effects that enhance the efficacy of chemotherapeutic agents:
-
Increased Apoptosis: By promoting mitochondrial activity, DCA can increase the production of reactive oxygen species (ROS) and facilitate the release of pro-apoptotic factors, sensitizing cancer cells to apoptosis-inducing drugs.[4]
-
Inhibition of Autophagy: Autophagy can be a pro-survival mechanism for cancer cells under the stress of chemotherapy. Studies have shown that DCA can inhibit chemotherapy-induced autophagy, thereby enhancing cell death.[5][6]
-
Overcoming Drug Resistance: DCA has been shown to reverse multidrug resistance by downregulating the expression of ATP-binding cassette (ABC) drug transporters, such as P-glycoprotein.[7]
-
Modulation of Signaling Pathways: The combination of DCA and chemotherapy can impact key cancer-related signaling pathways, including the inhibition of HIF-1α and the promotion of p53-mediated apoptosis.[8]
Quantitative Data Summary
The following tables summarize the in vitro effects of DCA in combination with various chemotherapeutic agents across different cancer cell lines. The data, including IC50 values (the concentration of a drug that inhibits a biological process by 50%), have been extracted from multiple studies to provide a comparative overview.
Table 1: Synergistic Effects of DCA and Platinum-Based Compounds
| Cancer Cell Line | Chemotherapeutic Agent | DCA Concentration | Observation | Reference |
| ES-2 (Ovarian) | Carboplatin | 10 mM | Increased cytotoxicity | [9] |
| ES-2 (Ovarian) | Satraplatin | 10 mM | Significantly increased cytotoxicity | [9] |
| A549 (NSCLC) | Cisplatin | 25 mM | No enhancement of anti-cancer effects | [10][11] |
| LNM35 (NSCLC) | Cisplatin | 25 mM | Significantly enhanced inhibitory effect | [10][11] |
| SiHa (Cervical) | Cisplatin | Not specified | Synergistic cytotoxic effect | [12] |
| HeLa (Cervical) | Cisplatin | Not specified | No synergistic effect | [12] |
| Chemoresistant Ovarian Cancer Cells | Cisplatin | Not specified | Effectively inhibited cell proliferation | [13] |
Table 2: Synergistic Effects of DCA and Anthracyclines (e.g., Doxorubicin)
| Cancer Cell Line | Chemotherapeutic Agent | DCA Concentration | Observation | Reference |
| HepG2 (Hepatocarcinoma) | Doxorubicin | Not specified | Disruption of cellular antioxidant defenses, favoring oxidative damage | [1] |
| MDA-MB-231 (Breast) | Doxorubicin | Not specified | Markedly enhances doxorubicin-induced cell death and anti-proliferation | [5] |
| B16F10 (Melanoma) | Doxorubicin | IC50 | Significantly decreased cell viability by 95% in combination | [14] |
Table 3: Synergistic Effects of DCA and Taxanes (e.g., Paclitaxel)
| Cancer Cell Line | Chemotherapeutic Agent | DCA Concentration | Observation | Reference |
| A549 (NSCLC) | Paclitaxel | Not specified | Increased efficiency of cell death through autophagy inhibition | [1][15] |
| H1975 (NSCLC) | Paclitaxel | Not specified | Increased efficiency of cell death through autophagy inhibition | [1][15] |
| A549/Taxol (Paclitaxel-resistant) | Paclitaxel | 10 mM | Restored drug sensitivity | [16] |
Table 4: Synergistic Effects of DCA and Other Chemotherapeutic Agents
| Cancer Cell Line | Chemotherapeutic Agent | DCA Concentration | Observation | Reference |
| SHG44 (Glioma) | Temozolomide | Not specified | Inhibition rate of combination significantly higher than single agents | [8] |
| U373vIII-TMZ-R (TMZ-resistant Glioblastoma) | Temozolomide | Not specified | Investigated to circumvent resistance | [17] |
| SW620, LoVo, LS174t, HT29 (Colorectal) | 5-Fluorouracil | 37.65 mM (IC50 for SW620) | Synergistic antiproliferation | [18] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the combined effects of DCA and chemotherapeutic agents.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of DCA and a chemotherapeutic agent, alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound (DCA) solution (sterile, stock solution in water or PBS)
-
Chemotherapeutic agent of choice (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of DCA and the chemotherapeutic agent in complete medium.
-
Aspirate the medium from the wells and add 100 µL of medium containing the drugs, alone or in combination, at various concentrations. Include untreated control wells (medium only) and vehicle control wells if the drug is dissolved in a solvent.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values for each treatment. The interaction between DCA and the chemotherapeutic agent can be evaluated using the median effect principle.[18]
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with DCA and a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
DCA and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DCA, the chemotherapeutic agent, or the combination for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is used to analyze changes in the expression of key proteins involved in metabolism, apoptosis, and drug resistance.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PDK, anti-p-PDH, anti-HIF-1α, anti-p53, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-P-glycoprotein, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and incubate with ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the combination of DCA and chemotherapeutic agents.
Caption: DCA inhibits PDK, activating PDH and shifting metabolism to oxidative phosphorylation.
Caption: DCA enhances chemotherapy efficacy through multiple mechanisms.
Caption: A typical workflow for in vitro analysis of DCA and chemotherapy combinations.
References
- 1. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dcaguide.org [dcaguide.org]
- 3. mdpi.com [mdpi.com]
- 4. ccnm.edu [ccnm.edu]
- 5. dcaguide.org [dcaguide.org]
- 6. This compound enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro cytotoxicity of combinations of this compound with anticancer platinum compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Impact of Sodium this compound Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. alliedacademies.org [alliedacademies.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound restores drug sensitivity in paclitaxel-resistant cells by inducing citric acid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DR-07: TARGETING EGFR-VIII WITH this compound IN TEMOZOLOMIDE RESISTANT GLIOBLASTOMA MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Experimental Design for Long-Term Dichloroacetate Studies in Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting long-term studies in animal models to investigate the effects of dichloroacetate (DCA). The information is intended to guide researchers in setting up robust experiments to assess the chronic toxicity, carcinogenicity, and metabolic impact of DCA.
Introduction to this compound (DCA)
This compound (DCA) is a small molecule that has been investigated for various therapeutic applications, including the treatment of metabolic disorders and cancer.[1][2] Its primary mechanism of action involves the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC).[3][4] This activation shifts cellular metabolism from glycolysis towards glucose oxidation. However, long-term exposure to DCA has been associated with toxicities in animal models, including hepatotoxicity, neurotoxicity, and carcinogenicity, necessitating thorough investigation in preclinical studies.[2]
Key Considerations for Long-Term DCA Studies
Successful long-term studies require careful planning and adherence to established guidelines for animal welfare and scientific rigor.
-
Animal Model Selection: The choice of animal model is critical and should be based on the specific research question. Rodents, such as rats (Fischer 344) and mice (B6C3F1), are commonly used for carcinogenicity and chronic toxicity studies due to their well-characterized biology and relatively short lifespan.[5] Beagle dogs have also been used in 90-day toxicity studies to assess effects on non-rodent species.[6]
-
Dose Selection and Administration: Dose levels should be selected based on previous acute and subchronic toxicity data to establish a range that includes a no-observed-adverse-effect level (NOAEL), one or more intermediate doses, and a high dose that is expected to produce some toxicity but not significant mortality.[6] The most common route of administration for long-term studies is oral, either through drinking water or by gavage.[4][5]
-
Duration of Study: The duration of the study depends on the endpoint being evaluated. Chronic toxicity studies in rodents typically last for 12 to 24 months, while carcinogenicity studies can extend up to two years.[5]
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data from representative long-term DCA studies in different animal models.
Table 1: Summary of Long-Term Carcinogenicity Studies with this compound in Rodents
| Parameter | Study 1 (Mouse) | Study 2 (Rat) |
| Animal Model | B6C3F1 Mice | Fischer 344 Rats |
| Route of Administration | Drinking Water | Drinking Water |
| Dose Levels | 0, 0.5, 2 g/L | 0, 0.1, 0.5, 2 g/L |
| Duration | 52 weeks | 104 weeks |
| Key Findings | Dose-dependent increase in hepatocellular adenomas and carcinomas. | Increased incidence of hepatocellular carcinomas at the highest dose. |
| Reference | [4] | [7] |
Table 2: Summary of 90-Day Toxicity Study with this compound in Dogs
| Parameter | Study Details |
| Animal Model | Beagle Dogs |
| Route of Administration | Oral (Capsules) |
| Dose Levels | 0, 12.5, 39.5, 72 mg/kg/day |
| Duration | 90 days |
| Key Findings | Hind limb weakness/paralysis at higher doses, testicular degeneration, and histopathological changes in the brain, liver, and kidneys. |
| Reference | [6] |
Experimental Protocols
Long-Term Carcinogenicity Study in Rats
This protocol outlines a two-year study to assess the carcinogenic potential of DCA in Fischer 344 rats.
Materials:
-
Fischer 344 rats (equal numbers of males and females, typically 50 per group)
-
This compound (analytical grade)
-
Standard rodent chow and drinking water
-
Animal caging and husbandry supplies
-
Histopathology equipment and reagents
Procedure:
-
Animal Acclimation: Acclimate rats to the facility for at least one week before the start of the study.
-
Group Assignment: Randomly assign animals to dose groups (e.g., control, low dose, mid-dose, high dose).
-
Dose Preparation and Administration: Prepare fresh DCA solutions in drinking water at the target concentrations. Provide the solutions to the respective groups as their sole source of drinking water.
-
Clinical Observations: Conduct and record clinical observations at least once daily for signs of toxicity, morbidity, and mortality.
-
Body Weight and Food/Water Consumption: Measure and record body weight weekly for the first 13 weeks and monthly thereafter. Measure food and water consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at 3, 6, 12, 18, and 24 months for analysis of hematological and clinical chemistry parameters.
-
Necropsy and Histopathology:
-
At the end of the 2-year study, euthanize all surviving animals.
-
Conduct a full necropsy on all animals, including those that die or are euthanized during the study.
-
Collect and preserve all major organs and any gross lesions in 10% neutral buffered formalin.
-
Process tissues for histopathological examination. A veterinary pathologist should examine all tissues from the control and high-dose groups. If treatment-related lesions are observed, tissues from the intermediate-dose groups should also be examined.
-
-
Data Analysis: Analyze tumor incidence and other quantitative data using appropriate statistical methods.
Neurotoxicity Assessment in Rats
This protocol describes a neurobehavioral screening battery to evaluate the neurotoxic effects of DCA in rats.[5]
Materials:
-
Rats (e.g., Long-Evans or Fischer-344)
-
This compound
-
Apparatus for behavioral testing (e.g., open field, rotarod, grip strength meter)
Procedure:
-
Animal Dosing: Administer DCA to the treatment groups via drinking water or gavage for the desired duration (e.g., subchronic or chronic).
-
Behavioral Testing Battery: Conduct a battery of behavioral tests at specified time points during the study. The battery should include assessments of:
-
Motor Function:
-
Sensory Function:
-
Startle response: Evaluate the response to a sudden auditory or visual stimulus.
-
-
Autonomic Function:
-
Observe for signs such as salivation, lacrimation, and changes in pupil size.
-
-
-
Scoring and Data Analysis: Score the behavioral responses according to a predefined scale. Analyze the data statistically to compare treatment groups with the control group.
Measurement of Oxidative Stress Markers
This protocol details the measurement of common oxidative stress markers in liver tissue.
Materials:
-
Liver tissue homogenate
-
Spectrophotometer
-
Reagents for Thiobarbituric Acid Reactive Substances (TBARS) assay
-
Reagents for Reduced Glutathione (B108866) (GSH) assay
-
Reagents for Superoxide Dismutase (SOD) activity assay
-
Reagents for Catalase (CAT) activity assay
Procedure:
-
Tissue Homogenization: Homogenize a known weight of liver tissue in an appropriate buffer on ice. Centrifuge the homogenate and collect the supernatant for the assays.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
-
Mix the tissue supernatant with thiobarbituric acid (TBA) and heat.
-
Measure the absorbance of the resulting pink-colored product at 532 nm.
-
-
Reduced Glutathione (GSH) Assay:
-
This assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.
-
Measure the absorbance at 412 nm.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
This assay measures the inhibition of the autoxidation of pyrogallol (B1678534) or the reduction of a tetrazolium salt by SOD present in the sample.
-
Measure the change in absorbance over time at the appropriate wavelength.
-
-
Catalase (CAT) Activity Assay:
-
This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.
-
Monitor the decrease in absorbance at 240 nm as H2O2 is consumed.
-
-
Data Analysis: Calculate the levels of each marker and express them relative to the protein concentration of the tissue homogenate. Compare the results between treatment and control groups.
Visualization of Signaling Pathways and Workflows
This compound's Effect on the Pyruvate Dehydrogenase Complex
DCA inhibits pyruvate dehydrogenase kinase (PDK), which normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA keeps PDC in its active, dephosphorylated state, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[3][4]
Caption: DCA inhibits PDK, activating the PDC and promoting pyruvate entry into the TCA cycle.
Metabolism of this compound by Glutathione Transferase Zeta 1
DCA is primarily metabolized by the enzyme glutathione transferase zeta 1 (GSTz1), which is also known as maleylacetoacetate isomerase (MAAI).[1] This enzyme converts DCA to glyoxylate. DCA also acts as a mechanism-based inactivator of GSTz1, leading to its own reduced clearance with repeated dosing.[1]
Caption: DCA is metabolized by GSTz1, which it also inactivates over time.
Experimental Workflow for a Long-Term Carcinogenicity Study
The following diagram illustrates the key steps in a typical long-term carcinogenicity study.
Caption: Workflow for a long-term DCA carcinogenicity study in rodents.
References
- 1. Therapeutic applications of this compound and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology and toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver tumor induction in B6C3F1 mice by this compound and trichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral evaluation of the neurotoxicity produced by dichloroacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dir.ca.gov [dir.ca.gov]
- 7. Contribution of this compound and trichloroacetate to liver tumor induction in mice by trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving Sodium Dichloroacetate for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of sodium dichloroacetate (DCA) for research purposes. It includes comprehensive data on solubility in common laboratory solvents, step-by-step experimental protocols for in vitro and in vivo applications, and a diagram of the primary signaling pathway affected by DCA.
Application Notes
Sodium this compound (DCA) is a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3][4][5][6][7][8][9] By inhibiting PDK, DCA activates the pyruvate dehydrogenase (PDH) complex, shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[1][2][3][4][5][6][7][8][9] This mechanism of action is the basis for its investigation in various research fields, particularly in oncology. Proper dissolution and preparation of DCA solutions are critical for obtaining reliable and reproducible experimental results.
Solubility
Sodium this compound is a white to off-white crystalline powder that is readily soluble in water.[10] Its solubility in other common laboratory solvents is also well-documented. When preparing stock solutions, it is recommended to use high-purity solvents and to sterilize the final solution by filtration, as DCA can be heat labile in aqueous solutions.[11] For organic solvents like DMSO, it is advisable to use fresh, anhydrous grade solvent to avoid decreased solubility due to moisture absorption.[6] Sonication can be used to aid dissolution.[12]
Data Presentation: Solubility of Sodium this compound
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | 166.66[12] | 1104.29[12] | Readily soluble.[10] Sonication is recommended to aid dissolution.[12] |
| Phosphate-Buffered Saline (PBS) | ~1 M (150.92 mg/mL) | ~1000 | A 1 M stock solution in PBS is commonly prepared for in vitro studies.[13] |
| Dimethyl Sulfoxide (DMSO) | 26 - 30[6][12][14] | 172.28 - 198.78[6][12][14] | Sonication is recommended.[12] Use fresh, moisture-free DMSO.[6] |
| Ethanol | 20 - 30[6] | 132.52 - 198.78 | - |
Molecular Weight of Sodium this compound: 150.92 g/mol
Experimental Protocols
Protocol 1: Preparation of Sodium this compound for In Vitro Cell Culture Experiments
This protocol describes the preparation of a sterile 1 M stock solution of sodium this compound in phosphate-buffered saline (PBS) and its subsequent dilution to working concentrations for cell-based assays.
Materials:
-
Sodium this compound (powder)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood
Procedure:
-
Prepare a 1 M Stock Solution:
-
In a laminar flow hood, weigh out 1.509 g of sodium this compound powder.
-
Aseptically transfer the powder to a sterile 15 mL conical tube.
-
Add sterile PBS to a final volume of 10 mL.
-
Cap the tube tightly and vortex until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
-
Sterile Filtration:
-
Draw the 1 M DCA solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile 15 mL conical tube. This step is crucial as DCA solutions can be heat labile and should not be autoclaved.[11]
-
-
Aliquoting and Storage:
-
Aliquot the sterile 1 M stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage (up to 3 years for the powder) or at 4°C for short-term storage (solutions are stable for at least four years when stored at 4°C).[11][12] In-solvent stocks can be stored at -80°C for up to one year.[12]
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 1 M stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. For example, to prepare a 10 mM working solution, add 100 µL of the 1 M stock solution to 9.9 mL of cell culture medium. Common working concentrations for in vitro experiments range from 0.5 mM to 100 mM.[9][13][15][16][17]
-
Protocol 2: Preparation of Sodium this compound for In Vivo Animal Studies (Oral Gavage)
This protocol describes the preparation of a sodium this compound solution for oral administration to rodents.
Materials:
-
Sodium this compound (powder)
-
Sterile Water for Injection or sterile saline
-
Sterile conical tubes
-
Sterile serological pipettes
-
Vortex mixer
-
Animal gavage needles
Procedure:
-
Calculate the Required Amount:
-
Determine the desired dosage (e.g., in mg/kg) and the total volume to be administered to each animal.
-
Calculate the total amount of DCA needed based on the number of animals and the dosage.
-
-
Dissolution:
-
Weigh the calculated amount of sodium this compound powder.
-
Dissolve the powder in the appropriate volume of sterile water or saline to achieve the desired final concentration. For example, to prepare a 20 mg/mL solution, dissolve 200 mg of DCA in 10 mL of sterile water.
-
Vortex thoroughly until the DCA is completely dissolved.
-
-
Administration:
-
The freshly prepared solution can be administered directly to the animals via oral gavage using an appropriately sized gavage needle. Dosages used in animal studies can vary, for example, 100-150 mg/kg administered by gavage once daily.[12]
-
-
Storage:
-
It is recommended to prepare the DCA solution fresh for each administration. If short-term storage is necessary, store the solution at 4°C and protect it from light.
-
Mandatory Visualization
Signaling Pathway of Sodium this compound
The primary mechanism of action of sodium this compound is the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex. This metabolic shift has significant downstream effects on cellular processes, particularly in cancer cells.
Caption: DCA inhibits PDK, promoting oxidative phosphorylation and apoptosis.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. What is Sodium this compound used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. dcaguide.org [dcaguide.org]
- 5. Sodium this compound Pharmacological Effect as Related to Na–K–2Cl Cotransporter Inhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound for Cancer Treatment: Some Facts and Many Doubts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dcaguide.org [dcaguide.org]
- 10. 二氯乙酸钠 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Preparation and stability of intravenous solutions of sodium this compound (DCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sodium this compound | DCA | PDK inhibitor | TargetMol [targetmol.com]
- 13. In vitro cytotoxicity of combinations of this compound with anticancer platinum compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleck.co.jp [selleck.co.jp]
- 15. Impact of Sodium this compound Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metformin and sodium this compound effects on proliferation, apoptosis, and metabolic activity tested alone and in combination in a canine prostate and a bladder cancer cell line | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Dichloroacetate (DCA) Use in Hypoxic Cancer Cell Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dichloroacetate (DCA) is a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), an enzyme that plays a critical role in cellular metabolism. In cancer cells, particularly under hypoxic conditions, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process is largely driven by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). DCA reverses this glycolytic phenotype by inhibiting PDK, thereby reactivating the pyruvate dehydrogenase (PDH) complex and shunting pyruvate from lactate (B86563) production into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1][2][3][4][5][6][7] This metabolic reprogramming can lead to increased production of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest, making DCA a molecule of interest in cancer therapy, especially for targeting hypoxic and metabolically adapted tumors.[2][5][8][9][10]
These application notes provide best practices and detailed protocols for utilizing DCA in hypoxic cancer cell models to assess its anti-cancer effects.
Data Presentation: Quantitative Effects of DCA in Hypoxic Cancer Cell Models
The following tables summarize the quantitative data on the effects of this compound (DCA) on various cancer cell lines under hypoxic conditions, as reported in the literature.
Table 1: IC50 Values of DCA in Cancer Cell Lines
| Cell Line | Cancer Type | Condition | IC50 (mM) | Reference |
| Glioma C6 | Glioblastoma | Normoxia | 51.2 ± 8.1 | [11][12] |
| Hypoxia (1% O₂) | 18.2 ± 3.9 | [11][12] | ||
| HCC827 | Lung Adenocarcinoma | Normoxia | Concentration-dependent | [13] |
| Hypoxia | Efficacy attenuated at higher concentrations | [13] |
Table 2: Effects of DCA on Cellular Processes under Hypoxia
| Cell Line | Process Affected | DCA Concentration | Observed Effect | Reference |
| EMT6, 4T1 | ROS Production | 30-60 mM | Up to 15-fold increase in ROS production in hypoxic cells vs. aerobic cells. | [8][9] |
| Glioma C6 | Apoptosis & Necrosis | Not specified | Decreased hypoxia-induced apoptosis and increased necrosis. | [12] |
| Glioma C6 | ROS Production | Not specified | No significant influence on ROS production in hypoxic cells. | [12] |
| Colorectal Cancer Cells | Apoptosis | Not specified | Decreased apoptosis in combination with hypoxia. | [14] |
| Breast Cancer Cells | Lactate Production | Dose-dependent | Dose-dependent reduction in lactate production under hypoxia. | [8] |
| Breast Cancer Cells | p-PDH Levels | 3-60 mM | Dose-dependent decrease in phosphorylated PDH under hypoxia. | [8] |
| Colorectal Cancer Cells | Cell Proliferation | Not specified | Inhibition of proliferation is similar in normoxia and hypoxia. | [10] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of DCA in hypoxic cancer cell models.
Protocol 1: Induction of Hypoxia and DCA Treatment
Objective: To establish a hypoxic cancer cell model and administer DCA treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DCA) sodium salt (or other soluble form)
-
Hypoxia chamber or incubator with O₂ and CO₂ control
-
Sterile, tissue culture-treated plates/flasks
Procedure:
-
Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight in a standard incubator (37°C, 5% CO₂).
-
Preparation of DCA Stock Solution: Prepare a sterile, concentrated stock solution of DCA in a suitable solvent (e.g., water or PBS). For example, a 1 M stock solution can be prepared and filter-sterilized.
-
Induction of Hypoxia: Transfer the cell culture plates/flasks to a hypoxia chamber or incubator. Set the oxygen level to the desired hypoxic condition (typically 1% O₂). Maintain the CO₂ level at 5% and the temperature at 37°C. Allow the cells to acclimate to the hypoxic environment for a period determined by the specific cell line and experimental goals (e.g., 12-24 hours).
-
DCA Treatment: Prepare working concentrations of DCA by diluting the stock solution in a complete culture medium. Remove the old medium from the cells and replace it with the DCA-containing medium or a control medium (without DCA).
-
Incubation: Return the cells to the hypoxic incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Viability Assay (Crystal Violet Assay)
Objective: To determine the effect of DCA on the viability of hypoxic cancer cells.
Materials:
-
Treated cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Methanol or another suitable fixative
-
A solubilizing agent (e.g., 10% acetic acid or 1% SDS)
-
Plate reader
Procedure:
-
Medium Removal: After the treatment period, carefully remove the culture medium from each well.
-
Washing: Gently wash the cells with PBS to remove any remaining medium.
-
Fixation: Add a fixative (e.g., methanol) to each well and incubate for 10-15 minutes at room temperature.
-
Staining: Remove the fixative and add the crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.
-
Washing: Remove the staining solution and wash the wells thoroughly with water until the excess stain is removed.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add a solubilizing agent to each well to dissolve the stain.
-
Measurement: Measure the absorbance of the solubilized stain using a plate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.
Protocol 3: Lactate Production Assay
Objective: To quantify the effect of DCA on lactate secretion, a hallmark of glycolysis.
Materials:
-
Conditioned medium from treated cells (from Protocol 1)
-
Commercially available lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase)
-
Microplate reader
Procedure:
-
Sample Collection: At the end of the DCA treatment period, collect the conditioned culture medium from each well.
-
Assay Performance: Follow the manufacturer's instructions for the chosen lactate assay kit. This typically involves mixing a small volume of the conditioned medium with the assay reagents in a 96-well plate.
-
Incubation: Incubate the plate for the time specified in the kit's protocol to allow for the enzymatic reaction to occur.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
-
Calculation: Calculate the lactate concentration in each sample based on a standard curve generated with known lactate concentrations. Normalize the lactate levels to the cell number or total protein content.
Protocol 4: Reactive Oxygen Species (ROS) Detection
Objective: To measure the intracellular ROS levels in response to DCA treatment under hypoxia.
Materials:
-
Treated cells from Protocol 1
-
2',7'-dichlorofluorescin diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Probe Loading: After DCA treatment, remove the medium and wash the cells with pre-warmed HBSS.
-
Incubation with Probe: Add the ROS-sensitive probe (e.g., 5-10 µM DCFDA) diluted in HBSS to the cells. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the probe solution and wash the cells again with HBSS.
-
Cell Detachment (for flow cytometry): If using a flow cytometer, detach the cells using a gentle, non-enzymatic cell dissociation solution. Resuspend the cells in HBSS.
-
Analysis:
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize and quantify the fluorescence intensity.
-
Protocol 5: Western Blot for Phospho-PDH
Objective: To assess the activation of the PDH complex by measuring the phosphorylation status of its E1α subunit.
Materials:
-
Treated cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-PDH E1α and anti-total-PDH E1α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. A decrease in the phospho-PDH signal relative to the total PDH signal indicates PDH activation.
Mandatory Visualizations
Signaling Pathway of DCA Action in Hypoxic Cancer Cells
Caption: DCA inhibits PDK, reversing HIF-1α-driven metabolic changes under hypoxia.
Experimental Workflow for Assessing DCA Efficacy
Caption: Workflow for evaluating DCA's effects on hypoxic cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. dcaguide.org [dcaguide.org]
- 3. rndsystems.com [rndsystems.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ccnm.edu [ccnm.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound Radiosensitizes Hypoxic Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Radiosensitizes Hypoxic Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis and cell-cycle arrest in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hypoxia enhances antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of the Antitumor Response to Metformin, Caffeine, and Sodium this compound by the Hypoxic Microenvironment in Lung Cancer Cells [mdpi.com]
- 14. Sodium this compound (DCA) reduces apoptosis in colorectal tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dichloroacetate (DCA) Toxicity in Preclinical Animal Models: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloroacetate (DCA) in preclinical animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: What is the primary mechanism of action of this compound (DCA)?
A1: DCA's main pharmacological action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3][4] This inhibition leads to the activation of the pyruvate dehydrogenase (PDH) complex, a key mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[2][4] By activating PDH, DCA shifts cellular metabolism from glycolysis towards glucose oxidation.[1][2]
Q2: What are the most commonly observed toxicities of DCA in preclinical animal models?
A2: The most frequently reported toxicities in animal models include neurotoxicity, hepatotoxicity, and to a lesser extent, testicular toxicity.[5][6][7][8] The severity and onset of these toxicities are dependent on the dose, duration of exposure, animal species, and strain.[5]
Troubleshooting Neurotoxicity
Q3: My animals are exhibiting signs of limb weakness, altered gait, and reduced grip strength. What could be the cause?
A3: These are classic signs of DCA-induced peripheral neuropathy, a well-documented neurotoxic effect in rats, dogs, and humans.[5][7] The effects can be progressive with continued exposure.[5] Other signs may include mild tremors and ocular abnormalities.[5]
Q4: How can I mitigate or prevent the peripheral neuropathy associated with DCA?
A4: Supplementation with thiamine (B1217682) may ameliorate or prevent DCA-induced peripheral neuropathy.[9] This is because DCA metabolism may lead to thiamine deficiency and the accumulation of oxalate, a neurotoxic metabolite.[4][10][11]
Q5: Are certain animal strains more susceptible to DCA-induced neurotoxicity?
A5: Yes, there are strain-dependent differences in sensitivity. For instance, Fischer-344 rats have been shown to be more sensitive to DCA neurotoxicity than Long-Evans rats.[5] Weanling rats may also be more sensitive than adults.[5]
Troubleshooting Hepatotoxicity
Q6: I've observed elevated liver enzymes (ALT, AST) and increased liver-to-body weight ratios in my DCA-treated animals. What does this indicate?
A6: These findings are indicative of hepatotoxicity. DCA can cause liver enlargement, and at higher doses, more significant liver injury characterized by elevated serum alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase.[6] Histopathological changes can include hepatic vacuolar changes and chronic hepatitis.[8][12] In chronic studies with rodents, DCA has been shown to be a liver carcinogen.[3][13]
Q7: What is the underlying mechanism of DCA hepatotoxicity?
A7: DCA inhibits its own metabolism by inactivating the enzyme glutathione (B108866) transferase zeta-1 (GSTZ1), which is predominantly found in the liver.[2][14][15] This self-inhibition leads to the accumulation of DCA in the body, which can contribute to liver toxicity.[3][16] Chronic exposure can also lead to increased reactive oxygen species (ROS) and mitochondrial stress in hepatocytes.[2][14]
Experimental Design and Dosing
Q8: Does the route of administration affect the toxicity of DCA?
A8: Yes, the route of administration can significantly impact the observed toxicity. For the same daily intake level, administration of DCA in drinking water has been shown to produce more significant neurotoxicity in rats compared to oral gavage.[5]
Q9: What are typical dose ranges for DCA in preclinical studies, and what toxicities are associated with them?
A9: Dose ranges and their associated toxicities can vary significantly by species and study duration. Below is a summary of findings from various studies.
| Animal Model | Route of Administration | Dose(s) | Study Duration | Observed Toxicities |
| Rats (Sprague-Dawley) | Drinking Water | 500, 5000 ppm | 90 days | Decreased body weight gain, increased liver and kidney to body weight ratios, elevated alkaline phosphatase and ALT.[6] |
| Rats (Fischer-344) | Drinking Water | As low as 16 mg/kg/day | Subchronic | Progressive neurotoxicity including altered gait and decreased hindlimb grip strength.[5] |
| Rats (Male Albino) | Not specified | 125 mg/kg | 30, 60, 90 days | Destruction and vacuolization of cells in the hippocampus.[17] |
| Dogs (Beagle) | Oral (gelatin capsules) | 12.5, 39.5, 72 mg/kg/day | 90 days | Hindlimb partial paralysis, vacuolization of myelinated white tracts in the CNS, degeneration of testicular germinal epithelium, hepatic vacuolar change, chronic hepatitis.[8][12] |
| Mice (B6C3F1) | Oral Gavage | 7.5, 15, 30 mg/kg/day | 13 weeks | Increased lipid peroxidation in the liver.[18] |
Biomarkers and Monitoring
Q10: What biomarkers can I use to monitor DCA activity and toxicity?
A10: A summary of potential biomarkers is provided below.
| Biomarker | Indication | Method of Measurement |
| Lactate (B86563) | Pharmacodynamic marker of DCA activity (DCA lowers lactate).[19] | Magnetic Resonance Spectroscopy (MRS), blood analysis.[19] |
| Alanine Aminotransferase (ALT) | Hepatotoxicity.[6] | Serum chemistry analysis.[6] |
| Alkaline Phosphatase (ALP) | Hepatotoxicity.[6] | Serum chemistry analysis.[6] |
| Aspartate Aminotransferase (AST) | Hepatotoxicity.[3] | Serum chemistry analysis.[3] |
| Neurobehavioral assessments | Neurotoxicity. | Grip strength tests, gait analysis, righting reflex tests.[5] |
| Histopathology | Organ-specific toxicity. | Microscopic examination of tissues (e.g., liver, brain, nerves, testes).[8][17] |
Signaling Pathways and Experimental Workflows
DCA's Primary Mechanism of Action
The following diagram illustrates the primary signaling pathway affected by DCA. DCA inhibits pyruvate dehydrogenase kinase (PDK), which in turn relieves the inhibition of the pyruvate dehydrogenase (PDH) complex. This promotes the conversion of pyruvate to acetyl-CoA, shifting metabolism from anaerobic glycolysis towards aerobic respiration in the mitochondria.
Caption: DCA's mechanism of action on mitochondrial metabolism.
Troubleshooting Workflow for Suspected DCA Toxicity
This workflow provides a logical sequence of steps to follow when DCA toxicity is suspected in an animal study.
Caption: A logical workflow for troubleshooting DCA toxicity.
Key Experimental Protocols
Neurobehavioral Screening Battery
-
Objective: To quantitatively assess motor and sensory function to detect and characterize neurotoxicity.[5]
-
Methodology:
-
Gait Analysis: Observe animals ambulating on a flat surface. Score for abnormalities such as ataxia, waddling, or foot splay.
-
Hindlimb Grip Strength: Allow the animal to grip a wire mesh connected to a force gauge. Gently pull the animal horizontally until its grip is broken. Record the peak force.
-
Righting Reflex: Place the animal on its back and record the time it takes to right itself onto all four paws.
-
Observations: Systematically observe for tremors, ocular abnormalities (e.g., cloudiness), and unusual behaviors (e.g., chest-clasping in Fischer-344 rats).[5]
-
-
Frequency: Perform baseline testing before DCA administration and then at regular intervals (e.g., weekly) throughout the study.
Histopathological Examination of the Liver
-
Objective: To identify cellular changes in the liver indicative of DCA-induced toxicity.
-
Methodology:
-
Tissue Collection: At the end of the study (or at interim time points), euthanize animals and perform a necropsy. Collect the entire liver.
-
Organ Weight: Weigh the liver and calculate the liver-to-body weight ratio.
-
Fixation: Fix the liver in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Trim sections from multiple lobes of the liver, process through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Sectioning and Staining: Cut thin sections (e.g., 5 µm) and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for evidence of cellular changes such as hepatocyte vacuolation, inflammation (hepatitis), necrosis, and neoplastic changes.[8][12]
-
Serum Chemistry Analysis for Hepatotoxicity
-
Objective: To measure circulating biomarkers of liver damage.
-
Methodology:
-
Blood Collection: Collect blood from animals at baseline and specified time points during the study (e.g., via tail vein, saphenous vein, or terminal cardiac puncture).
-
Serum Separation: Allow blood to clot and then centrifuge to separate the serum.
-
Analysis: Use an automated clinical chemistry analyzer to measure the levels of key liver enzymes, including:
-
Data Interpretation: Compare the enzyme levels in DCA-treated groups to the control group. A statistically significant increase in these enzymes suggests liver injury.
-
References
- 1. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound Dilemma: Environmental Hazard versus Therapeutic Goldmine—Both or Neither? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating mitochondrial metabolism by targeting pyruvate dehydrogenase with this compound, a metabolic messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral evaluation of the neurotoxicity produced by dichloroacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subchronic 90 day toxicity of dichloroacetic and trichloroacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripheral Neuropathy in Rats Exposed to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 90-Day toxicity study of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Neuroprotective Effects and Therapeutic Potential of this compound: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Clinical pharmacology and toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Decreases Cell Health and Activates Oxidative Stress Defense Pathways in Rat Alveolar Type II Pneumocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic applications of this compound and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (DCA) dosimetry: interpreting DCA-induced liver cancer dose response and the potential for DCA to contribute to trichloroethylene-induced liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bepls.com [bepls.com]
- 18. The Effects of Mixtures of this compound and Trichloroacetate on Induction of Oxidative Stress in Livers of Mice after Subchronic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-vivo magnetic resonance spectroscopy of lactate as a non-invasive biomarker of this compound activity in cancer and non-cancer central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dichloroacetate (DCA) Concentration In Vitro
Welcome to the technical support center for the in vitro application of dichloroacetate (DCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing DCA concentration to achieve desired on-target effects while minimizing off-target cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DCA)?
A1: this compound's main mechanism of action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3][4] This inhibition leads to the activation of the pyruvate dehydrogenase (PDH) complex, which in turn promotes the conversion of pyruvate to acetyl-CoA and shifts cellular metabolism from glycolysis to oxidative phosphorylation.[1][2][5] This metabolic shift can lead to decreased lactate (B86563) production, increased reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells.[2][6]
Q2: What are the known off-target effects of DCA in vitro?
A2: While DCA is known for its metabolic targeting, off-target effects can occur, particularly at higher concentrations. These can include:
-
Cellular toxicity in non-cancerous cells: Although DCA is generally more selective for cancer cells, high concentrations can affect normal cells.[7][8]
-
Induction of apoptosis through mechanisms other than metabolic shifts: Some studies suggest DCA can influence apoptosis-related proteins independent of its primary metabolic effect.[9]
-
Alterations in lipid metabolism: DCA has been shown to inhibit lipogenesis and cholesterolgenesis.[10]
-
Modulation of intracellular pH: DCA can influence intracellular pH, which may have wide-ranging effects on cellular processes.[1]
Q3: What is a typical starting concentration range for DCA in vitro experiments?
A3: The effective concentration of DCA in vitro is highly cell-line dependent and can range from the micromolar (µM) to the millimolar (mM) range.[11][12] Based on published studies, a common starting range for dose-response experiments is between 0.5 mM and 50 mM.[12][13] However, some studies have reported effects at concentrations as low as 10-250 µM.[11] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration.
Q4: How can I prepare and store DCA for in vitro use?
A4: Sodium this compound is soluble in water and is typically prepared as a stock solution in sterile water or cell culture medium.[14] For long-term storage, it is advisable to store the powder form in a tightly sealed container in a refrigerator (4°C to 8°C) or freezer, protected from moisture.[14] Stock solutions should be sterile-filtered and can be stored at -20°C. When preparing working solutions, ensure the final concentration of any solvent, such as DMSO if used for a DCA derivative, is low enough (typically <0.5%) to avoid solvent-induced cytotoxicity.[15]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed in both cancer and control cell lines.
-
Question: I am observing significant cell death in my non-cancerous control cells, which should be less sensitive to DCA. What could be the cause?
-
Answer: This issue often points to the DCA concentration being too high. It is also possible that the specific control cell line is unusually sensitive to metabolic shifts or that the observed effect is an off-target toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wider range of DCA concentrations, starting from a much lower dose (e.g., 100 µM) and increasing logarithmically.
-
Use a Different Control Cell Line: If possible, use a second, unrelated non-cancerous cell line to confirm the effect.
-
Assess Metabolic Shift: Confirm that the observed cytotoxicity correlates with a metabolic shift (e.g., decreased lactate production, increased oxygen consumption) to ensure it's an on-target effect.
-
Check for Contaminants: Ensure the DCA used is of high purity and the stock solutions are not contaminated.[16]
-
-
Issue 2: No significant effect on cancer cell viability or metabolism is observed.
-
Question: I have treated my cancer cells with DCA up to 20 mM, but I am not seeing a significant decrease in viability or the expected metabolic changes. Why might this be?
-
Answer: The lack of response could be due to several factors, including inherent resistance of the cell line, insufficient drug concentration, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Increase DCA Concentration: Some cell lines require higher concentrations of DCA to elicit a response.[12][13] Cautiously extend your dose-response curve to higher concentrations (e.g., up to 50 mM or higher, as tolerated by control cells).
-
Increase Incubation Time: The effects of DCA on cell proliferation and metabolism may not be apparent after short incubation times. Consider extending the treatment duration (e.g., 48 to 72 hours or longer).
-
Confirm Target Expression: Verify that the cancer cell line expresses PDK, the primary target of DCA.
-
Assess Cellular Uptake: While DCA is a small molecule that readily enters cells, issues with uptake are theoretically possible.
-
Consider Combination Therapy: Some studies have shown that DCA can sensitize cancer cells to other treatments like radiation or chemotherapy.[12][17]
-
-
Issue 3: Inconsistent results are obtained between experiments.
-
Question: My results with DCA vary significantly from one experiment to the next. What could be causing this variability?
-
Answer: Inconsistent results can stem from variations in cell culture conditions, reagent preparation, or the inherent biological variability of the cells.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency at the time of treatment, and media composition are consistent across all experiments.
-
Prepare Fresh Reagents: Prepare fresh DCA stock solutions regularly and avoid repeated freeze-thaw cycles.
-
Monitor pH of the Medium: DCA treatment can alter the pH of the culture medium by reducing lactate production.[1] Monitor and, if necessary, buffer the medium to maintain a stable pH.
-
Increase Replicates: Use a sufficient number of technical and biological replicates to account for experimental and biological variability.
-
-
Quantitative Data Summary
Table 1: Effective Concentrations of this compound (DCA) in Various Cancer Cell Lines In Vitro
| Cell Line | Cancer Type | Effective Concentration Range | Observed Effects | Reference |
| A549 | Lung Cancer | 17 - 40 mM | Inhibition of cell viability | [18] |
| HCT116 | Colorectal Cancer | 20 mM | Reduced cell proliferation | [19] |
| PANC-1 | Pancreatic Cancer | 4 - 10 mM | Decreased cell proliferation and migration | [20] |
| BXPC-3 | Pancreatic Cancer | 10 mM | Decreased cell proliferation and migration | [20] |
| HeLa | Cervical Cancer | 12.5 mM | Reduced cell proliferation and viability | [21] |
| MDA-MB-231 | Breast Cancer | 50 mM | Reduced cell viability | [12] |
| SKNBE2 | Neuroblastoma | 5 mM - 50 mM | No induction of apoptosis, effects on proliferation | [13] |
| DMS153 | Small Cell Lung Cancer | 10 mM | Growth inhibition | [22] |
Experimental Protocols
Protocol 1: Determining the Optimal DCA Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
DCA Preparation: Prepare a 2X concentrated stock solution of DCA in the appropriate cell culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 200 mM, 100 mM, 50 mM, 25 mM, 12.5 mM, 6.25 mM, 3.125 mM, 1.56 mM, 0.78 mM, 0 mM).
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X DCA solutions to the corresponding wells to achieve the final desired concentrations. Include untreated and vehicle-treated (if applicable) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the DCA concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Assessing Metabolic Shift via Lactate Production Assay
-
Cell Treatment: Seed and treat cells with various concentrations of DCA as described in Protocol 1.
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatant from each well.
-
Lactate Assay: Use a commercially available lactate assay kit to measure the concentration of lactate in the supernatant, following the manufacturer's instructions.
-
Cell Number Normalization: In a parallel plate, determine the cell number for each treatment condition (e.g., using a CyQUANT assay or by direct cell counting).
-
Data Analysis: Normalize the lactate concentration to the cell number for each condition. A decrease in lactate production with increasing DCA concentration indicates a shift from glycolysis to oxidative phosphorylation.
Visualizations
Caption: Primary signaling pathway of this compound (DCA).
Caption: Experimental workflow for optimizing DCA concentration.
Caption: Troubleshooting logic for off-target effects of DCA.
References
- 1. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccnm.edu [ccnm.edu]
- 3. This compound for Cancer Treatment: Some Facts and Many Doubts [mdpi.com]
- 4. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dcaguide.org [dcaguide.org]
- 6. dcaguide.org [dcaguide.org]
- 7. medicorcancer.com [medicorcancer.com]
- 8. dcaguide.org [dcaguide.org]
- 9. researchgate.net [researchgate.net]
- 10. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for Cancer Treatment: Some Facts and Many Doubts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dcaguide.org [dcaguide.org]
- 14. dcalab.com [dcalab.com]
- 15. benchchem.com [benchchem.com]
- 16. thedcasite.com [thedcasite.com]
- 17. DCA (this compound) Frequently Asked Questions - Medicor Cancer [medicorcancer.com]
- 18. people.musc.edu [people.musc.edu]
- 19. This compound affects proliferation but not survival of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro effects of this compound and CO2 on hypoxic HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro cytotoxicity of combinations of this compound with anticancer platinum compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dichloroacetate-Induced Peripheral Neuropathy in Rodent Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rodent models of dichloroacetate (DCA)-induced peripheral neuropathy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind DCA-induced peripheral neuropathy?
The leading hypothesis is that DCA-induced peripheral neuropathy stems from mitochondrial oxidative stress.[1][2] DCA inhibits pyruvate (B1213749) dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase complex (PDC).[1][2][3] This activation enhances mitochondrial respiration and ATP synthesis.[1][2][3] In Schwann cells, which are considered a primary target of DCA toxicity, this heightened metabolic activity can lead to an overproduction of reactive oxygen species (ROS).[1][2] This uncompensated oxidative stress is believed to damage peripheral nerves.[1] Additionally, DCA metabolism can interfere with the breakdown of certain amino acids and heme synthesis, further contributing to oxidative stress.[1][2][3]
Q2: What are the typical doses and administration routes of DCA used to induce peripheral neuropathy in rodents?
In rodent studies, particularly in rats, oral doses of DCA ranging from 50 to 500 mg/kg/day have been shown to induce signs of peripheral neuropathy.[1][4][5][6] The administration is typically done via daily oral gavage to mimic the clinical route of administration in humans.[4][6] The duration of treatment to induce neuropathy can range from a few weeks to several months, often up to 16 weeks.[4][5][6]
Q3: Is DCA-induced peripheral neuropathy in rodents reversible?
Yes, in many reported cases, DCA-induced peripheral neuropathy is reversible upon discontinuation of the compound.[1] However, the extent and timeline of recovery can vary.
Q4: What are the common signs of peripheral neuropathy to monitor in DCA-treated rodents?
Common signs include:
-
Tactile allodynia: Increased sensitivity to a non-painful stimulus, often measured using von Frey filaments.[4][6]
-
Thermal hypoalgesia: A decreased response to a painful heat stimulus, which can develop at higher doses.[4][5][6]
-
Slowing of nerve conduction velocity (NCV): A key electrophysiological indicator of peripheral neuropathy.[4][6]
-
Reduction in mean axonal caliber: A structural change observed in peripheral nerve fibers.[4][5][6][7]
Q5: Are there any strategies to mitigate or prevent DCA-induced peripheral neuropathy in rodent models?
Preliminary evidence from rodent models suggests that antioxidants may help mitigate DCA-induced neurotoxicity.[1][2] Thiamine (Vitamin B1) supplementation has also been investigated, though its effectiveness has been questioned.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High incidence of mortality or severe systemic toxicity in DCA-treated animals. | DCA dosage is too high for the specific rodent strain or age. | Review and consider lowering the DCA dosage. Ensure accurate calculation and administration of the dose. Start with a lower dose and gradually escalate if needed. |
| Difficulty in detecting early signs of peripheral neuropathy. | Insensitive assessment methods or insufficient duration of DCA treatment. | Employ a battery of behavioral tests (e.g., von Frey for tactile allodynia and Hargreaves test for thermal sensitivity).[1] Implement nerve conduction velocity (NCV) measurements for a more direct assessment of nerve function.[1] Ensure the treatment duration is sufficient, as neuropathy may take several weeks to develop.[4][6] |
| High variability in behavioral test results (e.g., von Frey test). | Insufficient animal acclimation to the testing environment and equipment. Experimenter bias. Improper execution of the test. | Allow for adequate acclimation of the animals to the testing room and apparatus on several days before testing.[1] The experimenter should be blinded to the treatment groups to minimize bias.[1] Strictly adhere to standardized protocols for each behavioral test. |
| Inconsistent Nerve Conduction Velocity (NCV) measurements. | Fluctuations in animal body temperature. Improper placement of stimulating and recording electrodes. Inconsistent stimulation intensity. | Maintain the animal's body temperature at a constant 37°C during the procedure using a heating pad or lamp.[6] Ensure consistent and correct placement of the electrodes based on anatomical landmarks. Use supramaximal stimulation for all measurements to ensure all nerve fibers are activated.[1] |
| No significant difference in neuropathy endpoints between DCA-treated and control groups. | DCA dose is too low. Duration of treatment is too short. The rodent strain is less sensitive to DCA. | Increase the DCA dosage within the reported effective range (50-500 mg/kg/day).[4][6] Extend the duration of the study. Consider using a different, more sensitive rodent strain if applicable. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of DCA on Peripheral Neuropathy in Rats
| DCA Dose (mg/kg/day) | Duration | Observed Effects | Reference(s) |
| 50 | Up to 16 weeks | Tactile allodynia, Decreased motor nerve conduction velocity (MNCV) | [4][6] |
| 100 - 500 | Up to 16 weeks | Tactile allodynia, Thermal hypoalgesia (at higher doses), More pronounced nerve conduction slowing | [4][6] |
| 500 | 8 weeks | Tactile allodynia, Thermal hypoalgesia, Significant slowing of MNCV and SNCV, Reduction in mean axonal caliber | [6] |
Experimental Protocols
Induction of Peripheral Neuropathy with this compound
-
Animals: Female Sprague-Dawley rats are commonly used.[4][6] Both juvenile and adult rats can be used to model different patient populations.[4][6]
-
DCA Preparation: Prepare DCA in tap water as the vehicle.
-
Administration: Administer DCA daily via oral gavage at doses ranging from 50 to 500 mg/kg.[4][6] The control group should receive the vehicle (tap water) only.
-
Duration: Treatment duration can range from 2 to 4 months to encompass the time over which neuropathy is observed to develop.[4][6]
Assessment of Tactile Allodynia (Von Frey Test)
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the animal in an observation chamber with a mesh floor and allow it to acclimate for at least 30 minutes.[6]
-
Apply von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% withdrawal threshold is determined using the up-down method.
-
Assessment of Thermal Sensitivity (Hargreaves Test)
-
Apparatus: A radiant heat source (e.g., Hargreaves apparatus).
-
Procedure:
-
Place the animal in a plastic chamber on a glass floor and allow it to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Measure the latency for the animal to withdraw its paw from the heat stimulus.
-
A cut-off time is used to prevent tissue damage.
-
Nerve Conduction Velocity (NCV) Measurement
-
Anesthesia: Anesthetize the rat with isoflurane.[6]
-
Procedure:
-
Maintain the animal's body temperature at 37°C.[6]
-
Place stimulating electrodes at the sciatic notch and the Achilles tendon for motor nerve conduction velocity (MNCV).[6]
-
Place recording electrodes in the interosseous muscles of the ipsilateral paw.[6]
-
Deliver a supramaximal electrical stimulus at each stimulation point and record the compound muscle action potential (CMAP).
-
Measure the latency from the stimulus to the onset of the CMAP for both stimulation sites.
-
Measure the distance between the two stimulation points.
-
Calculate NCV using the formula: NCV = Distance / (Proximal Latency - Distal Latency).
-
Histopathological Analysis of Peripheral Nerves
-
Tissue Collection: At the end of the study, perfuse the animals with a fixative (e.g., 4% paraformaldehyde).
-
Nerve Dissection: Dissect the sciatic nerves and their branches (e.g., sural and tibial nerves).
-
Processing: Process the nerves for embedding in paraffin (B1166041) or resin.
-
Staining: Stain nerve cross-sections with stains like toluidine blue to visualize myelinated fibers.
-
Morphometric Analysis: Use imaging software to measure axonal diameter and myelin thickness to assess for axonal atrophy or demyelination.[6]
Visualizations
Caption: Signaling pathway of DCA-induced peripheral neuropathy.
Caption: Typical experimental workflow for studying DCA-induced neuropathy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Peripheral neuropathy in rats exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripheral Neuropathy in Rats Exposed to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
addressing batch-to-batch variability of dichloroacetate in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of dichloroacetate (DCA) in experimental settings. The information is tailored for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability with this compound (DCA)?
A1: Batch-to-batch variability of DCA can arise from several factors:
-
Purity: The most significant factor is the purity of the DCA. Different batches may contain varying levels of impurities, such as monochloroacetic acid and trichloroacetic acid, which can have their own biological effects.[1] Some commercial preparations of dichloroacetic acid may contain chloral (B1216628) hydrate (B1144303) as an impurity, which can react during experimental procedures.
-
Synthesis and Manufacturing Processes: Variations in the synthesis and purification processes used by manufacturers can lead to different impurity profiles between batches.[2][3][4]
-
Storage and Handling: DCA is known to be heat labile, and its stability is dependent on storage conditions.[5] Aqueous solutions of DCA are most stable when stored at 4°C.[5][6][7] Storing solutions at room temperature for extended periods can lead to degradation, while freezing at -20°C may cause an increase in concentration due to the formation of secondary species.[6][7]
-
Hygroscopicity: Sodium this compound is hygroscopic, meaning it can absorb moisture from the air. This can alter the concentration of prepared solutions if not handled in a dry environment.
Q2: How can I assess the quality of a new batch of DCA?
A2: It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each new batch of DCA.[8][9][10] The CoA provides detailed information about the purity of the compound and the levels of any detected impurities. For critical experiments, it is advisable to perform independent analytical testing to verify the purity and identity of the DCA. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used for this purpose.[1][11][12]
Q3: What are the best practices for preparing and storing DCA solutions to minimize variability?
A3: To ensure consistency, follow these best practices:
-
Use High-Purity Water: Prepare aqueous solutions of DCA using high-purity, sterile water for injections (WFI) or equivalent.
-
Aseptic Technique: Prepare solutions under aseptic conditions to prevent microbial contamination, especially for cell culture experiments. Sterilize the solution by filtration through a 0.22 µm filter.[5]
-
Accurate Weighing: Use a calibrated analytical balance to weigh the DCA powder. Account for the hygroscopic nature of sodium this compound by handling it in a low-humidity environment if possible.
-
Optimal Storage: Store stock solutions in dark glass containers at 4°C.[6][7] Avoid storing solutions at room temperature for more than 30 days or freezing at -20°C.[6][7]
-
Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment to ensure consistent concentrations.
Q4: What is the primary mechanism of action of DCA, and how might impurities affect this?
A4: The primary and most well-understood mechanism of action of DCA is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[13][14][15][16] This inhibition leads to the activation of the pyruvate dehydrogenase complex (PDC), which shifts cellular metabolism from glycolysis towards glucose oxidation.[13][16] This is often referred to as the reversal of the Warburg effect in cancer cells.[17] Impurities could potentially interfere with this mechanism or have off-target effects, leading to inconsistent experimental outcomes.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results between experiments using different batches of DCA.
| Possible Cause | Troubleshooting Steps |
| Different Purity Levels | 1. Review the Certificate of Analysis (CoA) for each batch of DCA. Compare the purity and impurity profiles. 2. If possible, perform an independent analysis (e.g., HPLC) to confirm the purity of each batch. 3. If a significant difference in purity is confirmed, consider sourcing DCA from a supplier with more stringent quality control. |
| Degradation of DCA | 1. Verify the storage conditions of your DCA powder and solutions. Ensure they are stored at 4°C in a dark container.[5][6][7] 2. Prepare a fresh stock solution from the powder and repeat the experiment. 3. Perform a stability study on your prepared solutions to determine their shelf-life under your specific storage conditions. |
| Incorrect Concentration | 1. Re-calculate the amount of DCA needed to prepare your stock solution. 2. Ensure the analytical balance used for weighing is properly calibrated. 3. Consider the hygroscopic nature of sodium this compound, which may affect the actual concentration. |
Issue 2: Gradual loss of DCA effectiveness in long-term experiments.
| Possible Cause | Troubleshooting Steps |
| Solution Instability | 1. Aqueous solutions of DCA can degrade over time, especially if not stored properly.[6][7] 2. Prepare fresh working solutions from a stock solution for each experimental time point. 3. For very long-term studies, consider preparing a new stock solution periodically. |
| Cellular Adaptation | 1. Cells may adapt to the presence of DCA over time, altering their metabolic pathways. 2. Monitor key metabolic markers (e.g., lactate (B86563) production, oxygen consumption) throughout the experiment to assess cellular response. 3. Consider including time-course analyses in your experimental design to capture any dynamic changes. |
Quantitative Data Summary
Table 1: Stability of Sodium this compound (100 mg/mL) Aqueous Solution Over Time at Different Storage Temperatures.
| Storage Temperature | Day 0 | Day 31 | Day 45 | Day 54 | Day 60 |
| Room Temperature | 100% | 100% | 98% | 97% | 96% |
| +4°C | 100% | 100% | 100% | 100% | 100% |
| -20°C | 100% | 103% | 105% | 106% | 107% |
Data adapted from a study on the chemical and physical stability of sodium this compound.[6][7] The increase in concentration at -20°C is hypothesized to be due to the formation of a secondary species with a higher extinction coefficient.
Table 2: Effect of DCA Concentration on Cell Viability and Oxidative Stress Markers.
| DCA Concentration | Cell Viability (% of Control) | Superoxide Dismutase (SOD) Activity (% Increase) |
| 8 mM | No significant change | No significant change |
| 16 mM | ~78% | ~9% |
| 24 mM | ~75% | ~11% |
Data synthesized from studies on rat alveolar type II cells exposed to DCA for 24 hours.[18] The decrease in viability and increase in SOD activity are dose-dependent.
Experimental Protocols
Protocol 1: Quality Control of this compound Purity using HPLC
This protocol provides a general method for assessing the purity of a DCA sample.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of a DCA reference standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile (B52724):water) to create a 1 mg/mL stock solution.
-
Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the DCA batch to be tested and dissolve it in 10 mL of the same diluent to obtain a 1 mg/mL solution.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH adjusted). The exact ratio should be optimized for good peak separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention time of the major peak in the sample chromatogram to that of the DCA standard to confirm identity.
-
Calculate the purity of the sample by comparing the peak area of the DCA in the sample to the total area of all peaks in the chromatogram.
-
Quantify the concentration of DCA in the sample using the calibration curve generated from the standards.
-
Protocol 2: Preparation of a Sterile 1 M Sodium this compound Stock Solution
-
Materials:
-
Sodium this compound powder (high purity).
-
Sterile, high-purity water (e.g., WFI or cell culture grade).
-
Sterile 0.22 µm syringe filter.
-
Sterile conical tubes or vials for storage.
-
Calibrated analytical balance.
-
Sterile graduated cylinder or volumetric flask.
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 15.09 g of sodium this compound (MW: 150.92 g/mol ) for a final volume of 100 mL.
-
Add the powder to a sterile container.
-
Add approximately 80 mL of sterile water and dissolve the powder completely by gentle swirling or vortexing.
-
Bring the final volume to 100 mL with sterile water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage container.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at 4°C in the dark.
-
Visualizations
Caption: this compound (DCA) signaling pathway.
Caption: Experimental workflow for DCA quality control.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN1129210A - Process for production of dichloroacetic acid - Google Patents [patents.google.com]
- 4. CN102276442B - Synthetic method of this compound - Google Patents [patents.google.com]
- 5. Preparation and stability of intravenous solutions of sodium this compound (DCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejhp.bmj.com [ejhp.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. dcalab.com [dcalab.com]
- 10. dcalab.com [dcalab.com]
- 11. Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect and mechanism of this compound in the treatment of stroke and the resolution strategy for side effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic applications of this compound and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound affects proliferation but not survival of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Decreases Cell Health and Activates Oxidative Stress Defense Pathways in Rat Alveolar Type II Pneumocytes - PMC [pmc.ncbi.nlm.nih.gov]
Dichloroacetate (DCA) Bioavailability Enhancement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichloroacetate (DCA). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of improving DCA's bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound (DCA) in animal models?
A1: The oral bioavailability of DCA can be low and highly variable depending on the animal model and its metabolic state. In naive rats, for instance, the oral bioavailability of DCA has been reported to be between 0% and 13%.[1][2][3] However, in rats with depleted levels of the enzyme glutathione (B108866) S-transferase-zeta (GST-zeta), bioavailability can increase significantly, ranging from 14% to 75%.[1][2][3]
Q2: What is the primary mechanism of DCA action?
A2: this compound's main mechanism of action is the inhibition of the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK).[4][5][6] This inhibition leads to the activation of the pyruvate dehydrogenase complex (PDC), a key enzyme that facilitates the conversion of pyruvate to acetyl-CoA. This action shifts cellular metabolism from glycolysis towards oxidative phosphorylation.[5][6]
Q3: What is the major enzyme responsible for DCA metabolism, and how does it affect bioavailability?
A3: The primary enzyme responsible for the metabolism of DCA is glutathione S-transferase-zeta 1 (GSTZ1).[7][8] This enzyme converts DCA to glyoxylate.[8][9] The activity of GSTZ1 is a critical determinant of DCA's plasma clearance and, consequently, its bioavailability.[7] High GSTZ1 activity leads to rapid metabolism and lower bioavailability.
Q4: What is "auto-inhibition" of DCA metabolism?
A4: DCA exhibits a phenomenon known as auto-inhibition, where it inactivates its own metabolic enzyme, GSTZ1.[8][10] This means that with repeated dosing, the clearance of DCA decreases, leading to a longer plasma half-life and potential for drug accumulation.[8][11] This is an important consideration for the design of chronic dosing studies.
Q5: Are there significant species differences in DCA metabolism?
A5: Yes, there are notable differences in DCA metabolism across species. The rate of metabolism is generally fastest in mice, followed by rats, and then humans and dogs, which have slower clearance rates.[11][12] Dogs, in particular, show a pharmacokinetic profile similar to humans with certain genetic polymorphisms that result in slow metabolism.[7]
Q6: What are some potential strategies to improve the oral bioavailability of DCA?
A6: Several strategies can be explored to enhance the oral bioavailability of DCA in animal studies:
-
Enzyme Inhibition: Pre-treatment with DCA or other methods to inhibit or deplete GSTZ1 can significantly increase bioavailability.[1][2][3]
-
Prodrugs: Ester prodrugs of DCA could potentially improve absorption by increasing lipophilicity.[13][14][15]
-
Novel Formulations: Encapsulating DCA in liposomes or nanoparticles may protect it from premature metabolism and enhance its absorption.[8][16][17]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentrations of DCA after oral administration. | - Rapid metabolism by GST-zeta.- Low dose.- Issues with gavage technique. | - Deplete GST-zeta activity by pre-treating animals with DCA in their drinking water (see protocol below).- Increase the administered dose.- Ensure proper oral gavage technique to deliver the full dose to the stomach. |
| High inter-animal variability in plasma DCA concentrations. | - Genetic variations in GST-zeta activity.- Differences in gastric emptying and intestinal transit rates.- Inconsistent food and water intake. | - Use a genetically homogenous animal strain.- Fast animals overnight before DCA administration to standardize gastrointestinal conditions.- Ensure consistent access to food and water, or control feeding schedules. |
| Unexpected toxicity or adverse effects with chronic dosing. | - Auto-inhibition of DCA metabolism leading to drug accumulation.- Depletion of thiamine (B1217682) stores. | - Start with a lower dose and titrate upwards, closely monitoring for signs of toxicity.- Implement a washout period between doses to allow for enzyme recovery.- Co-administer thiamine to potentially mitigate neurotoxicity.[18][19] |
| Secondary peaks observed in the plasma concentration-time profile. | - Enterohepatic recirculation.- Variable gastric emptying. | - This phenomenon has been observed in rats at higher oral doses and may be a natural part of DCA's pharmacokinetic profile in this species.[1][2][3] Consider this during pharmacokinetic modeling. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of DCA in different animal models.
Table 1: Oral Bioavailability of DCA in Naive vs. GST-zeta-Depleted Rats
| Animal Model | Oral Bioavailability (%) | Reference(s) |
| Naive Fischer-344 Rats | 0 - 13 | [1][2][3] |
| GST-zeta-Depleted Fischer-344 Rats | 14 - 75 | [1][2][3] |
Table 2: Pharmacokinetic Parameters of DCA in Male F344 Rats With and Without Pre-treatment
| Parameter | Control (Naive) | Pre-treated with DCA | Reference(s) |
| AUC₀→∞ (µg·h/mL) | 433.3 | 2406 | [10] |
| Total Body Clearance (mL/h/kg) | 267.4 | 42.7 | [10] |
Key Experimental Protocols
Protocol 1: Oral Gavage Administration of DCA in Rats
Objective: To administer a precise oral dose of DCA to rats for pharmacokinetic studies.
Materials:
-
Sodium this compound (DCA)
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the rat)
-
Syringes
-
Animal scale
Procedure:
-
Preparation:
-
Fast rats overnight (8-12 hours) with free access to water.
-
Prepare the DCA solution in the chosen vehicle at the desired concentration. Ensure it is fully dissolved.
-
Weigh each rat to determine the exact volume of the dose to be administered.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Draw the calculated volume of the DCA solution into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Slowly dispense the solution into the stomach.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
Protocol 2: GST-zeta Depletion in Rats
Objective: To increase the bioavailability of DCA by depleting the activity of its primary metabolizing enzyme.
Materials:
-
Sodium this compound (DCA)
-
Drinking water bottles
Procedure:
-
Prepare a solution of DCA in drinking water at a concentration of 0.2 g/L.[1][2]
-
Provide this DCA-containing water to the rats as their sole source of drinking water for 7 consecutive days prior to the main experiment.[1][2]
-
On the day of the experiment, replace the DCA-containing water with regular drinking water.
-
Proceed with the administration of the experimental dose of DCA.
Visualizations
DCA Signaling Pathway
References
- 1. Low-dose pharmacokinetics and oral bioavailability of this compound in naive and GST-zeta-depleted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose pharmacokinetics and oral bioavailability of this compound in naive and GST-zeta-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-Dose Pharmacokinetics and Oral Bioavailability of this compound in Naive and GST-zeta Depleted Rats | Journal Article | PNNL [pnnl.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. dcaguide.org [dcaguide.org]
- 7. Pharmacokinetics of oral this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic applications of this compound and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology and toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of this compound in the F344 rat after prior administration in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacogenetic considerations with this compound dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo evaluation of the metabolism and bioavailability of ester prodrugs of mgs0039 (3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid), a potent metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orb.binghamton.edu [orb.binghamton.edu]
- 15. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liposome-encapsulated chemotherapy: Current evidence for its use in companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Dichloroacetate (DCA) Resistance in Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to dichloroacetate (DCA) in cancer research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DCA)?
A1: this compound's primary anticancer mechanism involves the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[1] This inhibition leads to the activation of the pyruvate dehydrogenase (PDH) complex, shifting cancer cell metabolism from aerobic glycolysis (the Warburg effect) back to mitochondrial glucose oxidation.[1] This metabolic shift can lead to an increase in reactive oxygen species (ROS) and promote apoptosis in cancer cells.[2]
Q2: My cancer cell line is showing resistance to DCA. What are the common underlying mechanisms?
A2: Resistance to DCA can arise from several factors:
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to survive the shift from glycolysis. This may involve increased reliance on alternative fuel sources or other metabolic escape pathways.[3][4]
-
Increased Drug Efflux: Resistant cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and ABCG2 (Breast Cancer Resistance Protein), which actively pump DCA out of the cell.[5]
-
Activation of Pro-Survival Pathways: Upregulation of signaling pathways like PI3K/Akt/mTOR can promote cell survival and counteract the pro-apoptotic effects of DCA.[6][7]
-
Induction of Protective Autophagy: Cancer cells can activate autophagy as a survival mechanism to degrade damaged organelles and recycle cellular components, thereby mitigating the stress induced by DCA.[3][4][8][9]
-
Hypoxia and HIF-1α Stabilization: The tumor microenvironment, particularly hypoxia, can lead to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). HIF-1α can transcriptionally upregulate genes involved in drug resistance, including ABC transporters.[5][10][11][12]
Q3: Are there any known genetic predictors for DCA sensitivity or resistance?
A3: Currently, specific genetic mutations that reliably predict sensitivity or resistance to DCA are not well-established. However, research suggests that the expression levels of PDK isoforms may influence DCA sensitivity.[13] Cell lines with mutations in genes that regulate metabolic pathways or drug resistance, such as TP53, could also exhibit altered responses to DCA.[14] Further research is needed to identify robust genetic biomarkers for DCA efficacy.
Q4: How can I overcome DCA resistance in my experimental model?
A4: The most common and effective strategy is the use of combination therapies. Co-administration of DCA with other agents can create synergistic effects and overcome resistance mechanisms.[15][16] Promising combinations include:
-
Conventional Chemotherapeutics: Combining DCA with drugs like cisplatin, paclitaxel, or 5-fluorouracil (B62378) has been shown to enhance their cytotoxic effects.
-
Other Metabolic Inhibitors: Using DCA with drugs like metformin, which targets complex I of the mitochondrial respiratory chain, can create a potent synergistic anti-cancer effect.[15][16]
-
Autophagy Inhibitors: Agents like chloroquine (B1663885) (CQ) can block the protective autophagy mechanism, thereby re-sensitizing resistant cells to DCA.[8]
Troubleshooting Guides
Problem 1: Observed DCA resistance with no obvious cause.
| Possible Cause | Troubleshooting Step |
| High expression of ABC drug transporters | Assess the expression levels of P-glycoprotein (MDR1/ABCB1) and ABCG2 via Western Blot or qPCR. If upregulated, consider co-treatment with an ABC transporter inhibitor. |
| Activation of pro-survival signaling (e.g., PI3K/Akt) | Analyze the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR, S6K) using Western Blot. If the pathway is activated, test a combination of DCA with a PI3K or mTOR inhibitor. |
| Induction of protective autophagy | Monitor autophagy markers such as LC3-II and Beclin-1 by Western Blot.[17] If autophagy is induced upon DCA treatment, co-administer an autophagy inhibitor like chloroquine (CQ) or bafilomycin A1.[8] |
| Metabolic adaptation of cancer cells | Perform a Seahorse XF analysis to assess the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to understand the metabolic profile of the resistant cells. This may reveal dependencies on other metabolic pathways that can be targeted. |
Problem 2: Inconsistent results with DCA treatment.
| Possible Cause | Troubleshooting Step |
| Cell culture conditions | Ensure consistent cell seeding density, as this can affect drug response.[18] Maintain a stable pH and glucose concentration in the culture medium, as these can influence cellular metabolism. |
| DCA solution stability | Prepare fresh DCA solutions for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer. |
| Cell line heterogeneity | If working with a heterogeneous cell line, consider single-cell cloning to establish a more uniform population for reproducible results. |
Data Presentation
Table 1: IC50 Values of this compound (DCA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | DCA IC50 (mM) | Reference |
| U-87 | Glioblastoma | 19.79 | [15][16] |
| MeWo | Melanoma | 13.3 | [19] |
| A375 | Melanoma | 14.9 | [19] |
| PANC-1 | Pancreatic Cancer | 4-10 | [14] |
| BXPC-3 | Pancreatic Cancer | 4-10 | [14] |
Table 2: Synergistic Effects of DCA in Combination with Metformin in Glioblastoma Cells (U-87)
| DCA (mM) | Metformin (mM) | Inhibition of Cell Viability | Combination Index (CI)* | Effect | Reference |
| 10 | 5 | 60% ± 1.5% | 0.95 | Synergistic | [15][16] |
| 20 | 10 | 85% ± 0.87% | 0.94 | Synergistic | [15][16] |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of DCA.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
DCA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a range of DCA concentrations. Include a vehicle control (medium without DCA).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[20]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Lactate (B86563) Production Assay
This assay measures the level of lactate secreted by cells into the culture medium, an indicator of glycolytic activity.
Materials:
-
Cancer cell line of interest
-
24-well or 6-well plates
-
Phenol (B47542) red-free culture medium
-
DCA
-
Commercial L-Lactate Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Seed cells in a 24-well or 6-well plate and allow them to adhere.
-
Treat the cells with DCA in phenol red-free medium for the desired time.
-
After treatment, collect the cell culture supernatant.
-
Follow the manufacturer's protocol for the L-Lactate Assay Kit to measure the lactate concentration in the collected supernatant. This typically involves creating a standard curve with known lactate concentrations.
-
Read the absorbance or fluorescence at the specified wavelength.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
Western Blot Analysis for Resistance Markers
This protocol is for detecting the expression of proteins involved in DCA resistance, such as PDK, P-glycoprotein (ABCG2), and markers of the PI3K/Akt pathway.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PDK1, anti-ABCG2, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with and without DCA.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Gender-Related Anticancer Research on Mitochondrial Regulator Sodium this compound in Preclinical Studies In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 4. Inhibition of autophagy; an opportunity for the treatment of cancer resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of hypoxia-inducible factor-1 alpha in multidrug-resistant breast cancer [frontiersin.org]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 8. Targeting autophagy to overcome drug resistance: further developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting autophagy to overcome drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxia-inducible factor-1α induces multidrug resistance protein in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hypoxia-Inducible Factor-Dependent and Independent Mechanisms Underlying Chemoresistance of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dcaguide.org [dcaguide.org]
- 14. This compound Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic-targeted Combination Therapy With this compound and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 16. Metabolic-targeted Combination Therapy With this compound and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential for dichloroacetate to interfere with standard cell viability assays
Welcome to the technical support center for researchers utilizing dichloroacetate (DCA) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for DCA to interfere with standard cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCA) and how does it affect cellular metabolism?
A1: this compound (DCA) is a small molecule that acts as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK, DCA effectively keeps the PDH complex in its active state, promoting the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1][3][4] This shifts cellular energy metabolism from glycolysis towards glucose oxidation.[4][5] This is particularly relevant in cancer cells, which often exhibit increased glycolysis even in the presence of oxygen (the Warburg effect).[4]
Q2: Can DCA directly interfere with the chemical components of MTT, XTT, or LDH assays?
A2: There is no widespread evidence to suggest that DCA directly reacts with or inhibits the chemical or enzymatic components of standard MTT, XTT, or LDH assays. The interference is more likely to be indirect, arising from DCA's profound effects on cellular metabolism, which can lead to a misinterpretation of the assay results.
Q3: How can DCA's effect on cellular metabolism indirectly interfere with tetrazolium-based assays like MTT and XTT?
A3: Tetrazolium-based assays, such as MTT and XTT, measure cell viability by assessing the metabolic activity of a cell population. Specifically, they rely on the reduction of a tetrazolium salt (e.g., MTT, XTT) to a colored formazan (B1609692) product by cellular dehydrogenases, particularly those in the mitochondrial electron transport chain.[6]
DCA's mechanism of action is to shift metabolism towards oxidative phosphorylation, which can increase the activity of mitochondrial dehydrogenases.[1][3] This increased metabolic activity could lead to a higher rate of tetrazolium salt reduction, resulting in a stronger colorimetric signal. Consequently, an MTT or XTT assay might overestimate cell viability or mask cytotoxic effects of a co-administered compound. Conversely, under certain conditions or in specific cell lines, the metabolic reprogramming induced by DCA could potentially lead to a state that results in a lower reduction of the tetrazolium salt, thereby underestimating viability.
Q4: Can DCA interfere with the Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay?
A4: Yes, there is a potential for indirect interference. The LDH assay measures cytotoxicity by quantifying the amount of lactate dehydrogenase released from damaged cells into the culture medium.[7] DCA, by activating the PDH complex, shunts pyruvate away from lactate production and towards the TCA cycle.[1][5] This can lead to a decrease in intracellular lactate and potentially a reduction in the overall lactate dehydrogenase activity within the cells, as the metabolic flux through this pathway is altered. While the LDH assay measures released enzyme, significant alterations in the intracellular levels and activity of LDH due to metabolic reprogramming could potentially influence the amount of enzyme released upon cell death, though this is less direct than the interference with metabolic assays. One study noted that DCA had a minor effect on cytotoxicity as measured by an LDH release assay in alloreactive lymphocytes.[8]
Troubleshooting Guides
Issue 1: Unexpectedly High Viability Readings with MTT/XTT Assays in DCA-Treated Cells
Possible Cause: As DCA shifts metabolism towards oxidative phosphorylation, the increased mitochondrial dehydrogenase activity may lead to an artificially inflated formazan signal, which can be misinterpreted as higher cell viability.
Troubleshooting Steps:
-
Confirm with a Non-Metabolic Assay: Use a cell viability assay that does not rely on metabolic activity. A trypan blue exclusion assay or a cell counting method can provide a more direct measure of cell number and membrane integrity.[9]
-
ATP-Based Assays: Consider using an ATP-based luminescence assay.[9][10] Since DCA alters the mode of energy production, quantifying total cellular ATP can provide a different perspective on cell health.
-
Normalize to a Vehicle Control: Always include a vehicle-only control group to establish the baseline metabolic rate of your cells.
-
Dose-Response Curve: Perform a dose-response curve for DCA alone to understand its effect on the assay readout in your specific cell line.
Issue 2: Discrepancy Between Viability Data from Different Assay Types
Possible Cause: Different assays measure different aspects of cell health (e.g., metabolic activity, membrane integrity, ATP levels). DCA's metabolic effects can cause divergence in these readouts.
Troubleshooting Steps:
-
Employ Multiple Assays: It is best practice to use at least two different types of viability assays that rely on different cellular mechanisms. For instance, combine a metabolic assay (like MTT) with a cytotoxicity assay (like LDH) or a direct cell counting method.[11]
-
Consider the Assay Principle: Carefully consider what each assay is measuring and how DCA's known mechanism of action might influence that specific parameter.
-
Endpoint vs. Real-Time Assays: Some assays are endpoint measurements, while others can be monitored over time. A real-time cell analysis system could provide valuable kinetic data on cell proliferation in the presence of DCA.
Alternative Cell Viability Assays
When working with metabolic modulators like DCA, it is advisable to use cell viability assays that are less dependent on the specific metabolic pathways being targeted.
| Assay Type | Principle | Advantages in the Context of DCA |
| Trypan Blue Exclusion | Measures membrane integrity; viable cells exclude the dye. | Simple, direct measure of cell viability, not dependent on metabolic activity.[9] |
| ATP-Based Luminescence Assays | Quantifies cellular ATP levels, an indicator of metabolically active cells. | Provides a measure of energy status which may be more reflective of overall cell health than dehydrogenase activity alone.[9][10] |
| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of cell number. | Simple, inexpensive, and directly quantifies cell biomass. |
| Real-Time Impedance-Based Assays | Measures changes in electrical impedance as cells proliferate and adhere to the substrate. | Provides kinetic data on cell proliferation and is not dependent on metabolic reporters. |
| Protease Viability Marker Assay | Measures the activity of proteases that are active only in live cells. | Relies on a different cellular function than mitochondrial respiration.[9] |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of DCA and/or other compounds for the desired duration. Include appropriate vehicle controls.
-
MTT Addition: Following treatment, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay.
-
Treatment: Treat cells with DCA and/or other compounds. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Enzyme Reaction: Transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
Visualizations
Caption: Mechanism of action of this compound (DCA).
Caption: Potential interference pathways of DCA in cell viability assays.
References
- 1. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Pyruvate Dehydrogenase Kinase by this compound in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. This compound at therapeutic concentration alters glucose metabolism and induces regulatory T-cell differentiation in alloreactive human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.quartzy.com [blog.quartzy.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
factors affecting the stability of dichloroacetate in culture media
Welcome to the Technical Support Center for the use of dichloroacetate (DCA) in experimental research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using DCA in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DCA) in a cellular context?
A1: this compound's primary mechanism of action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[1] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK, DCA maintains the PDC in its active, unphosphorylated state. This promotes the conversion of pyruvate to acetyl-CoA, effectively shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[2]
Q2: I am preparing a stock solution of DCA. What is the recommended solvent and storage temperature?
A2: For in vitro experiments, DCA is typically dissolved in sterile, deionized water or a buffered solution like phosphate-buffered saline (PBS) to create a stock solution. While some sources mention dissolving similar compounds in dimethyl sulfoxide (B87167) (DMSO) for in vitro assays, aqueous solutions are common for DCA.
Regarding storage, aqueous solutions of sodium this compound are stable when stored at 4°C.[3] Studies have shown stability for at least four years under these conditions.[3] It is recommended to avoid freezing at -20°C, as this may lead to an increase in concentration, possibly due to the formation of a secondary species.[3] Room temperature storage is suitable for shorter periods, with stability observed for up to 30 days.[3]
Q3: What are the typical working concentrations of DCA used in cell culture experiments?
A3: The working concentration of DCA in cell culture can vary significantly depending on the cell type and the experimental objective. Published studies have used a wide range of concentrations, from as low as 1 mM to as high as 50 mM or more.[4][5][6] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: Can DCA affect cellular signaling pathways other than the PDK/PDC axis?
A4: Yes, beyond its primary target, DCA has been shown to influence other signaling pathways. Notably, some studies have reported that DCA can inhibit the PI3K/Akt/mTOR signaling pathway.[7] This pathway is a central regulator of cell growth, proliferation, and survival. The inhibition of this pathway by DCA may contribute to its anti-cancer effects.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results with DCA treatment.
This could be due to the degradation of DCA in the culture medium. The stability of DCA can be influenced by several factors.
-
Potential Cause: Temperature fluctuations.
-
Troubleshooting Step: Ensure that DCA stock solutions and media containing DCA are stored appropriately. For long-term storage, refrigeration at 4°C is recommended.[3] Avoid repeated freeze-thaw cycles.
-
Potential Cause: pH of the culture medium.
-
Troubleshooting Step: While DCA is a weak acid with a pKa of 1.48 and will be in its salt form at physiological pH, significant deviations in media pH could potentially affect its stability over time.[8] Monitor the pH of your culture medium throughout the experiment, especially in long-term cultures where cellular metabolism can cause acidification.
-
Potential Cause: Interaction with media components.
-
Troubleshooting Step: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other nutrients. Some components, like the reducing agent glutathione (B108866) found in RPMI-1640, could potentially interact with DCA.[8][9] The presence of pyruvate in the medium can also influence metabolic pathways affected by DCA.[10] If you suspect an interaction, consider using a simpler, defined medium for your initial experiments to minimize confounding variables.
Issue 2: Difficulty in quantifying the concentration of DCA in culture supernatant.
Accurate measurement of DCA concentration is crucial for stability studies and for confirming cellular uptake.
-
Potential Cause: Inappropriate analytical method.
-
Troubleshooting Step: High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for quantifying DCA.[11][12] A detailed protocol is provided in the "Experimental Protocols" section below. Ensure your method is validated for sensitivity and specificity in your particular culture medium matrix.
-
Potential Cause: Sample preparation issues.
-
Troubleshooting Step: Cell culture supernatants contain proteins and other substances that can interfere with HPLC analysis. It is essential to deproteinize your samples before injection. A common method is precipitation with a cold organic solvent like acetonitrile (B52724). Refer to the detailed protocol for specific steps.
Data Presentation
Table 1: Stability of Aqueous Sodium this compound Solutions
| Storage Temperature | Duration | Stability | Reference |
| +4°C | At least 4 years | Stable | [3] |
| Room Temperature | Up to 30 days | Stable | [3] |
| Room Temperature | > 30 days | Slow and gradual decay observed | [3] |
| -20°C | Over time | Progressive increase in measured concentration | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound in Cell Culture Supernatant
This protocol provides a general framework for determining the concentration of DCA in cell culture supernatants. It is recommended to optimize and validate the method for your specific instrumentation and media.
1. Materials and Reagents:
-
Dichloroacetic acid standard
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
-
Cell culture supernatant samples
-
0.22 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
A suitable reverse-phase column (e.g., C18) or a mixed-mode column for polar compounds.
3. Preparation of Standard Solutions: a. Prepare a stock solution of DCA (e.g., 1 mg/mL) in high-purity water. b. Perform serial dilutions of the stock solution with the corresponding cell culture medium (e.g., DMEM or RPMI-1640) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation: a. Collect cell culture supernatant at designated time points. b. Centrifuge the supernatant to remove any cells or debris. c. To deproteinize, add three parts of cold acetonitrile to one part of supernatant. d. Vortex briefly and incubate at -20°C for at least 30 minutes to precipitate proteins. e. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. f. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., water with 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for your column to achieve good peak shape and separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: Approximately 210 nm.[8]
-
Injection Volume: 10 - 20 µL.
6. Analysis: a. Inject the prepared standards to generate a calibration curve (peak area vs. concentration). b. Inject the prepared samples. c. Quantify the DCA concentration in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: DCA activates the Pyruvate Dehydrogenase Complex.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by DCA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and stability of intravenous solutions of sodium this compound (DCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Acute this compound administration increases skeletal muscle free glutamine concentrations after burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic applications of this compound and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced modulation of cellular antioxidant enzyme activities and glutathione level in the J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits glutamine oxidation by decreasing pyruvate availability for transamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent apoptotic response to dichloroacetate treatment
Welcome to the technical support center for troubleshooting inconsistent apoptotic responses to dichloroacetate (DCA) treatment. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (DCA) induces apoptosis?
A1: this compound (DA) primarily induces apoptosis by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2] This inhibition leads to the activation of the pyruvate dehydrogenase (PDH) complex, shifting cellular metabolism from glycolysis towards glucose oxidation within the mitochondria.[1][2] This metabolic shift results in several downstream effects that promote apoptosis, including the hyperpolarization of the mitochondrial membrane, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c.[1][3]
Q2: Why am I observing inconsistent or no apoptotic response to DCA treatment in my cancer cell line?
A2: Inconsistent apoptotic responses to DCA are a known challenge and can be attributed to several factors:
-
Cell-Type Specificity: The apoptotic sensitivity to DCA is highly dependent on the cancer cell type and its metabolic phenotype.[4] Cells that are heavily reliant on glycolysis (the Warburg effect) are generally more susceptible.[3]
-
PDK Isoform Expression: There are four isoforms of PDK (PDK1-4), and DCA exhibits different inhibitory potencies towards them. The specific expression profile of PDK isoforms in your cell line can influence its sensitivity to DCA.[5][6]
-
Induction of Protective Autophagy: In some cancer cells, DCA treatment can induce autophagy, a cellular self-preservation mechanism, which can counteract the pro-apoptotic signals and lead to cell survival rather than death.[7][8][9]
-
Drug Concentration and Treatment Duration: The concentration of DCA and the duration of treatment are critical parameters. Suboptimal concentrations or insufficient exposure time may not be enough to trigger a significant apoptotic response.[10][11]
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can all influence cellular metabolism and, consequently, the response to DCA.
Q3: Can DCA induce other cellular responses besides apoptosis?
A3: Yes. Besides apoptosis, DCA has been shown to induce cell cycle arrest and autophagy.[12][13] In some instances, DCA may primarily inhibit cell proliferation without inducing significant apoptosis.[4][14] The induction of autophagy can sometimes be a protective mechanism, allowing cancer cells to survive the metabolic stress induced by DCA.[8][9]
Q4: What are typical concentrations and treatment durations for inducing apoptosis with DCA?
A4: The effective concentration of DCA can vary significantly between cell lines, with reported IC50 values ranging from low millimolar (mM) to over 50 mM.[11][15][16][17] Treatment durations in vitro typically range from 24 to 72 hours.[10][18] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Troubleshooting Guides
Problem 1: No or low levels of apoptosis observed after DCA treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal DCA Concentration | Perform a dose-response experiment with a wide range of DCA concentrations (e.g., 1-100 mM) to determine the IC50 for your cell line.[15][17] |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal exposure time for inducing apoptosis.[18] |
| Cell Line Resistance | Consider the metabolic profile of your cells. Highly glycolytic cells are generally more sensitive. You can assess the glycolytic rate by measuring lactate (B86563) production. Also, analyze the expression profile of PDK isoforms; high levels of less sensitive isoforms may confer resistance.[5] |
| Induction of Protective Autophagy | Assess markers of autophagy (e.g., LC3-II conversion by Western blot). If autophagy is induced, consider co-treatment with an autophagy inhibitor (e.g., chloroquine (B1663885) or 3-methyladenine) to see if it enhances apoptosis.[8] |
| Incorrect Apoptosis Assay Timing | Apoptosis is a dynamic process. Ensure you are measuring apoptosis at an appropriate time point after treatment. Early apoptosis (Annexin V positive, PI negative) precedes late apoptosis/necrosis (Annexin V positive, PI positive). |
Problem 2: High variability in apoptosis rates between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Standardize your cell culture protocol. Ensure consistent cell seeding density, passage number, and media formulation for all experiments. |
| DCA Solution Instability | Prepare fresh DCA solutions for each experiment. Ensure the pH of the final DCA-containing media is physiological. |
| Assay Performance Variability | Include positive and negative controls in every apoptosis assay to monitor for consistency. For flow cytometry-based assays, ensure proper compensation and gating. |
| Cellular Stress | Minimize cellular stress during harvesting and staining procedures. Use gentle pipetting and appropriate centrifugation speeds. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Treatment Duration (hours) | Reference |
| U-87 | Glioblastoma | 19.79 | Not Specified | [17] |
| A549 | Non-small cell lung cancer | ~25 | 48 | [15] |
| LNM35 | Non-small cell lung cancer | ~25 | 48 | [15] |
| MeWo | Melanoma | 13.3 | Not Specified | [19] |
| A375 | Melanoma | 14.9 | Not Specified | [19] |
| SK-MEL-2 | Melanoma | >100 | Not Specified | [19] |
| SK-MEL-28 | Melanoma | >100 | Not Specified | [19] |
| HT-29 | Colorectal Cancer | ~30-50 | 48 | [15] |
| LoVo | Colorectal Cancer | ~30-50 | 48 | [15] |
| LLC/R9 | Lewis Lung Carcinoma | 50.8 (24h), 26.7 (48h), 24.2 (72h) | 24, 48, 72 | [11] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
General Cell Culture and DCA Treatment Protocol
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere and grow for 24 hours.
-
DCA Preparation: Prepare a stock solution of DCA (e.g., 1 M in sterile water or PBS) and sterilize by filtration. Prepare working concentrations by diluting the stock solution in complete culture medium. Ensure the final pH of the medium is not significantly altered.
-
Treatment: Remove the existing medium from the cells and replace it with the DCA-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Harvesting: Following DCA treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[20]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20]
JC-1 Mitochondrial Membrane Potential Assay
-
Cell Treatment: Seed and treat cells with DCA as described in the general protocol. Include a positive control for mitochondrial depolarization (e.g., CCCP).[21]
-
Staining: Prepare a JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium and add the JC-1 staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[21][22]
-
Washing: Centrifuge the plate or tubes (e.g., 400 x g for 5 minutes) and carefully remove the supernatant. Wash the cells with an assay buffer.[21][22]
-
Analysis: Analyze the fluorescence by flow cytometry or a fluorescence plate reader. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).[21]
Caspase-3/7 Activity Assay
-
Cell Lysis: After DCA treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate. Prepare a reaction mixture containing a caspase-3/7 substrate (e.g., DEVD-pNA or a fluorogenic substrate) and add it to the lysates.[23][24]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[23]
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3/7 activity.[23]
Mandatory Visualizations
Caption: DCA-induced mitochondrial apoptosis pathway.
Caption: Troubleshooting workflow for inconsistent DCA response.
Caption: General experimental workflow for DCA treatment and apoptosis analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound for Cancer Treatment: Some Facts and Many Doubts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dcaguide.org [dcaguide.org]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound induces autophagy in colorectal cancer cells and tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces protective autophagy in esophageal squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces protective autophagy in esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dcaguide.org [dcaguide.org]
- 11. Time-dependent cytotoxicity of this compound and metformin against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dcaguide.org [dcaguide.org]
- 13. This compound enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound affects proliferation but not survival of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of Sodium this compound Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic-targeted Combination Therapy With this compound and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyruvate Dehydrogenase Kinase Inhibition by this compound in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
optimizing dichloroacetate treatment duration for maximal metabolic shift
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloroacetate (DCA). The information provided is intended to assist in optimizing DCA treatment duration to achieve a maximal metabolic shift in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DCA)?
A1: this compound (DCA) is a small molecule that acts as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3] By inhibiting PDK, DCA prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC).[4][5] This leads to a sustained activation of PDC, which facilitates the conversion of pyruvate to acetyl-CoA.[1][2] The increased acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, effectively shifting cellular metabolism from glycolysis towards glucose oxidation.[1][2][3]
Q2: How quickly can I expect to see a metabolic shift after DCA treatment?
A2: The metabolic effects of DCA can be observed relatively quickly. In both animal models and human subjects, a reduction in blood lactate (B86563) levels, a key indicator of the metabolic shift, can be detected within minutes to a few hours of DCA administration.[6][7] In vitro, changes in cellular metabolism, such as decreased lactate production and altered oxygen consumption, are typically observed within hours of treatment. For instance, significant metabolic changes have been reported in various cell lines after 18 to 24 hours of DCA exposure.
Q3: What is the optimal duration of DCA treatment for a maximal and sustained metabolic shift?
A3: The optimal duration of DCA treatment to achieve a maximal and sustained metabolic shift is not fixed and can vary depending on the cell type, experimental model, and the specific metabolic endpoint being measured.
-
Short-term (hours to 2 days): Most in vitro studies report significant metabolic reprogramming within 24 to 48 hours of DCA treatment.[8] This timeframe is often sufficient to observe a significant decrease in lactate production and an increase in oxygen consumption.
-
Medium-term (several days): Some studies have extended DCA treatment for several days, observing continued metabolic effects. For example, one study in rats showed metabolic effects after 5 days of treatment.[9]
-
Long-term (weeks): Chronic administration of DCA has been investigated, particularly in clinical settings for metabolic disorders.[9][10] However, it is crucial to consider that prolonged exposure to DCA can lead to cellular adaptation and potential resistance. One study observed that after 15 days of treatment, lactate levels in breast tumors returned to baseline, suggesting a compensatory mechanism. It is also important to note that long-term DCA administration has been associated with reversible peripheral neuropathy.[3]
Recommendation: For in vitro experiments, a time-course experiment (e.g., 12, 24, 48, and 72 hours) is highly recommended to determine the optimal treatment duration for your specific cell line and experimental goals. A 24-48 hour treatment window is a common starting point. For in vivo studies, the duration will depend on the animal model and study design, with careful monitoring for efficacy and potential toxicity.
Q4: I am not observing a significant metabolic shift with my DCA treatment. What are some potential reasons and troubleshooting steps?
A4: Several factors can influence the efficacy of DCA treatment. Here are some common issues and troubleshooting suggestions:
-
Cellular Sensitivity: Different cell lines exhibit varying sensitivities to DCA. Cells that are highly glycolytic (exhibiting a strong Warburg effect) are generally more responsive to DCA-induced metabolic reprogramming.
-
Troubleshooting: Confirm the metabolic phenotype of your cells (e.g., by measuring baseline oxygen consumption rate and extracellular acidification rate). Consider testing a range of DCA concentrations.
-
-
DCA Concentration: The effective concentration of DCA can vary between cell lines.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration for your cells. Concentrations typically used in vitro range from 5 mM to 50 mM.[8]
-
-
Treatment Duration: As discussed in Q3, the duration of treatment is critical.
-
Troubleshooting: Conduct a time-course experiment to identify the optimal window for observing the metabolic shift in your specific system.
-
-
Experimental Readout: The chosen method for assessing the metabolic shift may not be sensitive enough or timed appropriately.
-
Troubleshooting: Use multiple assays to confirm the metabolic shift, such as measuring lactate production, glucose uptake, oxygen consumption rate (OCR), and extracellular acidification rate (ECAR). Ensure your measurements are taken at the optimal time point determined from your time-course experiment.
-
-
Drug Stability: Ensure the DCA solution is properly prepared and stored to maintain its activity.
Q5: What are the key metabolic parameters to measure to confirm a DCA-induced metabolic shift?
A5: To confirm that DCA is inducing the expected metabolic shift, it is recommended to measure several key parameters:
-
Lactate Production: A decrease in lactate production is a primary indicator of the shift from glycolysis to oxidative phosphorylation.
-
Glucose Consumption: A decrease in glucose consumption often accompanies the reduction in glycolysis.[8]
-
Oxygen Consumption Rate (OCR): An increase in OCR signifies enhanced mitochondrial respiration and oxidative phosphorylation.
-
Extracellular Acidification Rate (ECAR): A decrease in ECAR reflects reduced glycolytic flux and lactate efflux.
-
Phosphorylated Pyruvate Dehydrogenase (p-PDH) levels: A decrease in the phosphorylation of the E1α subunit of PDH is a direct molecular marker of DCA's target engagement and PDC activation.
Troubleshooting Guides
Guide 1: Inconsistent or No Change in Lactate Production
| Potential Cause | Troubleshooting Steps |
| Suboptimal DCA Concentration | Perform a dose-response curve (e.g., 1, 5, 10, 25, 50 mM DCA) to identify the EC50 for lactate reduction in your cell line. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the peak effect of DCA on lactate production. |
| Cellular Resistance | Characterize the baseline metabolic profile of your cells. Highly oxidative cells may show a less pronounced response. |
| Assay Sensitivity | Ensure your lactate assay is sensitive enough to detect changes. Validate your assay with appropriate controls. |
| Medium Composition | High levels of pyruvate in the culture medium may compete with DCA's effect. Use a medium with physiological pyruvate concentrations. |
Guide 2: No Significant Change in Oxygen Consumption Rate (OCR)
| Potential Cause | Troubleshooting Steps |
| Mitochondrial Dysfunction | Assess mitochondrial health and function prior to DCA treatment (e.g., using mitochondrial membrane potential dyes). |
| Substrate Limitation | Ensure sufficient glucose and other substrates are available in the assay medium to support increased oxidative phosphorylation. |
| Timing of Measurement | The increase in OCR may have a different temporal profile than the decrease in lactate. Perform a time-course analysis of OCR. |
| Instrument Calibration | Ensure the Seahorse XF Analyzer or other respirometry equipment is properly calibrated and maintained. |
| Cell Seeding Density | Optimize cell seeding density for the Seahorse assay to ensure a robust and measurable OCR. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of DCA treatment. Note that the specific values can vary significantly between different cell lines and experimental conditions.
Table 1: Effect of DCA on Lactate and Glucose Metabolism
| Cell Line/Model | DCA Concentration | Treatment Duration | Change in Lactate Production | Change in Glucose Consumption | Citation |
| A549 & H1299 (NSCLC) | 50 mM | Not Specified | Decreased | Decreased | [8] |
| Exercising Humans | Infusion | During exercise | Lowered concentration | Not Specified | [6] |
| Patients with Mitochondrial Disorders | Not Specified | 1 week | Decreased blood lactate | Not Specified | [11] |
| Cholangiocarcinoma Cells | Not Specified | Not Specified | Reduced secretion | Increased uptake (under cisplatin (B142131) stress) | [12] |
Table 2: Effect of DCA on Bioenergetics (OCR and ECAR)
| Cell Line | DCA Concentration | Treatment Duration | Change in OCR | Change in ECAR | Citation |
| A549-DR (NSCLC) | Combined with Metformin (B114582) | Not Specified | Suppressed (in combination) | Suppressed (in combination) | [13] |
Experimental Protocols
Protocol 1: Measurement of Lactate Production
This protocol is adapted from a colorimetric L-lactate assay suitable for cell culture supernatants.[14][15][16]
Materials:
-
96-well plate
-
Cell culture medium
-
DCA solution
-
L-lactate standard solution
-
Reaction buffer (containing Tris-base, β-NAD, INT, L-LDH, and M-PMS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of DCA for the intended duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After treatment, carefully collect the cell culture supernatant.
-
Prepare a standard curve of L-lactate using a serial dilution of the L-lactate standard solution in the same culture medium.
-
In a new 96-well plate, add 50 µL of each supernatant sample and each standard to separate wells.
-
Add 50 µL of the premixed reaction buffer to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the L-lactate concentration in the samples by interpolating from the standard curve.
Protocol 2: Measurement of OCR and ECAR using a Seahorse XF Analyzer
This is a general protocol for assessing mitochondrial respiration and glycolysis. Specific parameters may need optimization for your cell type.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
DCA solution
Procedure:
-
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight in a standard CO2 incubator.
-
-
Day 2: Assay Preparation and Execution
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight in a non-CO2 incubator at 37°C.
-
Prepare fresh assay medium and warm to 37°C.
-
Wash the cells with the assay medium and replace the culture medium with the final volume of assay medium.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Prepare the mitochondrial stress test compounds and DCA in the assay medium. Load them into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The assay will measure baseline OCR and ECAR, followed by sequential injections of DCA and the mitochondrial stress test compounds.
-
Signaling Pathways and Experimental Workflows
DCA's Core Mechanism of Action
The following diagram illustrates the primary signaling pathway affected by DCA, leading to a metabolic shift.
Caption: DCA inhibits PDK, activating PDC and shifting metabolism towards oxidative phosphorylation.
Experimental Workflow for Optimizing DCA Treatment Duration
The following diagram outlines a logical workflow for determining the optimal DCA treatment duration.
Caption: A workflow for optimizing DCA treatment concentration and duration.
References
- 1. This compound (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound in improving acute hypoxic tolerance and cardiac function: translation to failing hearts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dcaguide.org [dcaguide.org]
- 4. Targeting HIF-1α is a prerequisite for cell sensitivity to this compound (DCA) and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on lactate concentration in exercising humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is accelerated oxidation of lactate required for this compound to lower the level of lactate in blood? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Age-dependent kinetics and metabolism of this compound: possible relevance to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short-term this compound treatment improves indices of cerebral metabolism in patients with mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolic reprogramming induced by DCA enhances cisplatin sensitivity through increasing mitochondrial oxidative stress in cholangiocarcinoma [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. sciencellonline.com [sciencellonline.com]
challenges in translating dichloroacetate dosage from in vitro to in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of translating dichloroacetate (DCA) dosage from in vitro to in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant discrepancy between effective DCA concentrations in vitro and the doses administered in vivo?
A1: The translation of DCA dosage is complex due to several factors. In vitro, cells are directly exposed to a constant concentration of DCA in the culture medium.[1] In contrast, in vivo, the concentration of DCA that reaches the tumor is influenced by pharmacokinetic processes such as absorption, distribution, metabolism, and excretion (ADME).[1] DCA's metabolism is a primary source of this discrepancy. It is primarily metabolized by the enzyme glutathione (B108866) transferase zeta 1 (GSTZ1).[2] A key challenge is that DCA inhibits its own metabolism by inactivating GSTZ1, which can lead to drug accumulation and a longer half-life with repeated dosing.[2][3] This auto-inhibition makes it difficult to predict stable plasma concentrations from a given dose.[4]
Furthermore, there are significant species-dependent differences in DCA metabolism, with the rate of metabolism generally following this order: mouse > rat > human ≥ dog.[5][6] This means that a dose effective in a mouse model may not translate directly to a rat or human equivalent.
Q2: What is the primary mechanism of action of DCA?
A2: this compound's main mechanism of action is the inhibition of the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK).[7][8] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK, DCA keeps the PDH complex in its active state, which facilitates the conversion of pyruvate to acetyl-CoA and promotes mitochondrial oxidative phosphorylation over glycolysis.[7][8] This metabolic shift is particularly relevant in cancer cells, which often exhibit the "Warburg effect"—a reliance on aerobic glycolysis.[9]
Q3: What are the typical effective concentrations of DCA used in in vitro studies?
A3: The effective concentration of DCA in vitro can vary significantly depending on the cell line and the endpoint being measured (e.g., cytotoxicity, apoptosis, metabolic shift). Generally, concentrations in the millimolar (mM) range are used. For example, some studies have reported effects at concentrations ranging from 0.5 mM to 20 mM.[10] The IC50 values for PDK2 and PDK4 have been reported to be 183 µM and 80 µM, respectively.
Q4: What are the common dosage ranges for DCA in in vivo studies?
A4: In vivo dosages of DCA are typically administered orally and can range from 6.25 mg/kg to 100 mg/kg per day in animal models.[11][12] In human clinical trials, dosages have often been in the range of 6.25 to 25 mg/kg per day.[4] It is crucial to consider the species and the dosing schedule due to the auto-inhibition of its metabolism.
Q5: How does DCA's metabolism impact dosage selection for chronic studies?
A5: DCA's metabolism via GSTZ1 and its subsequent inactivation of this enzyme are critical considerations for chronic dosing.[2] Repeated administration of DCA leads to a decrease in its own clearance, resulting in a longer plasma half-life and potential for drug accumulation.[4][10] This means that a dose that is well-tolerated initially may lead to toxicity over time. Therefore, careful dose adjustments and monitoring of plasma levels may be necessary in long-term in vivo studies. Furthermore, genetic polymorphisms in the GSTZ1 gene in humans can lead to significant inter-individual variability in DCA metabolism, further complicating dosage selection.[4]
Troubleshooting Guides
Issue 1: Inconsistent or lack of effect of DCA in in vitro experiments.
-
Possible Cause 1: Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to DCA. This can be due to differences in their baseline metabolic phenotype, expression levels of PDK isoforms, or the activity of GSTZ1.
-
Troubleshooting Step: Screen a panel of cell lines to identify those with a metabolic profile that is more likely to be sensitive to DCA (i.e., highly glycolytic). Consider measuring the expression of PDK isoforms in your cell lines of interest.
-
-
Possible Cause 2: Inappropriate DCA Concentration: The effective concentration of DCA can be narrow for some cell lines.
-
Troubleshooting Step: Perform a dose-response curve with a wide range of DCA concentrations (e.g., 0.1 mM to 50 mM) to determine the optimal concentration for your specific cell line and experimental endpoint.
-
-
Possible Cause 3: Assay Duration: The effects of DCA on cell proliferation and apoptosis may not be apparent after short incubation times.
-
Troubleshooting Step: Conduct time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal duration of DCA treatment.
-
Issue 2: Unexpected toxicity or lack of efficacy in in vivo animal models.
-
Possible Cause 1: Inappropriate Dosing Regimen: Due to the auto-inhibition of its metabolism, a daily dosing regimen may lead to drug accumulation and toxicity.
-
Troubleshooting Step: Consider alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off) to allow for GSTZ1 recovery. Monitor animals closely for signs of toxicity, such as weight loss or neurological symptoms.[8]
-
-
Possible Cause 2: Species Differences in Metabolism: As mentioned, DCA metabolism varies significantly between species.[5][6]
-
Possible Cause 3: Poor Bioavailability or Tumor Penetration: The amount of DCA reaching the tumor tissue may be insufficient to exert a therapeutic effect.
-
Troubleshooting Step: If possible, measure the concentration of DCA in plasma and tumor tissue to correlate with the observed effects. This can be done using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Data Presentation
Table 1: Comparison of In Vitro DCA Concentrations and In Vivo Dosages
| Cell Line/Animal Model | In Vitro Concentration | In Vivo Dosage | Resulting Plasma/Tumor Concentration | Reference(s) |
| Human Glioblastoma Cells | 5-10 mM | 25 mg/kg/day (Human) | ~0.3-1 mM (Plasma) | [14] |
| Rat Mammary Adenocarcinoma (13762 MAT) | 5 mM | 200 mg/kg i.p. + oral | Estimated 1.5-3.0 mM (Plasma) | [14] |
| Human Hepatoma (HCC-LM3) | 20 mM | 100 mg/kg/day (in drinking water in mice) | Not Reported | [12][15] |
| Mouse Sarcoma (K7M2) | 0.5-5 mM | 125-165 mg/kg/day (in drinking water in mice) | 25-470 µM (Tumor) | Not specified in abstracts |
| Human Prostate Cancer (PC-3) | 0.5 mM (IC25) | Not Applicable | Not Applicable | Not specified in abstracts |
Experimental Protocols
Key Experiment 1: In Vitro Cell Viability (MTT Assay)
This protocol is a general guideline for assessing the effect of DCA on the viability of adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DCA stock solution (e.g., 1 M in sterile water or PBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[16][17]
-
DCA Treatment: Prepare serial dilutions of DCA in complete culture medium. Remove the old medium from the wells and add 100 µL of the DCA-containing medium to the respective wells. Include a vehicle control (medium without DCA).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[16][17]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[18]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[16][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Key Experiment 2: In Vivo Subcutaneous Xenograft Model
This protocol provides a general framework for establishing a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the in vivo efficacy of DCA.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old[3][19]
-
Cancer cell line of interest
-
Sterile PBS or serum-free medium
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringes with 27-30 gauge needles[3]
-
DCA for oral administration (e.g., dissolved in drinking water or for oral gavage)
-
Calipers for tumor measurement
-
Anesthetic for mice
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[19] Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[3][19]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-150 mm³).[3] Measure the tumor volume every 2-3 days using calipers and the formula: Volume = (Length x Width²)/2.[3]
-
DCA Administration: Once tumors have reached the desired size, randomize the mice into treatment and control groups. Administer DCA orally, either in the drinking water at a specified concentration or by daily oral gavage at a specific mg/kg dose. The control group should receive the vehicle (e.g., plain drinking water).
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.
-
Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
Mandatory Visualizations
Caption: DCA inhibits PDK, promoting mitochondrial metabolism and ROS-induced apoptosis.
Caption: Workflow for translating DCA dosage from in vitro to in vivo.
Caption: Troubleshooting logic for DCA experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic applications of this compound and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. Model Informed Dose Optimization of this compound for the Treatment of Congenital Lactic Acidosis in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of oral this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Hypoxia-Inducible Factor-1α/Pyruvate Dehydrogenase Kinase 1 Axis by this compound Suppresses Bleomycin-induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Glucose Metabolism of Cancer Cells with this compound to Radiosensitize High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of this compound in the F344 rat after prior administration in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound derivatives. Metabolic effects and pharmacodynamics in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijbbku.com [ijbbku.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. atcc.org [atcc.org]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. yeasenbio.com [yeasenbio.com]
identifying potential confounding factors in dichloroacetate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential confounding factors in dichloroacetate (DCA) experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during DCA experiments, offering potential causes and recommended solutions.
| Problem | Possible Cause | Recommendation |
| Inconsistent or unexpected cell viability results | Cell line-dependent sensitivity: Different cancer and even non-cancerous cell lines exhibit varying sensitivity to DCA.[1][2] | Action: Screen a panel of cell lines to determine the optimal concentration and exposure time for your model. Some cell lines may be resistant to lower concentrations of DCA.[1] |
| Nutrient composition of media: The presence of alternative energy sources like glutamine or fatty acids can influence cellular response to DCA. | Action: Use a standardized, well-defined culture medium for all experiments. Consider assessing the metabolic phenotype of your cells to understand their primary energy sources. | |
| pH of the culture medium: DCA's effect is linked to intracellular pH modulation.[3] Changes in medium pH can confound results. | Action: Monitor and maintain a stable pH in your cell culture medium. Use buffered media and ensure consistent CO2 levels in the incubator. | |
| Variability in lactate (B86563) production measurements | Timing of measurement: Lactate levels can fluctuate based on cellular metabolic state and time after DCA treatment.[4][5][6] | Action: Establish a time-course experiment to identify the optimal time point for measuring lactate after DCA administration. |
| Cell density: High cell density can lead to rapid nutrient depletion and accumulation of waste products, affecting lactate metabolism. | Action: Seed cells at a consistent density and ensure they are in the logarithmic growth phase during the experiment. | |
| Off-target or unexpected biological effects | Modulation of other pathways: DCA has been shown to have effects beyond PDK inhibition, including impacting lipogenesis, cholesterol production, and HIF-1α activity.[7][8] | Action: When interpreting results, consider the potential for off-target effects. Validate key findings using complementary approaches, such as genetic knockdown of PDK, to confirm the primary mechanism. |
| Induction of oxidative stress: The shift to oxidative phosphorylation can increase reactive oxygen species (ROS) production, leading to secondary effects.[9][10] | Action: Measure ROS levels and consider co-treatment with antioxidants as a control to dissect the effects of metabolic switching from those of oxidative stress. | |
| Lack of in vivo efficacy despite in vitro success | Pharmacokinetics and bioavailability: The route of administration, dosage, and metabolism of DCA can affect its concentration at the tumor site.[11] | Action: Conduct pharmacokinetic studies to determine the optimal dosing regimen for your animal model. Consider the genetic background of the animals, as it can influence DCA metabolism.[12] |
| Tumor microenvironment: The in vivo tumor microenvironment is more complex than in vitro conditions, with factors like hypoxia and nutrient gradients influencing DCA's effect.[8] | Action: Characterize the metabolic state of your in vivo tumors. Consider that DCA can increase hypoxia in some tumors by increasing oxygen consumption.[13] | |
| Drug interactions: Co-administration of other therapies can have synergistic or antagonistic effects with DCA.[3][7][9] | Action: If using combination therapies, carefully evaluate the potential for interactions and conduct studies to determine if the effects are synergistic, additive, or antagonistic. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound (DCA)?
The primary and most well-understood mechanism of action of DCA is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[7][8][14] PDK is an enzyme that inactivates the pyruvate dehydrogenase (PDH) complex through phosphorylation. By inhibiting PDK, DCA allows PDH to remain active, which in turn facilitates the conversion of pyruvate into acetyl-CoA in the mitochondria. This promotes glucose oxidation via the tricarboxylic acid (TCA) cycle over glycolysis.[7][15][16] This metabolic shift is often referred to as the reversal of the Warburg effect in cancer cells.[14][17]
2. Why do different cell lines show varied responses to DCA treatment?
The differential response of cell lines to DCA can be attributed to several factors:
-
Expression levels of PDK isoforms: There are four known isoforms of PDK, and their expression levels can vary significantly between different cell types. The specific isoform profile of a cell line can influence its sensitivity to DCA.[18]
-
Basal metabolic phenotype: Cells that are highly dependent on glycolysis for survival (a strong Warburg phenotype) may be more susceptible to DCA's metabolic reprogramming.[3]
-
Mitochondrial function: The status of mitochondrial respiratory function can impact the outcome of DCA treatment. Cells with defective oxidative phosphorylation may be more sensitive to the enforced metabolic shift.[13]
-
Genetic background: Variations in genes involved in metabolism and drug processing can affect a cell's response to DCA. For example, polymorphisms in the glutathione (B108866) transferase zeta 1 (GSTz1) gene, which is involved in DCA metabolism, can influence its clearance and potential toxicity.[12][19]
3. What are the known off-target effects of DCA?
While the primary target of DCA is PDK, several other cellular effects have been reported:
-
Inhibition of lipogenesis and cholesterol synthesis. [7][20]
-
Induction of reactive oxygen species (ROS) production. [9][10]
-
Alterations in gene expression related to cell proliferation and survival. [2]
4. How can I control for the confounding effects of lactate metabolism in my experiments?
To control for confounding effects related to lactate metabolism:
-
Monitor lactate levels: Regularly measure extracellular lactate concentrations to confirm that DCA is having its expected effect on lactate production.[4][5]
-
Control for pH changes: As DCA can reduce lactate production and potentially increase intracellular pH, it is important to use well-buffered media and monitor pH throughout the experiment.[3]
-
Consider the role of lactate transporters: The expression and activity of monocarboxylate transporters (MCTs), which export lactate from cells, can influence the intracellular lactate concentration and the overall metabolic response to DCA.
5. What are the common challenges in translating in vitro DCA findings to in vivo models?
Translating in vitro results to in vivo models presents several challenges:
-
Pharmacokinetics and drug delivery: Achieving and maintaining therapeutic concentrations of DCA at the target site can be difficult due to its metabolism and clearance.[11]
-
Toxicity and side effects: The most common dose-limiting toxicity of DCA is reversible peripheral neuropathy.[9][13][20] Careful dose-escalation studies are necessary to find a balance between efficacy and toxicity.
-
Complex tumor microenvironment: The in vivo tumor microenvironment, with its hypoxia, nutrient gradients, and immune cell infiltration, can significantly alter the response to DCA compared to in vitro conditions.[8]
-
Host metabolism: The systemic metabolic effects of DCA in the whole animal can indirectly influence tumor growth and response to therapy.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of DCA.
Table 1: Effect of DCA on Cell Viability in Different Cancer Cell Lines
| Cell Line | Cancer Type | DCA Concentration | Exposure Time | % Decrease in Viability | Reference |
| A549 | Lung Cancer | 0.5 mM | 7 days | Significant cell death | [1] |
| SK-HEP-1 | Liver Cancer | 0.5 mM | 7 days | Significant cell death | [1] |
| HCT116 | Colon Cancer | 0.5 mM | 7 days | Unaffected | [1] |
| HeLa | Cervical Cancer | 1-5 mM | Not specified | Marked decrease | [7] |
| MCF7 | Breast Cancer | 1-5 mM | Not specified | Marked decrease | [7] |
Table 2: Effect of DCA on Lactate Levels
| Model System | DCA Dose/Concentration | % Reduction in Lactate | Reference |
| Exercising Humans | Infusion | Significant lowering during submaximal exercise | [4] |
| Exercising Rats | 5 mg/kg, i.v. | ~30% (plasma) | [5] |
| Rat Muscle (in vitro) | Not specified | >80% of decrease in lactate release due to glycolysis inhibition | [6] |
| Breast Cancer Cells | Not specified | Reduction in extracellular lactate | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
DCA Treatment: Prepare a stock solution of DCA in sterile water or PBS and dilute it to the desired final concentrations in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the appropriate DCA concentration. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Protocol 2: Western Blot for Phospho-PDH and Total PDH
-
Cell Lysis: After DCA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PDH (specific to the phosphorylated site) and total PDH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-PDH signal to the total PDH signal.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for inconsistent DCA results.
Caption: Logical relationships of potential confounding factors.
References
- 1. This compound induces different rates of cell death in cancer and noncancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound affects proliferation but not survival of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on lactate concentration in exercising humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of this compound on lactate accumulation and endurance in an exercising rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits glycolysis and augments insulin-stimulated glycogen synthesis in rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound for Cancer Treatment: Some Facts and Many Doubts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccnm.edu [ccnm.edu]
- 10. This compound Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I open-labeled, single-arm, dose-escalation, study of this compound (DCA) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The this compound Dilemma: Environmental Hazard versus Therapeutic Goldmine—Both or Neither? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dcaguide.org [dcaguide.org]
- 14. What is Sodium this compound used for? [synapse.patsnap.com]
- 15. Advances in the therapeutic applications of this compound as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. dcaguide.org [dcaguide.org]
- 19. This compound Decreases Cell Health and Activates Oxidative Stress Defense Pathways in Rat Alveolar Type II Pneumocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Therapeutic Index of Dichloroacetate (DCA)
Welcome to the technical support center for research involving dichloroacetate (DCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the therapeutic index of this promising metabolic-targeting agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentations to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DCA)?
A1: DCA's main mechanism is the inhibition of the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK).[1] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK, DCA keeps the PDH complex in its active state, which facilitates the conversion of pyruvate into acetyl-CoA within the mitochondria. This effectively shifts the cancer cell's metabolism from aerobic glycolysis (the Warburg effect) back towards glucose oxidation via the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1]
Q2: Why am I seeing inconsistent IC50 values in my in vitro cytotoxicity assays with DCA?
A2: Inconsistent IC50 values for DCA can stem from several factors:
-
Cell Line Specificity: The sensitivity to DCA can vary significantly between different cancer cell lines.
-
Metabolic State of Cells: The baseline metabolic phenotype of your cells (i.e., how glycolytic they are) can influence their response to DCA.
-
Culture Conditions: Factors like glucose concentration in the media and cell density can alter cellular metabolism and thus the apparent efficacy of DCA.
-
Compound Stability: Ensure that your DCA stock solution is properly stored and freshly diluted for each experiment to avoid degradation.
Q3: I am observing toxicity in my non-cancerous control cell lines. Is this expected?
A3: While DCA is often cited for its selective toxicity towards cancer cells, some studies have shown that at higher concentrations, it can also affect the viability of non-cancerous cells.[2][3] It is crucial to perform dose-response experiments on your specific control cell lines to establish a therapeutic window for your in vitro models.
Q4: What are the most common side effects of DCA observed in clinical and preclinical studies?
A4: The most frequently reported and dose-limiting side effect of DCA is reversible peripheral neuropathy, which can manifest as tingling and numbness.[2][4] Other potential side effects include fatigue, confusion, and gastrointestinal issues like heartburn and nausea.[4][5]
Q5: Can DCA be combined with other therapies?
A5: Yes, combination therapy is a key strategy to enhance DCA's therapeutic index. Synergistic effects have been observed when DCA is combined with conventional chemotherapies (like doxorubicin (B1662922) and paclitaxel), other metabolic drugs (such as metformin), and radiotherapy.[1] These combinations can lead to enhanced cancer cell killing, potentially at lower, less toxic doses of each agent.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in apoptosis assay results (Annexin V/PI staining) | 1. Rough cell harvesting technique causing mechanical membrane damage.2. Assay performed too long after cell harvesting.3. Inconsistent drug incubation times. | 1. Handle cells gently during harvesting; for adherent cells, collect floating cells first before detaching the adherent population.2. Analyze samples by flow cytometry as soon as possible after staining (ideally within 1 hour).3. Standardize and strictly adhere to incubation times for all experimental replicates. |
| Unexpectedly low lactate (B86563) production in cancer cells after DCA treatment | 1. Incorrect assay procedure or faulty reagents.2. Cell line is not highly glycolytic at baseline.3. Insufficient DCA concentration to effectively inhibit PDK. | 1. Run positive and negative controls for your lactate assay. Verify reagent expiration dates.2. Characterize the baseline metabolic profile of your cells (e.g., using a Seahorse XF Analyzer).3. Perform a dose-response curve to determine the optimal DCA concentration for inhibiting lactate production in your specific cell line. |
| Antagonistic instead of synergistic effect observed in combination therapy studies | 1. Unfavorable drug ratio or concentration.2. Different mechanisms of action leading to interference.3. Timing of drug administration. | 1. Perform a checkerboard analysis with varying concentrations of both drugs to identify synergistic ratios.2. Review the literature for known interactions between the drugs' pathways.3. Investigate sequential versus simultaneous drug administration protocols. |
| Peripheral neuropathy in animal models | 1. High dosage or prolonged administration of DCA.2. Genetic predisposition (in humans, related to GSTZ1 genotype). | 1. Adjust the dosage and treatment schedule. Consider intermittent dosing.2. In clinical research, consider genotyping for GSTZ1 to personalize dosing.[6] Co-administration of antioxidants like benfotiamine (B1667992) and R-alpha lipoic acid has been suggested to mitigate neuropathy.[5] |
Quantitative Data from Combination Studies
Table 1: Synergistic Cytotoxicity of DCA and Metformin (B114582) in Glioblastoma Cells (U-87)
| Treatment | Concentration | Cell Viability (% of Control) |
| Control | - | 100% |
| DCA | 10 mM | 85% |
| Metformin | 5 mM | 60% |
| DCA + Metformin | 10 mM + 5 mM | 40% |
| Data adapted from a study on glioblastoma cells, demonstrating a synergistic reduction in cell viability with combination therapy.[7] |
Table 2: Induction of Apoptosis by DCA and Metformin in Glioblastoma Cells (U-87) after 48h
| Treatment | Concentration | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | - | 0.9% | 2.56% |
| DCA | 10 mM | 10.8% | 4.42% |
| Metformin | 5 mM | 15.1% | 2.35% |
| DCA + Metformin | 10 mM + 5 mM | 30.9% | 13.6% |
| This table shows a significant increase in both early and late apoptotic cell populations when DCA and metformin are used in combination.[7] |
Table 3: Synergistic Apoptosis Induction in B-Leukemic Cells
| Treatment | Cell Line | Apoptosis (% of Control) |
| Metformin (10 mM) | EHEB | ~20% |
| DCA (20 mM) | EHEB | ~15% |
| Metformin + DCA | EHEB | ~50% |
| The combination of Metformin and DCA resulted in a significantly enhanced apoptotic effect in B leukemic cell lines compared to single-agent treatment.[8] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of DCA on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of DCA (e.g., 0.1 to 100 mM) for 24, 48, or 72 hours. Include untreated control wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[9][10]
Apoptosis Detection using Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following DCA treatment.
Methodology:
-
Cell Harvesting: After treatment, harvest both floating and adherent cells. Centrifuge at 500g for 7 minutes at 4°C.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11][12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Extracellular Lactate Measurement
Objective: To measure the effect of DCA on lactate production, a hallmark of the Warburg effect.
Methodology:
-
Sample Collection: After treating cells in a 96-well plate for the desired time, collect 50 µL of the culture supernatant.
-
Reaction Setup: In a new 96-well plate, add 50 µL of supernatant or lactate standard to each well.
-
Reagent Addition: Add 50 µL of a premixed reaction buffer containing Tris-base, β-NAD, INT, L-LDH, and M-PMS.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Determine the lactate concentration in the samples using a standard curve prepared with known lactate concentrations.[13][14]
Metabolic Flux Analysis using Seahorse XF Analyzer
Objective: To assess real-time changes in mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR) in response to DCA.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in a 37°C non-CO2 incubator with Seahorse XF Calibrant.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Equilibrate the cells in a 37°C non-CO2 incubator for 30-60 minutes.
-
Compound Loading: Load the injection ports of the sensor cartridge with metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for a Mito Stress Test) and/or DCA.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR and ECAR data and calculate key metabolic parameters.[15][16]
Visualizations: Signaling Pathways and Workflows
References
- 1. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccnm.edu [ccnm.edu]
- 3. people.musc.edu [people.musc.edu]
- 4. thechi.ca [thechi.ca]
- 5. DCA (this compound) Frequently Asked Questions - Medicor Cancer [medicorcancer.com]
- 6. dcaguide.org [dcaguide.org]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. atcc.org [atcc.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. tabaslab.com [tabaslab.com]
Validation & Comparative
Dichloroacetate vs. 2-Deoxyglucose: A Comparative Guide to Targeting Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, famously known as the Warburg effect, presents a promising therapeutic window. This guide provides a detailed comparison of two key metabolic inhibitors, dichloroacetate (DCA) and 2-deoxyglucose (2-DG), which target distinct nodes in cancer cell metabolism. We present a comprehensive overview of their efficacy, supported by experimental data, detailed protocols for key assays, and visual representations of their mechanisms of action.
Mechanisms of Action: A Tale of Two Metabolic Targets
This compound and 2-deoxyglucose exert their anti-cancer effects by interfering with the altered glucose metabolism of tumor cells, albeit through different mechanisms.
This compound (DCA) acts as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2] In many cancer cells, PDK is upregulated, leading to the phosphorylation and inhibition of the pyruvate dehydrogenase (PDH) complex. This inhibition shunts pyruvate away from the mitochondria and towards lactate (B86563) production, a hallmark of the Warburg effect.[2] By inhibiting PDK, DCA essentially "releases the brakes" on PDH, promoting the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1] This metabolic switch from glycolysis to glucose oxidation is thought to decrease the production of lactate, increase the generation of reactive oxygen species (ROS), and ultimately induce apoptosis in cancer cells.[3][4]
2-Deoxyglucose (2-DG) is a glucose analog that competitively inhibits the first committed step of glycolysis.[5][6] It is taken up by cancer cells through glucose transporters and is phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2-DG-6-P).[5][6] However, 2-DG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation within the cell.[5][6] This accumulation has a dual inhibitory effect: it directly inhibits hexokinase and also competitively inhibits phosphoglucose isomerase, effectively shutting down the glycolytic pathway.[5][6] The resulting depletion of ATP and essential metabolic intermediates can lead to cell cycle arrest and apoptosis.[7][8]
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of DCA and 2-DG across various cancer cell lines, focusing on IC50 values, effects on apoptosis, and lactate production.
Table 1: Comparative IC50 Values of this compound and 2-Deoxyglucose
| Cancer Type | Cell Line | This compound (DCA) IC50 (mM) | 2-Deoxyglucose (2-DG) IC50 (mM) | Reference(s) |
| Breast Cancer | MCF-7 | Not specified in provided abstracts | Not specified in provided abstracts | |
| MDA-MB-231 | Not specified in provided abstracts | Not specified in provided abstracts | ||
| SkBr3 | Not specified in provided abstracts | Not specified in provided abstracts | [9] | |
| Lung Cancer | A549 | >2 | Not specified in provided abstracts | [10] |
| Lewis Lung Carcinoma | 50.8 ± 7.6 (Day 1) | Not specified in provided abstracts | [11] | |
| Glioblastoma | U-87 MG | Not specified in provided abstracts | Not specified in provided abstracts | |
| Colon Cancer | HT29 | Not specified in provided abstracts | 63.7 (% growth inhibition at 5mM) | [12] |
| LoVo | Not specified in provided abstracts | Not specified in provided abstracts | ||
| SW620 | Not specified in provided abstracts | ~1.436 | [13] | |
| Melanoma | MeWo | 13.3 | Not specified in provided abstracts | [14][15] |
| SK-MEL-2 | 27.0 | Not specified in provided abstracts | [16] | |
| A375 | 14.9 | Not specified in provided abstracts | [14][15] | |
| Pancreatic Cancer | BxPC-3 | Not specified in provided abstracts | 1.45 - 13.34 | [17] |
| MIA PaCa-2 | Not specified in provided abstracts | 1.45 - 13.34 | [17] | |
| Ovarian Cancer | SKOV3 | Not specified in provided abstracts | 94.3 (% growth inhibition at 5mM) | [12] |
| OVCAR-3 | Not specified in provided abstracts | Not specified in provided abstracts | [18] | |
| Acute Lymphoblastic Leukemia | Nalm-6 | Not specified in provided abstracts | 0.22 | [19] |
| CEM-C7-14 | Not specified in provided abstracts | 2.70 | [19] | |
| Paraganglioma | PTJ64i | 18.9 | Not specified in provided abstracts | [20] |
| PTJ86i | 18.8 | Not specified in provided abstracts | [20] |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and assay method.
Table 2: Effects on Apoptosis
| Compound | Cancer Cell Line(s) | Observation | Reference(s) |
| This compound (DCA) | Endometrial cancer cell lines (Ishikawa, RL95-2, KLE, AN3CA, SKUT1B) | Significant increase in early and late apoptosis.[10][17] | [10][17] |
| Colorectal cancer cells (LoVo) | Up to a ten-fold increase in apoptotic cell counts after 48h.[21][22] | [21][22] | |
| Breast cancer cells (in combination with metformin) | Synergistic induction of caspase-dependent apoptosis.[3] | [3] | |
| 2-Deoxyglucose (2-DG) | Various malignant cell lines (e.g., IGROV1, SCC61, SQ20B, MSTO-211H) | Can induce massive apoptosis in sensitive cell lines.[12][16][18] | [12][16][18] |
| Breast cancer cells (SkBr3) | Induces apoptosis as demonstrated by caspase 3 activity and PARP cleavage.[8] | [8] | |
| Melanoma cells (in combination with TRAIL) | Enhances TRAIL-induced apoptosis.[4] | [4] | |
| DCA + 2-DG | Glioblastoma (U-87) | Synergistically induce apoptosis.[23] | [23] |
Table 3: Effects on Lactate Production
| Compound | Cancer Cell Line(s) | Observation | Reference(s) |
| This compound (DCA) | Neuroblastoma cells (Kelly, SK-N-SH, LS) | Reduces lactate production.[4] | [4] |
| Multiple Myeloma cell lines | Significantly lower concentration of lactate in conditioned media.[24] | [24] | |
| Breast cancer cells (with metformin) | Attenuates metformin-promoted lactate production.[3] | [3] | |
| 2-Deoxyglucose (2-DG) | Osteosarcoma (DLM8-luc-M1) | Decreased lactate production.[25] | [25] |
| DCA + 2-DG | Lewis Lung Carcinoma tumor tissue | 31% decrease in lactate content.[9][26] | [9][26] |
| Oral Squamous Carcinoma Cells (HSC-3) | DCA inhibited glycolysis and PPP, but not the TCA cycle, suggesting a switch from lactate production. 2-DG inhibited overall metabolic activity. | [27][28] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound (DCA) and/or 2-Deoxyglucose (2-DG)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Treatment: Prepare serial dilutions of DCA and/or 2-DG in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][29] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[29] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[29]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]
Lactate Production Measurement
Lactate concentration in the cell culture supernatant can be measured using a colorimetric or fluorometric assay kit. These assays typically involve an enzymatic reaction where lactate is oxidized to pyruvate, leading to the production of a detectable signal.[2][7][21]
Materials:
-
Cell culture supernatant from treated and untreated cells
-
Lactate Assay Kit
-
96-well plate
-
Microplate reader
Protocol:
-
Sample Preparation: Collect the cell culture supernatant. If necessary, deproteinize the samples according to the kit manufacturer's instructions to remove lactate dehydrogenase activity.
-
Standard Curve: Prepare a standard curve using the lactate standard provided in the kit.
-
Reaction Setup: Add the samples and standards to a 96-well plate. Prepare a reaction mixture containing the enzyme mix and probe, as described in the kit protocol.[21]
-
Incubation: Add the reaction mixture to each well and incubate for the time specified in the protocol (e.g., 30 minutes at 37°C), protected from light.[21]
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the lactate concentration in the samples by comparing their readings to the standard curve.
Signaling Pathways and Experimental Workflow
Visualizing the molecular pathways and experimental procedures can aid in understanding the comparative efficacy of DCA and 2-DG.
Caption: this compound (DCA) signaling pathway in cancer cells.
Caption: 2-Deoxyglucose (2-DG) signaling pathway in cancer cells.
Caption: General experimental workflow for comparing DCA and 2-DG.
Objective Comparison and Conclusion
Both this compound and 2-deoxyglucose have demonstrated anti-cancer efficacy by targeting the metabolic vulnerabilities of tumor cells.
DCA's primary strength lies in its ability to reverse the Warburg effect, shifting metabolism from glycolysis towards the more efficient oxidative phosphorylation. This not only has direct cytotoxic effects but may also sensitize cancer cells to other therapies. The reduction in lactate production is a significant advantage, as lactate is known to contribute to an acidic tumor microenvironment, promoting invasion, metastasis, and immunosuppression.
2-DG , on the other hand, acts as a direct and potent inhibitor of glycolysis. Its efficacy is particularly pronounced in tumors that are highly dependent on glycolysis for survival. By depleting ATP, 2-DG can induce a profound energetic crisis within cancer cells.
Comparative Efficacy: The choice between DCA and 2-DG, or their potential combination, will likely depend on the specific metabolic profile of the cancer. Tumors with a strong Warburg phenotype and high lactate production may be particularly susceptible to DCA. Conversely, cancers that are exquisitely dependent on a high glycolytic flux might be more sensitive to 2-DG.
Interestingly, some studies have shown synergistic effects when DCA and 2-DG are used in combination.[9][14][20][23][26] This suggests that simultaneously targeting two different points in glucose metabolism—the entry point with 2-DG and the pyruvate branch point with DCA—could be a more effective strategy than monotherapy.
Future Directions: Further research is needed to identify biomarkers that can predict which tumors will respond best to each agent. Head-to-head preclinical studies in a wider range of cancer models are warranted to provide a more definitive comparison of their efficacy. Additionally, clinical trials exploring the safety and efficacy of these agents, both alone and in combination with standard-of-care therapies, are crucial to translate these promising preclinical findings into tangible benefits for cancer patients.
This guide provides a foundational understanding of the comparative efficacy of this compound and 2-deoxyglucose. The provided data and protocols should serve as a valuable resource for researchers and drug development professionals working to exploit the metabolic dependencies of cancer for therapeutic gain.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 2-Deoxy-D-glucose enhances this compound antitumor action against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dcaguide.org [dcaguide.org]
- 19. researchgate.net [researchgate.net]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. dcaguide.org [dcaguide.org]
- 22. Metabolic-targeted Combination Therapy With this compound and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound inhibits aerobic glycolysis in multiple myeloma cells and increases sensitivity to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kumc.edu [kumc.edu]
- 25. researchgate.net [researchgate.net]
- 26. 2-deoxy-D-glucose and this compound Affect the Glucose Metabolic System of OSCC IADR Abstract Archives [iadr.abstractarchives.com]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 29. dcaguide.org [dcaguide.org]
Dichloroacetate (DCA): A Comparative Analysis of its Validated Effects on PDK1 and PDK2 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dichloroacetate's (DCA) effects on the pyruvate (B1213749) dehydrogenase kinase (PDK) isoforms PDK1 and PDK2, supported by experimental data. It further contrasts DCA with alternative PDK inhibitors, offering a comprehensive overview for researchers in metabolic modulation and drug development.
Introduction
This compound, a small molecule inhibitor of pyruvate dehydrogenase kinase, has garnered significant interest for its potential therapeutic applications, primarily due to its ability to shift cellular metabolism from glycolysis towards oxidative phosphorylation.[1] This metabolic reprogramming is achieved through the inhibition of PDK, which in turn activates the pyruvate dehydrogenase complex (PDC), a critical gatekeeper of mitochondrial respiration.[2] This guide focuses on the validated effects of DCA on two key PDK isoforms, PDK1 and PDK2, and provides a comparative landscape against newer generation PDK inhibitors.
Mechanism of Action: this compound as a Pan-PDK Inhibitor
DCA functions as a pan-PDK inhibitor, meaning it targets all four isoforms of the enzyme (PDK1-4), albeit with varying potencies.[2] It acts as a pyruvate mimetic, binding to the pyruvate-binding site on the N-terminal regulatory domain of PDK.[3] This binding induces conformational changes that are communicated to the nucleotide-binding and lipoyl-binding pockets, leading to the inactivation of the kinase.[3][4] By inhibiting PDK, DCA prevents the phosphorylation and subsequent inactivation of the E1α subunit of the PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and its entry into the tricarboxylic acid (TCA) cycle.[5][6]
Comparative Efficacy of this compound on PDK1 and PDK2
Experimental data consistently demonstrates that DCA exhibits differential sensitivity across the PDK isoforms. PDK2 is the most sensitive to inhibition by DCA, followed by PDK4, PDK1, and with PDK3 being the most resistant.[6]
Table 1: Quantitative Inhibition of PDK1 and PDK2 by this compound (DCA)
| Isoform | Inhibitor | Ki (µM) | IC50 (µM) | Reference(s) |
| PDK1 | This compound (DCA) | 1000 | >1000 | [4] |
| PDK2 | This compound (DCA) | 200 | 183 | [4] |
Comparison with Alternative PDK Inhibitors
The landscape of PDK inhibitors has evolved beyond DCA, with the development of more potent and, in some cases, more selective compounds. AZD7545 and VER-246608 are two such alternatives that offer a valuable comparison.
AZD7545 is a potent, ATP-competitive inhibitor with high selectivity for PDK2 over other isoforms.[7] In contrast to DCA, it does not bind to the pyruvate-binding site but rather to the ATP-binding pocket.[4]
VER-246608 is a novel, potent, and ATP-competitive pan-isoform PDK inhibitor, demonstrating similar potency across all four PDK isoforms.[8]
Table 2: Comparative Inhibition of PDK1 and PDK2 by this compound and Alternatives
| Isoform | Inhibitor | Ki (µM) | IC50 (nM) | Reference(s) |
| PDK1 | This compound (DCA) | 1000 | >1,000,000 | [4] |
| AZD7545 | - | 36.8 | [9] | |
| VER-246608 | - | 35 | [8] | |
| PDK2 | This compound (DCA) | 200 | 183,000 | [4] |
| AZD7545 | - | 6.4 | [9] | |
| VER-246608 | - | 84 | [8] |
Note: IC50 values for DCA are often reported in the millimolar (mM) range and have been converted to nanomolar (nM) for direct comparison.
Signaling Pathways and Experimental Workflows
The inhibition of PDK1 and PDK2 by DCA has significant downstream effects on cellular metabolism and signaling. The following diagrams illustrate the core signaling pathway and a general workflow for validating PDK inhibitors.
Experimental Protocols
In Vitro PDK1/PDK2 Kinase Assay (ADP-Glo™ Format)
This protocol is designed to determine the in vitro inhibitory activity of DCA on recombinant PDK1 and PDK2 enzymes.
Materials:
-
Recombinant human PDK1 or PDK2 enzyme
-
PDKtide (substrate)
-
ATP
-
This compound (DCA) stock solution (in a suitable solvent, e.g., water)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of DCA in the kinase assay buffer.
-
In a 384-well plate, add the diluted DCA or vehicle control.
-
Add the PDK1 or PDK2 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the PDKtide substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the DCA concentration and fit the data to a suitable model to determine the IC50 value.[10]
Cellular Assay for PDH Phosphorylation (Western Blot)
This protocol assesses the effect of DCA on the phosphorylation status of the PDH E1α subunit in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A375)
-
Cell culture medium and supplements
-
This compound (DCA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PDH E1α (Ser293), anti-total PDH E1α
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of DCA or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-PDH overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with the antibody against total PDH to serve as a loading control.
-
Quantify the band intensities to determine the relative change in PDH phosphorylation.[11][12]
Conclusion
This compound is a well-characterized, albeit relatively weak, pan-inhibitor of the pyruvate dehydrogenase kinase family. Its inhibitory effect is most pronounced on the PDK2 isoform, with significantly lower potency against PDK1. While DCA has been instrumental in elucidating the role of PDK in cellular metabolism and disease, newer generation inhibitors such as AZD7545 and VER-246608 offer substantially greater potency and, in the case of AZD7545, higher selectivity for specific isoforms. The choice of inhibitor will ultimately depend on the specific research question, with DCA remaining a relevant tool for studies building on existing clinical data, while more potent and selective compounds are better suited for preclinical investigations requiring robust and specific target inhibition.
References
- 1. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, this compound, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Pyruvate Dehydrogenase Kinase by this compound in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate Dehydrogenase Kinase Inhibition by this compound in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Dichloroacetate and Metformin on Glioblastoma Metabolism
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat, with a dismal prognosis. A hallmark of GBM is its altered metabolism, characterized by a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift presents a therapeutic window for targeting cancer cells. This guide provides a comparative analysis of two metabolic modulators, dichloroacetate (DCA) and metformin (B114582), and their effects on glioblastoma metabolism, supported by experimental data.
At a Glance: this compound vs. Metformin in Glioblastoma
| Feature | This compound (DCA) | Metformin |
| Primary Mechanism | Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitor | AMP-activated Protein Kinase (AMPK) activator; Complex I inhibitor of the mitochondrial respiratory chain |
| Metabolic Shift | Promotes oxidative phosphorylation, reversing the Warburg effect | Inhibits oxidative phosphorylation, increases reliance on glycolysis |
| Effect on Lactate (B86563) | Decreases lactate production | Increases lactate production |
| Key Signaling Pathway | Reactivates Pyruvate Dehydrogenase (PDH) | Activates AMPK, leading to inhibition of mTOR signaling |
| Therapeutic Potential | Investigated as a standalone and combination therapy | Explored as an adjuvant to standard therapies |
Quantitative Analysis of In Vitro Studies
The following tables summarize the quantitative data from key in vitro studies on the effects of DCA and metformin, both individually and in combination, on glioblastoma cell lines.
Table 1: Cytotoxicity (IC50 Values)
| Cell Line | Drug | IC50 (mM) | Study |
| U-87 MG | DCA | 19.79 | Korsakova et al., 2021[1] |
| U-87 MG | Metformin | 10.26 | Korsakova et al., 2021[1] |
| T98G | DCA | 45 | Konac et al., 2021[2] |
| T98G | Metformin | 45 | Konac et al., 2021[2] |
| U-87 MG | DCA | 45 | Konac et al., 2021[2] |
| U-87 MG | Metformin | 25 | Konac et al., 2021[2] |
| Glioma C6 | DCA | 79.2 ± 2.1 | Kolesnik et al., 2023[3] |
| Glioma C6 | Metformin | 78.4 ± 4.0 | Kolesnik et al., 2023[3] |
| Glioma C6 | DCA + 7.8 mM Metformin | 24.0 ± 1.2 | Kolesnik et al., 2023[3] |
Table 2: Effects on Cell Viability and Apoptosis
| Cell Line | Treatment | Observation | Study |
| U-87 MG | 10 mM DCA + 5 mM Metformin | 60% ± 1.5% inhibition of cell viability | Korsakova et al., 2021[1] |
| U-87 MG | 20 mM DCA + 10 mM Metformin | 85% ± 0.87% inhibition of cell viability | Korsakova et al., 2021[1] |
| U-87 MG | 10 mM DCA | 10.8% early apoptotic cells | Korsakova et al., 2021[1] |
| U-87 MG | 5 mM Metformin | 15.1% early apoptotic cells | Korsakova et al., 2021[1] |
| U-87 MG | 10 mM DCA + 5 mM Metformin | 30.9% early apoptotic cells | Korsakova et al., 2021[1] |
| Glioma C6 | 25 mM DCA + 7.8 mM Metformin | 40% decrease in viable cells | Kolesnik et al., 2023[3] |
| Glioma C6 | Control | 5.7 ± 1.3% apoptotic cells | Kolesnik et al., 2023[3] |
| Glioma C6 | DCA + Metformin | 18.9 ± 4.4% apoptotic cells | Kolesnik et al., 2023[3] |
Table 3: Metabolic Effects
| Cell Line | Treatment | Parameter | Effect | Study |
| U-87 MG | Metformin | Oxygen Consumption Rate (OCR) | Decreased | Korsakova et al., 2021[1] |
| U-87 MG | DCA | Oxygen Consumption Rate (OCR) | Increased (restored metformin-induced decrease) | Korsakova et al., 2021[1] |
| U-87 MG | Metformin | Lactate Production | Increased | Korsakova et al., 2021[1] |
| U-87 MG | DCA | Lactate Production | Decreased (alleviated metformin-induced increase) | Korsakova et al., 2021[1] |
| Glioma C6 | DCA + Metformin | Glucose Consumption | ~4-fold decrease | Kolesnik et al., 2023[3][4] |
| Glioma C6 | DCA + Metformin | Lactate Production | ~2-fold increase | Kolesnik et al., 2023[3][4] |
Signaling Pathways and Mechanisms of Action
This compound (DCA): Reversing the Warburg Effect
DCA's primary mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK).[5] In glioblastoma cells, PDK is often overexpressed, leading to the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex. This inactivation shunts pyruvate away from the mitochondria and towards lactate production, a key feature of the Warburg effect. By inhibiting PDK, DCA reactivates PDH, promoting the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[5][6] This metabolic shift increases the production of reactive oxygen species (ROS) and can induce apoptosis in cancer cells.[5]
Metformin: A Multi-faceted Metabolic Disruptor
Metformin, a widely used anti-diabetic drug, exerts its anti-cancer effects through multiple mechanisms. Primarily, it inhibits Complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the AMP:ATP ratio.[7] This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[8] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[8][9] The inhibition of mTOR leads to decreased protein synthesis and can induce autophagy and apoptosis.
Synergistic Interaction
The combination of DCA and metformin has shown synergistic cytotoxic effects in glioblastoma cells.[1][10] While seemingly counterintuitive, as DCA promotes and metformin inhibits oxidative phosphorylation, their combined action creates a metabolic crisis for cancer cells. Metformin's inhibition of Complex I leads to an accumulation of NADH and a decrease in NAD+. DCA's activation of PDH pushes more pyruvate into the TCA cycle, further increasing the demand for NAD+ for the electron transport chain, a demand that cannot be met due to metformin's action. This metabolic bottleneck can lead to increased oxidative stress and enhanced apoptosis.[11]
Experimental Protocols
Cell Culture
-
Cell Lines: Human glioblastoma cell lines U-87 MG and T98G, and murine glioblastoma cell line GL-261 are commonly used.[1][2]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of DCA, metformin, or their combination for 24, 48, or 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Flow Cytometry)
-
Treat cells with the desired concentrations of DCA, metformin, or their combination for a specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Metabolic Analysis (Seahorse XF Analyzer)
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat the cells with DCA, metformin, or their combination for a specified duration.
-
Perform a Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) sequentially to determine key parameters of mitochondrial function.
Experimental Workflow
Conclusion
Both this compound and metformin demonstrate significant anti-glioblastoma effects by targeting distinct but complementary metabolic pathways. DCA aims to reverse the Warburg effect by promoting oxidative phosphorylation, while metformin disrupts mitochondrial function and activates AMPK signaling. The combination of these two agents appears to be a promising strategy, inducing a metabolic crisis that leads to enhanced cancer cell death. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination for the treatment of glioblastoma.
References
- 1. Metabolic-targeted Combination Therapy With this compound and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 3. Metformin enhances antitumor action of sodium this compound against glioma C6 | Experimental Oncology [exp-oncology.com.ua]
- 4. dcaguide.org [dcaguide.org]
- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 6. mdpi.com [mdpi.com]
- 7. Metformin Inhibits Growth of Human Glioblastoma Cells and Enhances Therapeutic Response | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. The journey of metformin from glycaemic control to mTOR inhibition and the suppression of tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic-targeted Combination Therapy With this compound and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 11. dcaguide.org [dcaguide.org]
Reversing the Warburg Effect: A Comparative Guide to Dichloroacetate's Metabolic Impact
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dichloroacetate (DCA) in reversing the Warburg effect, validated by metabolomic data. We delve into its performance against other metabolic modulators and provide detailed experimental support.
The Warburg effect, a metabolic hallmark of many cancer cells, is characterized by a preference for glycolysis over oxidative phosphorylation for energy production, even in the presence of oxygen. This metabolic shift is crucial for tumor growth and proliferation. This compound (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has emerged as a promising agent to reverse this effect by promoting the flux of pyruvate into the mitochondria for oxidative phosphorylation. This guide offers a comprehensive analysis of DCA's efficacy, supported by metabolomic studies, and compares it with other potential Warburg effect inhibitors.
Performance Comparison of Warburg Effect Inhibitors
Metabolomic analyses have been pivotal in validating the biochemical shift induced by DCA and other metabolic inhibitors. The following table summarizes quantitative data from various studies, showcasing the impact of these compounds on key metabolic markers in different cancer cell lines.
| Compound | Cancer Cell Line | Key Metabolic Changes | Analytical Method | Reference |
| This compound (DCA) | Breast Cancer (MCF-7, MDA-MB-231) | Decreased extracellular lactate (B86563) | 1H NMR | [1][2] |
| Pancreatic Cancer (PANC-1, BxPC-3) | Decreased incorporation of 13C-glucose into alanine, aspartate, and glutamate | GC-MS | [3] | |
| Lung Cancer (A549, H1299) | Decreased lactate production and glucose consumption | Not specified | [4] | |
| Glioblastoma (U-87) | Increased oxygen consumption rate, decreased extracellular acidification rate | Seahorse Analyzer | [5] | |
| 3-Bromopyruvate (B3434600) (3-BP) | Melanoma & Breast Cancer | Decreased lactate production | Not specified | [6] |
| Colorectal Cancer (HT-29) | Increased ROS production, depolarization of mitochondrial membrane potential | Flow Cytometry | [7][8][9] | |
| Metformin (B114582) | Glioblastoma (U-87) | Increased lactate production (when used alone), decreased oxygen consumption rate | Seahorse Analyzer | [5] |
| Ovarian Cancer | Synergistic reduction in cell growth with DCA | Not specified | [10] | |
| B-cell Leukemia | Enhanced anti-leukemic activity in combination with DCA | Not specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating the effects of DCA.
1H NMR Metabolomics of Breast Cancer Cells Treated with DCA
-
Cell Culture and Treatment: MCF-7 and MDA-MB-231 breast cancer cells were cultured in appropriate media. Cells were treated with a specified concentration of DCA for a defined period (e.g., 24 or 48 hours).
-
Metabolite Extraction:
-
Extracellular Metabolites: The cell culture medium was collected and centrifuged to remove cellular debris.
-
Intracellular Metabolites: Cells were washed with phosphate-buffered saline (PBS), and metabolites were extracted using a methanol-chloroform-water solvent system.
-
-
1H NMR Spectroscopy:
-
Samples were prepared in a deuterated solvent (e.g., D2O) with an internal standard (e.g., DSS).
-
Spectra were acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data was processed using specialized software for phasing, baseline correction, and peak identification and quantification.[12][13][14]
-
GC-MS Metabolomics of Pancreatic Cancer Cells Treated with DCA
-
Cell Culture and Isotopic Labeling: Pancreatic cancer cell lines (e.g., PANC-1) were cultured in a medium containing [U-13C6]glucose to trace the metabolic fate of glucose.[3]
-
DCA Treatment: Cells were treated with DCA at a specific concentration and duration.
-
Metabolite Extraction and Derivatization: Intracellular metabolites were extracted, and the amino acid fraction was isolated. The amino acids were then derivatized (e.g., silylation) to make them volatile for GC-MS analysis.
-
GC-MS Analysis:
-
Derivatized samples were injected into a gas chromatograph coupled to a mass spectrometer.
-
The separation of metabolites was achieved on a capillary column, and the mass spectrometer was used to identify and quantify the metabolites and their isotopic labeling patterns.[3]
-
Visualizing the Mechanism of Action
To understand how DCA reverses the Warburg effect, it is essential to visualize the underlying signaling pathways.
Figure 1. this compound (DCA) reverses the Warburg effect by inhibiting pyruvate dehydrogenase kinase (PDK).
This guide demonstrates that this compound effectively reverses the Warburg effect by redirecting glucose metabolism from glycolysis towards mitochondrial oxidative phosphorylation. This action is validated through robust metabolomic studies. While alternatives like 3-bromopyruvate and metformin also impact cancer cell metabolism, DCA's specific mechanism of PDK inhibition presents a targeted approach to reprogramming tumor metabolism. Further research, utilizing detailed and standardized experimental protocols, will be crucial in fully elucidating the therapeutic potential of DCA and other metabolic modulators in oncology.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic-targeted Combination Therapy With this compound and Metformin Suppresses Glioblastoma Cell Line Growth <i>In Vitro</i> and <i>In Vivo</i> - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. The combined effect of this compound and 3-bromopyruvate on glucose metabolism in colorectal cancer cell line, HT-29; the mitochondrial pathway apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The combined effect of this compound and 3-bromopyruvate on glucose metabolism in colorectal cancer cell line, HT-29; the mitochondrial pathway apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and metformin synergistically suppress the growth of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. oncotarget.com [oncotarget.com]
- 14. Breast Cancer Metabolomics Using NMR | Springer Nature Experiments [experiments.springernature.com]
Dichloroacetate (DCA): A Comparative Analysis of its Potency Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer potency of dichloroacetate (DCA) across various cancer cell lines, supported by experimental data. DCA, a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant interest for its potential to selectively target the metabolic alterations inherent to cancer cells. By inhibiting PDK, DCA reactivates the pyruvate dehydrogenase (PDH) complex, thereby shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation.[1][2][3] This metabolic reprogramming can lead to decreased proliferation and induction of apoptosis in tumor cells.[4]
Comparative Potency of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of DCA in various cancer cell lines as reported in different studies. It is important to note that direct comparison of these values should be made with caution, as experimental conditions such as incubation time and assay methods can influence the results.
| Cancer Type | Cell Line | IC50 (mM) | Incubation Time | Assay Method | Reference |
| Lung Cancer | A549 | ~25 | 48h | Not Specified | [5] |
| Lung Cancer | LNM35 | ~25 | 48h | Not Specified | [5] |
| Lung Cancer | NCI-H460 | Lower than A549 | Not Specified | SRB Assay | [6] |
| Melanoma | MeWo | 13.3 | Not Specified | Not Specified | [7] |
| Melanoma | A375 (BRAF V600E) | 14.9 | Not Specified | Not Specified | [7] |
| Melanoma | SK-MEL-2 (NRAS Q61R) | >20 | Not Specified | Not Specified | [7] |
| Melanoma | SK-MEL-28 (BRAF V600E) | >20 | Not Specified | Not Specified | [7] |
| Colorectal Cancer | HCT116 | Unaffected at 0.5 mM | 7 days | Cell Counting | [8] |
| Colorectal Cancer | SW620, LS174t, LoVo, HT-29 | 30 - 50 | 48h | Not Specified | [5] |
| Glioblastoma | U-87 | Dose-dependent cytotoxicity | Not Specified | Not Specified | [9] |
| Lewis Lung Carcinoma | LLC/R9 | 50.8 (24h), ~26.7 (48h), ~24.2 (72h) | 24h, 48h, 72h | Sulforhodamine B (SRB) Assay | [10] |
| Oral Squamous Cell Carcinoma | HSC-2 | Effective at 10 mM | 24h | Not Specified | [11] |
| Oral Squamous Cell Carcinoma | HSC-3 | Effective at 10 mM | 24h | Not Specified | [11] |
Note: The sensitivity of cancer cells to DCA can vary significantly. For instance, some studies have shown that DCA's effectiveness can be cell-type specific, with some cell lines exhibiting resistance.[8][9] Furthermore, the cytotoxic effects of DCA are dose-dependent.[5][9]
Experimental Protocols
The determination of IC50 values is a fundamental procedure in drug discovery and development. A common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Generalized Protocol for Determining IC50 using MTT Assay:
-
Cell Seeding:
-
Cancer cells are harvested during their logarithmic growth phase.
-
A cell suspension of a predetermined concentration (e.g., 1 x 10^5 cells/mL) is prepared in a complete culture medium.
-
100 µL of the cell suspension is seeded into each well of a 96-well plate.
-
The plate is incubated for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
A stock solution of DCA is prepared and serially diluted to obtain a range of concentrations.
-
The culture medium is removed from the wells and replaced with a medium containing the different concentrations of DCA.
-
Control wells containing medium with the vehicle (e.g., DMSO) and blank wells with medium only are included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[12][13]
-
-
MTT Addition and Incubation:
-
Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[12][14]
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed.
-
150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[14]
-
The plate is gently agitated to ensure complete dissolution.
-
The absorbance is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[12][14]
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each DCA concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the DCA concentration and fitting the data to a sigmoidal dose-response curve.[12]
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of DCA and a typical experimental workflow for determining its IC50.
Caption: this compound's Mechanism of Action.
Caption: IC50 Determination Workflow.
References
- 1. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ccnm.edu [ccnm.edu]
- 4. youtube.com [youtube.com]
- 5. Impact of Sodium this compound Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces different rates of cell death in cancer and noncancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic-targeted Combination Therapy With this compound and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-dependent cytotoxicity of this compound and metformin against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a selective mitochondria-targeting drug for oral squamous cell carcinoma: a metabolic perspective of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. creative-bioarray.com [creative-bioarray.com]
Synergistic Effects of Dichloroacetate with Radiotherapy in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of preclinical studies investigating the synergistic effects of dichloroacetate (DCA) in combination with radiotherapy for cancer treatment. The data presented herein is collated from various preclinical models and aims to offer a comprehensive overview of the experimental evidence, methodologies, and key findings in this area of research.
Introduction
This compound (DCA) is a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), an enzyme that plays a crucial role in cellular metabolism. By inhibiting PDK, DCA promotes the shift of glucose metabolism from glycolysis to oxidative phosphorylation, a process known as reversing the Warburg effect. This metabolic reprogramming leads to an increase in the production of reactive oxygen species (ROS) within cancer cells. As radiotherapy primarily relies on the generation of ROS to induce DNA damage and cell death, the combination of DCA and radiotherapy has been investigated as a potential strategy to enhance the efficacy of radiation treatment.
Preclinical studies have explored this combination in various cancer types, including glioblastoma, breast, lung, colorectal, and prostate cancer.[1][2][3][4][5] The general consensus from in vitro studies is that DCA can effectively radiosensitize cancer cells, leading to decreased cell survival and increased apoptosis.[1][5] However, the results from in vivo studies have been more varied, with some studies demonstrating significant tumor growth delay and improved survival, while others have reported a lack of radiosensitization and even potential confounding factors such as increased tumor hypoxia.[1][6] This guide will delve into the quantitative data and experimental protocols from these studies to provide a clear comparison of the findings.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments commonly used to evaluate the synergistic effects of DCA and radiotherapy in preclinical settings.
In Vitro Assays
1. Cell Culture and Treatment:
-
Cell Lines: A variety of human cancer cell lines are used, such as U87 and LN229 (glioblastoma), MDA-MB-231 and 4T1 (breast cancer), A549 (lung cancer), and WiDr (colorectal cancer).[1][6]
-
Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
DCA Treatment: Sodium this compound is dissolved in culture medium to the desired concentrations (typically ranging from 5 mM to 50 mM). Cells are pre-incubated with DCA for a specified period (e.g., 24 to 48 hours) before irradiation.
-
Irradiation: Cells are irradiated with a single dose or fractionated doses of X-rays using a laboratory irradiator. Doses typically range from 2 to 8 Gy.
2. Clonogenic Survival Assay:
This assay is the gold standard for determining the cytotoxic effect of ionizing radiation in vitro.[7]
-
Seeding: Following DCA and/or radiation treatment, cells are trypsinized, counted, and seeded in appropriate dilutions into 6-well plates or culture dishes. The number of cells seeded is dependent on the expected survival fraction for each treatment condition.
-
Incubation: Plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a solution such as 10% formalin and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. The SF is determined by the formula: SF = (number of colonies formed after treatment) / (number of cells seeded x PE). The results are often plotted as a log-linear survival curve.
3. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):
This method is used to quantify the percentage of cells undergoing apoptosis.[8]
-
Cell Preparation: After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Studies
1. Animal Models and Tumor Implantation:
-
Animals: Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are commonly used for xenograft models.[1][6]
-
Tumor Cell Implantation: Cancer cells are injected subcutaneously into the flank or orthotopically (e.g., intracranially for glioblastoma models) to establish tumors.[6]
2. Treatment Regimen:
-
DCA Administration: DCA is typically administered to the animals in their drinking water or via oral gavage. Dosages can vary, for example, 150 mg/kg/day.[6]
-
Radiotherapy: Once tumors reach a palpable size (e.g., 100-200 mm³), they are locally irradiated with a clinical linear accelerator or a dedicated small animal irradiator. Treatment can be a single high dose or, more commonly, fractionated doses (e.g., 2 Gy per day for 10 days).[6]
-
Treatment Groups: Studies typically include a control group (no treatment), a DCA alone group, a radiotherapy alone group, and a combination (DCA + radiotherapy) group.
3. Endpoint Analysis:
-
Tumor Growth Delay: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor growth curves are plotted for each treatment group.
-
Survival Studies: Animals are monitored for signs of morbidity, and survival time is recorded. Kaplan-Meier survival curves are generated to compare the median survival between treatment groups.[6]
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed, and sectioned for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation), TUNEL (apoptosis), and pimonidazole (B1677889) (hypoxia).[1]
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of DCA and radiotherapy.
Table 1: In Vitro Synergistic Effects of DCA and Radiotherapy
| Cancer Type | Cell Line | DCA Concentration | Radiation Dose | Outcome Measure | Result (DCA + RT vs. RT alone) |
| Glioblastoma | U251 | Not Specified | 2, 4, 6 Gy | Clonogenic Survival | Significant synergistic reduction in colony formation at all doses.[6] |
| Glioblastoma | LN229 | Not Specified | 2, 4, 6 Gy | Clonogenic Survival | Additive effect at 2 and 4 Gy, synergistic effect at 6 Gy.[6] |
| Glioblastoma | DBTRG | Not Specified | 2, 4, 6 Gy | Clonogenic Survival | Significant synergistic reduction in colony formation at all doses.[6] |
| Colorectal | WiDr | Not Specified | Not Specified | Clonogenic Survival | Decreased clonogenic survival.[1] |
| Glioma | LN18 | Not Specified | Not Specified | Apoptosis Rate | Increased specific apoptosis rates.[1] |
| Prostate | PC-3-Bcl-2 | Not Specified | Not Specified | Clonogenic Survival | Sensitized cells to radiation-induced killing.[5] |
| Prostate | PC-3-Neo | Not Specified | Not Specified | Clonogenic Survival | Sensitized cells to radiation-induced killing.[5] |
Table 2: In Vivo Synergistic Effects of DCA and Radiotherapy
| Cancer Type | Animal Model | DCA Dosage | Radiotherapy Regimen | Outcome Measure | Result (DCA + RT vs. RT alone) |
| Glioblastoma | Orthotopic U87 Xenograft | 150 mg/kg/day | 20 Gy in 10 fractions | Median Survival | Significantly longer survival (43 days vs. 38 days).[6] |
| Colorectal | WiDr Xenograft | Not Specified | Fractionated Irradiation | Tumor Growth | Reduced tumor growth suppression compared to RT alone.[1] |
| Colorectal | WiDr Xenograft | Not Specified | Fractionated Irradiation | Tumor Hypoxia | Marked induction of hypoxia.[1] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental designs can aid in understanding the synergistic interaction between DCA and radiotherapy.
Conclusion
The preclinical evidence strongly suggests that DCA has the potential to be an effective radiosensitizing agent. The primary mechanism of action involves the reversal of the Warburg effect, leading to increased ROS production and subsequent enhancement of radiation-induced cell killing. While in vitro studies consistently demonstrate a synergistic effect across various cancer cell lines, the in vivo results are more complex and highlight the importance of the tumor microenvironment. The observation of DCA-induced hypoxia in some tumor models suggests that while it may enhance the direct cytotoxic effects of radiation, it could also create a more radioresistant environment in certain contexts.[1]
Further research is warranted to optimize the dosing and scheduling of DCA in combination with radiotherapy and to better understand its effects on the tumor microenvironment. The conflicting in vivo findings underscore the need for careful consideration of tumor type and the specific preclinical model when evaluating the therapeutic potential of this combination. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and drug development professionals working to translate these promising preclinical findings into clinical applications.
References
- 1. This compound induces tumor-specific radiosensitivity in vitro but attenuates radiation-induced tumor growth delay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of Anti-Angiogenic and Radiation Therapy: Quantitative Evaluation with Dynamic Contrast Enhanced MR Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Synergistic Effect of Anti-Angiogenic and Radiation Therapy: Quantitative Evaluation with Dynamic Contrast Enhanced MR Imaging | PLOS One [journals.plos.org]
- 5. This compound (DCA) sensitizes both wild-type and over expressing Bcl-2 prostate cancer cells in vitro to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [gupea.ub.gu.se]
A Comparative Analysis of Dichloroacetate Pharmacokinetics and Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetics and metabolism of dichloroacetate (DCA) across various species, supported by experimental data. DCA is a small molecule that has garnered interest for its potential therapeutic applications in metabolic disorders and oncology.[1] Understanding its cross-species pharmacokinetics is crucial for preclinical to clinical translation.
Key Metabolic Pathway of this compound
The primary metabolic pathway of DCA is initiated by the enzyme glutathione (B108866) transferase zeta 1 (GSTZ1), which catalyzes the conversion of DCA to glyoxylate (B1226380).[2] This is the rate-limiting step in its metabolism. Glyoxylate is then further metabolized to various endogenous compounds, including oxalate, glycine (B1666218), and carbon dioxide.[3] A significant feature of DCA is its ability to cause mechanism-based inactivation of GSTZ1, leading to an auto-inhibition of its own metabolism upon repeated dosing.[2][4] This phenomenon results in dose- and time-dependent pharmacokinetics and is a key factor in the observed inter-species differences.
Caption: Metabolic pathway of this compound (DCA).
Cross-Species Pharmacokinetic Parameters
Significant variability in the pharmacokinetics of DCA is observed across different species. The rate of metabolism generally follows the order of mouse > rat > human ≥ dog.[5] This variability is largely attributed to differences in the activity and susceptibility to inactivation of GSTZ1.[6][7] Dogs, in particular, exhibit much slower clearance and a greater degree of inhibition of DCA metabolism compared to rodents and humans.[7][8]
| Parameter | Mouse | Rat | Dog | Human |
| Half-life (t½) | ~0.4 hours (single dose) | 0.1 - 9.7 hours (dose and age-dependent) | 17.1 - 24.6 hours (single 100 mg/kg dose) | ~1 hour (single dose); increases with repeated dosing |
| Clearance (CL) | Higher than rat | 267.4 ml/hr/kg (naive); 42.7 ml/hr/kg (pretreated) | Slower than human and rat | Variable, decreases with repeated dosing |
| Oral Bioavailability | Data not available | 0-13% (naive); 14-75% (GST-zeta depleted) | High | Approaching 100% |
Note: The values presented are approximate and can vary based on the dose, duration of administration, and specific experimental conditions.[3][4][5][6][7][9]
Experimental Protocols
The following methodologies are commonly employed in the study of DCA pharmacokinetics and metabolism:
In Vivo Pharmacokinetic Studies
-
Animal Models: Studies are frequently conducted in male Fischer-344 or Sprague-Dawley rats, B6C3F1 mice, and Beagle dogs.[4][10][11] Age and strain of the animals are important variables to consider.[12]
-
DCA Administration: DCA is typically administered as the sodium salt dissolved in saline or water. Administration can be via oral gavage or intravenous injection to determine oral bioavailability and clearance.[13][14] For chronic studies, DCA can be provided in the drinking water.[4][10] Doses can range from low, environmentally relevant levels (e.g., 0.05 mg/kg) to higher, pharmacologically active doses (e.g., 100 mg/kg).[13][14]
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. For rodents, this is often done via cannulation of the jugular or caudal vein.[13]
-
DCA Quantification: Plasma or blood concentrations of DCA are typically determined using gas chromatography with electron capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).[3]
-
Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and area under the curve (AUC).
In Vitro Metabolism Studies
-
Tissue Preparation: Liver cytosol and mitochondria are prepared from control and DCA-treated animals.[15] Tissues are homogenized and subjected to differential centrifugation to isolate the subcellular fractions.
-
GSTZ1 Activity Assay: The activity of GSTZ1 is measured by incubating the cytosolic or mitochondrial fractions with radiolabeled DCA (e.g., [14C]-DCA) and glutathione (GSH).[16] The formation of radiolabeled glyoxylate is then quantified using high-performance liquid chromatography (HPLC) with radiometric detection.
-
GSTZ1 Expression Analysis: The protein expression levels of GSTZ1 in different tissues can be determined by Western blotting using a specific antibody against GSTZ1.[8]
Typical Experimental Workflow
The following diagram outlines a typical workflow for a cross-species pharmacokinetic study of DCA.
Caption: A typical experimental workflow for a cross-species pharmacokinetic study of DCA.
Conclusion
The pharmacokinetics and metabolism of this compound exhibit significant cross-species differences, primarily driven by the activity and auto-inactivation of the metabolizing enzyme GSTZ1. The rank order of metabolism is generally mice > rats > humans ≥ dogs, with dogs showing markedly slower clearance. These differences are critical to consider when extrapolating preclinical data to humans in the development of DCA as a therapeutic agent. The provided experimental protocols and workflow offer a foundational approach for conducting further comparative studies.
References
- 1. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic applications of this compound and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of [14C]this compound in male Sprague-Dawley rats. Identification of glycine conjugates, including hippurate, as urinary metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of this compound in the F344 rat after prior administration in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacogenetic considerations with this compound dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for Cancer Treatment: Some Facts and Many Doubts | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of oral this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-dose pharmacokinetics and oral bioavailability of this compound in naive and GST-zeta-depleted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pre-treatment with dichloroacetic or trichloroacetic acid in drinking water on the pharmacokinetics of a subsequent challenge dose in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 90-Day toxicity study of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Age-dependent kinetics and metabolism of this compound: possible relevance to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Low-Dose Pharmacokinetics and Oral Bioavailability of this compound in Naive and GST-zeta Depleted Rats | Journal Article | PNNL [pnnl.gov]
- 14. This compound derivatives. Metabolic effects and pharmacodynamics in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondrion as a Novel Site of this compound Biotransformation by Glutathione Transferase ζ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Multiple Doses of this compound on GSTZ1 Expression and Activity in Liver and Extrahepatic Tissues of Young and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dichloroacetate Derivatives for Enhanced Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various dichloroacetate (DCA) derivatives, offering a comprehensive overview of their enhanced efficacy as potential anticancer agents. The information presented is collated from multiple peer-reviewed studies to facilitate a comparative understanding of these novel compounds.
Introduction
Sodium this compound (DCA) has garnered significant interest in oncology for its ability to shift cancer cell metabolism from glycolysis to oxidative phosphorylation, primarily through the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2] This metabolic reprogramming can lead to apoptosis and reduced tumor growth.[3][4] However, the clinical utility of DCA is often limited by its relatively low potency, requiring high concentrations to achieve therapeutic effects.[4][5] This has spurred the development of novel DCA derivatives with improved efficacy and target specificity. This guide focuses on a comparative analysis of two promising classes of DCA derivatives: N-phenyl-2,2-dichloroacetamides and mitochondria-targeted DCA compounds.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic activity of various DCA derivatives compared to the parent compound, DCA.
Table 1: Comparative Cytotoxicity (IC50) of this compound and its N-phenyl-2,2-dichloroacetamide Derivatives against Various Cancer Cell Lines.
| Compound | A549 (Lung Carcinoma) | NCI-H460 (Lung Cancer) | HCA-7 (Colon Cancer) | MCF-7 (Breast Cancer) | Reference |
| Sodium this compound (DCA) | > 1000 µM | - | - | - | [4] |
| N-(3-iodophenyl)-2,2-dichloroacetamide (3e) | 4.76 µM | - | - | - | [4] |
| 2,2-dichloro-N-(3-((trifluoromethyl)sulfonyl)phenyl)acetamide (25) | - | 6.5 µM | 10.5 µM | 9.4 µM | [3] |
| N-(3,5-diiodophenyl)-2,2-dichloroacetamide | 2.84 µM | - | - | - | [6] |
Data compiled from multiple sources. Experimental conditions may vary between studies.
Table 2: Comparative Potency and Toxicity of this compound and a Mitochondria-Targeted Derivative.
| Compound | Potency Enhancement (vs. DCA) | Acute Toxicity in Mice (LD50) | Reference |
| Sodium this compound (DCA) | - | - | |
| Mito-DCA | ~1000-fold | Not Reported | [7] |
| N-(3-iodophenyl)-2,2-dichloroacetamide (3e) | >200-fold (vs. DCA on A549) | 1117 mg/kg | [4] |
Potency enhancement for Mito-DCA is a reported estimate.[7] LD50 provides a measure of short-term toxicity.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of this compound derivatives.
Caption: Workflow for cytotoxicity and PDK inhibition assays.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the DCA derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay
This assay measures the ability of DCA derivatives to inhibit the activity of recombinant PDK enzymes.
Materials:
-
Recombinant human PDK isoforms (e.g., PDK1, PDK2, PDK3, PDK4)
-
Pyruvate dehydrogenase complex (PDC) E1α subunit (substrate)
-
ATP
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 7.5, 50 mM KCl, 2 mM MgCl2, 2 mM DTT)
-
This compound derivatives
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the DCA derivatives in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Inhibitor and Enzyme Incubation: Add 5 µL of the diluted test inhibitor or vehicle control to the wells of a 384-well plate. Add 5 µL of the diluted PDK enzyme to each well. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing the PDH substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60-120 minutes.
-
Kinase Activity Measurement: Stop the reaction and measure the amount of ADP produced using a kinase activity detection kit according to the manufacturer's instructions. This is often a luminescence-based measurement.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Conclusion
The development of this compound derivatives represents a significant advancement in the quest for more potent and selective metabolic anticancer therapies. The N-phenyl-2,2-dichloroacetamide and mitochondria-targeted DCA derivatives have demonstrated substantially improved cytotoxicity against various cancer cell lines compared to the parent DCA molecule. The enhanced efficacy of these derivatives underscores the potential of medicinal chemistry to overcome the limitations of existing therapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. This compound derivatives. Metabolic effects and pharmacodynamics in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of this compound in the F344 rat after prior administration in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Approach Synthesis, Molecular Docking and Cytotoxic Activity Evaluation of N-phenyl-2,2-dichloroacetamide Derivatives as Anticancer Agents [jsciences.ut.ac.ir]
- 4. Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium this compound selectively targets cells with defects in the mitochondrial ETC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mito-DCA: a mitochondria targeted molecular scaffold for efficacious delivery of metabolic modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Dichloroacetate in Combination with DNA Methylation Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of metabolic reprogramming and epigenetic modulation represents a promising frontier in cancer therapy. This guide provides a comparative analysis of the potential synergistic effects of combining dichloroacetate (DCA), a metabolic modulator, with DNA methylation inhibitors (DNMTis). While direct preclinical studies evaluating this specific combination are limited, this document synthesizes existing data from related research to build a strong rationale for this therapeutic strategy. We will explore the mechanistic basis for synergy, present relevant experimental data from studies combining DCA with other epigenetic modifiers, and provide detailed experimental protocols to facilitate further investigation.
Mechanistic Rationale for Combination Therapy
DCA shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2] This metabolic reprogramming leads to a decrease in lactate (B86563) production and an increase in mitochondrial reactive oxygen species (ROS), which can induce apoptosis.[1][2]
DNA methylation inhibitors, such as 5-azacytidine (B1684299) and decitabine, are nucleoside analogs that incorporate into DNA and trap DNA methyltransferases (DNMTs).[3] This leads to the degradation of DNMTs, resulting in passive demethylation of the genome and the re-expression of silenced tumor suppressor genes.[3]
The intersection of these two pathways presents a compelling case for combination therapy. Cancer metabolism is intricately linked with epigenetics. Key metabolites, such as acetyl-CoA, α-ketoglutarate, and SAM (S-adenosylmethionine), are essential cofactors for epigenetic enzymes. By altering the metabolic landscape, DCA may influence the availability of these metabolites, thereby impacting DNA methylation patterns and potentially enhancing the efficacy of DNMTis. Furthermore, some studies suggest that DCA itself may induce DNA hypomethylation.[4][5][6]
Hypothesized Signaling Pathway for Synergy
The following diagram illustrates the potential synergistic mechanism of action when combining DCA and DNMTis. DCA's inhibition of PDK shifts metabolism towards the TCA cycle, potentially altering the levels of metabolites that influence DNA methylation. This metabolic shift, combined with the direct inhibition of DNMTs by agents like 5-azacytidine, could lead to a more profound and sustained re-expression of tumor suppressor genes, ultimately promoting apoptosis and inhibiting tumor growth.
Experimental Data and Comparison
As no direct studies on the DCA and DNMTi combination were identified, we present data from studies on analogous combinations as a basis for comparison.
This compound (DCA) in Combination with Histone Deacetylase Inhibitors (HDACis)
A preclinical study investigated the combination of DCA with the selective SIRT2 inhibitors, Sirtinol and AGK2, in lung cancer cells.[7] This provides the closest available evidence for combining metabolic and epigenetic therapies.
| Treatment Group | Cell Proliferation Inhibition (Synergistic Effect) | Apoptosis Induction (Synergistic Effect) | In Vivo Tumor Volume Reduction (Mice) |
| Sirtinol + DCA | Yes | Yes | Yes |
| AGK2 + DCA | Yes | Yes | Yes |
| Sirtinol + AGK2 + DCA | Enhanced Synergistic Effect | Enhanced Synergistic Effect | Enhanced Synergistic Effect |
Table 1: Summary of synergistic effects of DCA in combination with HDAC inhibitors in lung cancer cells.[7]
FX-9 (Novel Anti-mitotic Agent) in Combination with Azacitidine (DNMTi) or DCA
A recent study evaluated the combination of a novel agent, FX-9, with either the DNMTi azacitidine or DCA in prostate carcinoma cell lines.[8] While not a direct comparison, it provides data on how these agents perform in combination with another therapeutic.
| Cell Line | Combination | Effect on Cell Viability | Effect on Apoptosis |
| LNCaP | FX-9 + Azacitidine | Additive | Synergistic |
| LNCaP | FX-9 + DCA | Additive | Synergistic |
| PC-3 | FX-9 + Azacitidine | Synergistic | Synergistic |
| PC-3 | FX-9 + DCA | Synergistic | Synergistic |
Table 2: Effects of combining FX-9 with Azacitidine or DCA on prostate cancer cell lines.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of DCA, a DNMTi (e.g., 5-azacytidine), or the combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the single agents or the combination for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against proteins of interest (e.g., DNMT1, cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the combination of DCA and a DNMTi.
References
- 1. Metabolic reprogramming by Dichloroacetic acid potentiates photodynamic therapy of human breast adenocarcinoma MCF-7 cells | PLOS One [journals.plos.org]
- 2. This compound enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prevention by methionine of dichloroacetic acid-induced liver cancer and DNA hypomethylation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of dichloroacetic acid and trichloroacetic acid on DNA methylation and cell proliferation in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of dichloroacetic acid and trichloroacetic acid on DNA methylation in liver and tumors of female B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 8. Evaluation of combination protocols of the chemotherapeutic agent FX-9 with azacitidine, dichloroacetic acid, doxorubicin or carboplatin on prostate carcinoma cell lines | PLOS One [journals.plos.org]
Dichloroacetate's Anti-Proliferative Efficacy in 3D Spheroid Cultures: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of dichloroacetate (DCA) in 3D spheroid cultures against other common chemotherapeutic agents. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and drug development.
Comparative Efficacy of this compound
This compound, a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has demonstrated anti-proliferative effects in various cancer models. By inhibiting PDK, DCA shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to decreased lactate (B86563) production, increased reactive oxygen species (ROS), and subsequent apoptosis.[1][2][3] This mechanism of action presents a targeted approach to cancer therapy by exploiting the metabolic differences between cancerous and healthy cells.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for DCA and other widely used chemotherapeutic agents in 3D spheroid cultures across different cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, spheroid size, and experimental conditions.
| Drug | Cancer Type | Cell Line | 3D Spheroid IC50 | Citation(s) |
| This compound (DCA) | Breast Cancer | MCF-7 | ~5-20 mM (Estimated) | [4] |
| Colorectal Cancer | HCT116 | Not directly reported, but effective in combination | [5] | |
| Cisplatin (B142131) | Ovarian Cancer | OVCAR-8 | ~20-40 µM | [6] |
| Oral Cancer | HSC-3, HSC-4 | >10 µM | [7] | |
| Ovarian Cancer | HEY | ~15 µM | [8] | |
| Bladder Cancer | RT4 | Not directly reported, used in combination | ||
| Cervical Cancer | HeLa | ~80 µM (Day 4) | ||
| Neuroblastoma | SH-SY5Y | ~30 µM (Day 4) | [9] | |
| Lung Cancer | A549 | >250 µM (Day 4) | [9] | |
| Doxorubicin (B1662922) | Breast Cancer | BT-20 | >6 µM | [10][11] |
| Colorectal Cancer | HCT116 | Not directly reported, used in combination | [12] | |
| Cervical Cancer | HeLa | ~10 µM | [13] | |
| Neuroblastoma | SH-SY5Y | ~5 µM | [13] | |
| Lung Cancer | A549 | ~20 µM | [13] | |
| Paclitaxel | Breast Cancer | 4T1 | 136 nM | [14] |
| Ovarian Cancer | TOV112D | ~7.1 x monolayer IC50 | [15] | |
| Prostate Cancer | PC-3 | ~15.2 nM (free PTX) | [16] | |
| Oxaliplatin | Colorectal Cancer | HT-29 | 500 µM | [5] |
| Colorectal Cancer | HCT116 | Growth inhibition at 10-100 µM |
Experimental Protocols
3D Spheroid Culture Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells and determine viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 3,000 cells/well) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 1000 rpm for 5 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2. Spheroids will typically form within 24-72 hours.
-
Monitor spheroid formation and morphology daily using an inverted microscope.
Anti-Proliferative Assay in 3D Spheroids (ATP-Based Assay)
This protocol outlines the treatment of established spheroids with DCA and subsequent viability assessment using a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D).
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound (DCA) stock solution
-
Other chemotherapeutic agents for comparison (e.g., Cisplatin, Doxorubicin)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
After 72 hours of spheroid formation, prepare serial dilutions of DCA and other test compounds in complete culture medium at 2x the final desired concentration.
-
Carefully remove 50 µL of conditioned medium from each well and add 50 µL of the 2x drug solutions.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Transfer the entire content of each well (spheroid and medium) to a corresponding well of an opaque-walled 96-well plate.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume in the well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values.
Visualizing Mechanisms and Workflows
This compound's Mechanism of Action
The following diagram illustrates the primary mechanism by which DCA exerts its anti-proliferative effects on cancer cells.
Caption: DCA inhibits PDK, promoting pyruvate entry into the TCA cycle and increasing ROS-induced apoptosis.
Experimental Workflow for 3D Spheroid Drug Screening
The diagram below outlines the key steps in the experimental workflow for assessing the anti-proliferative effects of compounds in 3D spheroid cultures.
Caption: Workflow for 3D spheroid generation, drug treatment, and viability assessment.
Signaling Pathways Affected by this compound
DCA's metabolic reprogramming initiates a cascade of signaling events that culminate in cell cycle arrest and apoptosis.
Caption: DCA-induced metabolic changes lead to apoptosis and cell cycle arrest through various signaling events.
References
- 1. This compound (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thechi.ca [thechi.ca]
- 3. ccnm.edu [ccnm.edu]
- 4. dcaguide.org [dcaguide.org]
- 5. Impact of multicellular tumor spheroids as an in vivo-like tumor model on anticancer drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin Resistant Spheroids Model Clinically Relevant Survival Mechanisms in Ovarian Tumors | PLOS One [journals.plos.org]
- 7. Reproduction of the Antitumor Effect of Cisplatin and Cetuximab Using a Three-dimensional Spheroid Model in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Doxorubicin-sensitive and -resistant colorectal cancer spheroid models: assessing tumor microenvironment features for therapeutic modulation [frontiersin.org]
- 13. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of paclitaxel-loaded polymeric nanoparticles in 3D tumor model: impact of tumor stroma on penetration and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Core-Cross-Linking Accelerates Antitumor Activities of Paclitaxel-Conjugate Micelles to Prostate Multicellular Tumor Spheroids: A Comparison of 2D and 3D Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dichloroacetate: A Guide for Laboratory Professionals
The safe management and disposal of dichloroacetate (DCA) and its salt forms are critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance.[1] As a substance classified as hazardous, causing skin and eye irritation, and suspected of causing cancer, all handling and disposal must be conducted with the utmost care and in accordance with established protocols.[2][3] This guide provides essential procedural information for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is paramount to establish a safe working environment.
A. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.[4][5]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[5][6]
-
Skin Protection: Wear chemically resistant protective gloves (tested according to EN 374) and appropriate protective clothing to prevent skin exposure.[5][7]
-
Respiratory Protection: If ventilation is inadequate or there is a risk of inhaling dust or aerosols, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[5]
-
B. Spill Management
Immediate and correct response to a spill is the first step in proper disposal.
-
Evacuate and Alert: Evacuate personnel from the immediate spill area and alert others to the hazard.[2][8]
-
Control and Contain: Prevent the spillage from entering drains, sewers, or water courses.[2][7]
-
Cleanup Procedure:
-
For Dry Spills (e.g., Sodium this compound): Use dry clean-up procedures to avoid generating dust.[2] Vacuum or sweep up the material and place it into a suitable, labeled container for waste disposal.[5]
-
For Liquid Spills (e.g., Dichloroacetic Acid): Absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[8] Collect the absorbed material and place it in a sealed, appropriate container for disposal.[8]
-
-
Decontamination: After the material is collected, wash the spill area down with large amounts of water, preventing runoff from entering drains.[2]
II. Step-by-Step Disposal Procedure
The disposal of this compound waste must adhere strictly to federal, state, and local regulations.[2][9] It is classified as a hazardous waste, and improper disposal is prohibited.[1][8]
-
Waste Characterization: Chemical waste generators must first determine if the discarded chemical is classified as a hazardous waste according to EPA guidelines (40 CFR Parts 261.3) or other regional regulations.[5][9]
-
Container Management:
-
Use containers that are chemically compatible with this compound.[1] Polyethylene or polypropylene (B1209903) containers are often suitable.[2]
-
Ensure the container is in good condition, free from leaks, and kept tightly closed when not in use.[1][2][5]
-
The container must be clearly labeled with the words "Hazardous Waste" or "Dangerous Waste" and describe the contents and associated hazards (e.g., Corrosive, Toxic).[10]
-
-
Segregation and Storage:
-
Final Disposal:
-
Never discharge this compound waste into sewers or waterways.[2][6]
-
Disposal must be conducted through a licensed and approved waste disposal company or plant.[9][11]
-
Puncture empty containers to prevent re-use before disposal.[2]
-
Consult your institution's Environmental Health and Safety (EHS) department or your regional Environmental Protection Agency (EPA) office for specific guidance and to arrange for pickup by a certified hazardous waste handler.[8]
-
III. Regulatory and Hazard Summary
The following table summarizes key hazard classifications and disposal-related codes for dichloroacetic acid. This information is critical for proper labeling and documentation.
| Parameter | Classification/Information | Source(s) |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H351: Suspected of causing cancer. H400: Very toxic to aquatic life. | [3][7] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. P501: Dispose of contents/container to an approved waste disposal plant. | [3][7][9] |
| US DOT Classification | Corrosive substance. | [8] |
| RCRA Waste Codes | Waste generators must consult US EPA guidelines (40 CFR Parts 261.3) and state/local regulations to determine the appropriate waste codes. | [5][9] |
IV. This compound Waste Management Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
References
- 1. danielshealth.com [danielshealth.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. nj.gov [nj.gov]
- 9. aksci.com [aksci.com]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. columbuschemical.com [columbuschemical.com]
Personal protective equipment for handling Dichloroacetate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of dichloroacetate (DCA) and its salts. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound. It is crucial to use the correct PPE for each stage of handling, from preparation to disposal.
Recommended PPE for Handling this compound
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Viton or Nitrile).[2] | Prevents skin contact and absorption. |
| Body Protection | A fully buttoned lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used when engineering controls are insufficient, during spill cleanup, or when handling large quantities.[1] | Prevents inhalation of harmful vapors or dust. |
Occupational Exposure Limits
Researchers must be aware of the established occupational exposure limits for dichloroacetic acid to ensure that airborne concentrations are maintained at safe levels.
| Organization | Limit | Notes |
| ACGIH (TLV-TWA) | 0.5 ppm[3][4] | Time-Weighted Average over an 8-hour workday. Includes a skin notation, indicating the potential for significant contribution to the overall exposure by the cutaneous route.[2][3][4] |
| Cal/OSHA (PEL-TWA) | 0.5 ppm | Permissible Exposure Limit as a Time-Weighted Average. |
ACGIH: American Conference of Governmental Industrial Hygienists; TLV-TWA: Threshold Limit Value - Time-Weighted Average; Cal/OSHA: California Division of Occupational Safety and Health; PEL-TWA: Permissible Exposure Limit - Time-Weighted Average.
Safe Handling and Operational Plans
A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the key stages from receipt of the chemical to its final disposal.
References
- 1. Preparation and stability of intravenous solutions of sodium this compound (DCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
